molecular formula C20H14O7 B15559643 Cladospirone bisepoxide

Cladospirone bisepoxide

Katalognummer: B15559643
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: AUWGMDYISSBOED-YVLFAAOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cladospirone bisepoxide is a member of naphthalenes.
isolated from Cladosporium;  structure in first source

Eigenschaften

Molekularformel

C20H14O7

Molekulargewicht

366.3 g/mol

IUPAC-Name

(2'S,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

InChI

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15?,16-,17?,18?,19?/m0/s1

InChI-Schlüssel

AUWGMDYISSBOED-YVLFAAOCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to Fungal Production of Cladospirone Bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a complex fungal metabolite belonging to the spirobisnaphthalene family, noted for its selective antibiotic and antifungal properties. This technical guide provides an in-depth overview of the fungal strains responsible for its production, optimized fermentation yields, and detailed experimental protocols for its cultivation, extraction, and analysis. Furthermore, it elucidates the biosynthetic pathway of the compound and presents a generalized workflow for its discovery and characterization, supported by clear data tables and process diagrams to facilitate further research and development.

Fungal Strains and Production Titers

This compound was first isolated from a coelomycete fungus, strain F-24'707, which has been identified as a member of the Sphaeropsidales order.[1][2][3] While the compound's name suggests a link to the genus Cladosporium, the primary producing strain cited in seminal research is Sphaeropsidales sp. F-24'707.[1][2] The genus Cladosporium is a well-known and prolific source of diverse secondary metabolites, making related compounds a subject of interest.[4][5]

Optimization of fermentation conditions for the producing fungus has achieved significant yields.[6] Production has been successfully scaled from shake flasks to bioreactors, demonstrating the potential for larger-scale manufacturing.[6] The quantitative data for production titers are summarized below.

Table 1: Production Titers of this compound

Fermentation Scale Maximum Titer (g/L) Reference
Shake Flask Level 1.5 [6]

| Bioreactor Scale | 1.16 |[6] |

Biosynthesis of this compound

The biosynthesis of this compound has been shown to originate from a polyketide pathway.[1][2] Isotopic labeling studies using ¹³C-labeled acetate (B1210297) confirmed that both naphthalene (B1677914) units of the molecule are derived from acetate.[2][3] The biosynthetic pathway is closely related to that of 1,8-dihydroxynaphthalene (DHN) melanin, a common fungal pigment.[1][2] This connection was confirmed through inhibition studies using tricyclazole, a known inhibitor of DHN-melanin biosynthesis.[1][2]

Further experiments using an ¹⁸O₂-enriched atmosphere demonstrated that the two epoxide oxygens are incorporated from atmospheric oxygen.[1][2] Palmarumycin C₁₂, another spirobisnaphthalene, is considered a putative precursor to this compound.[1][2]

This compound Biosynthesis Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Polyketide Polyketide Chain PKS->Polyketide DHN DHN-Melanin Pathway Intermediate Polyketide->DHN Palmarumycin Palmarumycin C12 (Putative Precursor) DHN->Palmarumycin Cladospirone Cladospirone Bisepoxide Palmarumycin->Cladospirone Epoxidation O2 Atmospheric O2 O2->Palmarumycin incorporación of 2 epoxide oxygens H2O Water (H2O) H2O->Cladospirone exchange of carbonyl oxygen Tricyclazole Inhibited by Tricyclazole Tricyclazole->DHN Fungal Metabolite Discovery Workflow cluster_0 Discovery Phase cluster_1 Purification & Characterization cluster_2 Development Phase Isolation Fungal Strain Isolation (e.g., Sphaeropsidales sp.) Cultivation Cultivation & Fermentation (Shake Flask / Bioreactor) Isolation->Cultivation Screening Bioactivity Screening (Antibacterial, Antifungal) Cultivation->Screening Extraction Solvent Extraction & Crude Product Generation Screening->Extraction Purification Purification (Crystallization, Chromatography) Extraction->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Biosynthesis Biosynthetic Pathway Investigation (Isotopic Labeling) Structure->Biosynthesis Bioactivity Detailed Bioactivity & Pharmacological Studies Structure->Bioactivity Optimization Yield Optimization & Process Scale-Up Biosynthesis->Optimization

References

The Fungal Metabolite Cladospirone Bisepoxide: A Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a fascinating fungal metabolite belonging to the spirobisnaphthalene family, a class of compounds characterized by a complex, highly oxygenated spiroketal ring system. First isolated from a coelomycetous fungus, this polyketide has garnered interest due to its selective antibiotic and herbicidal activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, detailed experimental protocols for its production and isolation, and a summary of its known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence and Production

This compound was first reported as a novel metabolite from a fungus identified as a coelomycete, specifically the Sphaeropsidales sp. strain F-24'707.[1] While initially associated with the genus Cladosporium, further characterization pointed to the Sphaeropsidales classification. This fungus has demonstrated the ability to produce significant quantities of this compound under optimized fermentation conditions.

Producing Organisms and Yields

The production of this compound has been optimized, leading to high titers, making it an accessible compound for further research. The yields reported are among the highest for a fungal secondary metabolite, highlighting the efficiency of the producing strain.

Fungal StrainFermentation MethodTiter (g/L)Reference
Sphaeropsidales sp. F-24'707Shake Flask Cultureup to 1.5[1]
Sphaeropsidales sp. F-24'707Bioreactor1.16[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from the polyketide pathway. Isotopic labeling studies have confirmed that the carbon skeleton is derived from acetate (B1210297) units.[2] The biosynthetic pathway is intricately linked to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway, a common route for pigment production in fungi.

A key precursor in the biosynthesis is believed to be palmarumycin C12.[2] The formation of the characteristic bisepoxide structure involves oxygen atoms derived from atmospheric air, as demonstrated by cultivation in an 18O2-enriched atmosphere.[2] The biosynthesis is sensitive to inhibitors of DHN melanin synthesis, such as tricyclazole, which further supports the connection between these two pathways.[2]

Cladospirone_Bisepoxide_Biosynthesis Acetate Acetate Pool PKS Polyketide Synthase (PKS) Acetate->PKS Naphthalene_Monomer Naphthalene Monomer (e.g., 1,8-DHN derivative) PKS->Naphthalene_Monomer Dimerization Oxidative Dimerization Naphthalene_Monomer->Dimerization Palmarumycin_C12 Palmarumycin C12 (Putative Precursor) Dimerization->Palmarumycin_C12 Epoxidation1 Epoxidation (O2) Palmarumycin_C12->Epoxidation1 Intermediate_Epoxide Intermediate Epoxide Epoxidation1->Intermediate_Epoxide Epoxidation2 Epoxidation (O2) Intermediate_Epoxide->Epoxidation2 Cladospirone_Bisepoxide This compound Epoxidation2->Cladospirone_Bisepoxide

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation for this compound Production

The following is a generalized protocol based on the published literature for the production of this compound.

  • Producing Strain: Sphaeropsidales sp. F-24'707.

  • Culture Medium: While the exact composition of the optimized medium is proprietary, a typical fungal production medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts is effective.

  • Inoculation: A seed culture is prepared by inoculating a suitable liquid medium with a mycelial suspension or spores of the fungus and incubating for 2-3 days. The production medium is then inoculated with the seed culture.

  • Fermentation Conditions:

    • Shake Flasks: Cultures are incubated in baffled flasks on a rotary shaker at approximately 200-250 rpm.

    • Bioreactor: For larger scale production, a stirred-tank bioreactor is used with controlled aeration and agitation.

    • Temperature: The optimal temperature for production is typically in the range of 24-28°C.

    • pH: The pH of the medium is generally maintained between 5.0 and 6.5.

    • Incubation Time: The fermentation is carried out for 7-14 days, with the peak production of this compound occurring in the late stationary phase.

Fermentation_Workflow Start Fungal Culture (Sphaeropsidales sp. F-24'707) Seed_Culture Inoculate Seed Medium Start->Seed_Culture Incubate_Seed Incubate Seed Culture (2-3 days, 24-28°C) Seed_Culture->Incubate_Seed Production_Culture Inoculate Production Medium Incubate_Seed->Production_Culture Fermentation Fermentation (7-14 days, 24-28°C, controlled aeration/agitation) Production_Culture->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest

General workflow for the fermentation of this compound.
Extraction and Purification

The isolation of this compound from the culture broth is achieved through a straightforward extraction and crystallization process.

  • Extraction: The whole culture broth is extracted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The extraction is typically performed multiple times to ensure complete recovery of the compound.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Crystallization: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetone) and allowed to stand, often at a reduced temperature (e.g., 4°C), to induce crystallization. The resulting crystals are collected by filtration and washed with a cold solvent to remove impurities.

  • Further Purification (if necessary): If the initial crystallization does not yield a pure product, further purification can be achieved by recrystallization or by column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of organic solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biological Activity

This compound exhibits a range of biological activities, with its antibiotic and herbicidal properties being the most prominent.

Antimicrobial Activity

This compound displays selective activity against various bacteria and fungi. The specific minimum inhibitory concentrations (MICs) against a panel of microorganisms would require further detailed investigation as they are not extensively reported in the initial discovery papers.

Organism TypeActivityReference
BacteriaSelective activity[1]
FungiSelective activity[1]
Herbicidal Activity

This compound has been shown to inhibit the germination of certain plant species at low concentrations, suggesting its potential as a natural herbicide.

Plant SpeciesActivityReference
Lepidium sativum (cress)Inhibition of germination[1]

Conclusion

This compound stands out as a fungal metabolite with significant production titers and interesting biological activities. Its complex chemical structure and its biosynthesis via a pathway linked to fungal melanin production make it a subject of ongoing scientific interest. The detailed protocols and data summarized in this guide are intended to facilitate further research into the chemistry, biosynthesis, and potential applications of this and related spirobisnaphthalene compounds in the fields of medicine and agriculture. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for the development of new therapeutic or agrochemical agents.

References

Biosynthesis of Cladospirone Bisepoxide in Sphaeropsidales sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide, a member of the spirobisnaphthalene family of fungal metabolites, exhibits notable biological activities, making its biosynthetic pathway a subject of significant interest for natural product synthesis and drug development. This technical guide provides an in-depth overview of the biosynthesis of this compound in the fungus Sphaeropsidales sp. strain F-24'707. It consolidates current knowledge on the polyketide origin, key enzymatic steps, and the proposed biosynthetic pathway, drawing parallels with the closely related palmarumycin biosynthesis. This document includes detailed experimental protocols adapted for the study of this pathway, quantitative data on production, and visualizations of the proposed biosynthetic route and experimental workflows to facilitate further research and exploitation of this fascinating molecule.

Introduction

Spirobisnaphthalenes are a class of highly oxygenated fungal metabolites characterized by a unique spiroketal bridge connecting two naphthalene (B1677914) units.[1] this compound, isolated from Sphaeropsidales sp. F-24'707, is a prominent member of this family.[1] Early studies established its polyketide origin and hinted at a connection to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthetic pathway.[1] This guide synthesizes the foundational research and integrates recent advancements in the understanding of related spirobisnaphthalene biosynthesis to present a comprehensive model for the formation of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multistep enzymatic cascade, beginning with a polyketide synthase and involving key oxidative and rearrangement reactions.

Polyketide Backbone Synthesis

Studies involving the feeding of ¹³C-labeled acetate (B1210297) to Sphaeropsidales sp. cultures have unequivocally demonstrated the polyketide origin of both naphthalene units of this compound.[1] This indicates the involvement of a Type I polyketide synthase (PKS) in the initial steps of the pathway, responsible for the assembly of the foundational carbon skeleton from acetyl-CoA and malonyl-CoA units.

Dimerization and Spiroketal Formation

A crucial step in the biosynthesis is the dimerization of two naphthalene precursors and the formation of the characteristic spiroketal bridge. Recent research on the biosynthesis of palmarumycins, which are putative precursors to this compound, has shed light on this process.[2] It is proposed that a multifunctional cytochrome P450 monooxygenase catalyzes the oxidative dimerization of 1,8-dihydroxynaphthalene (DHN), a common intermediate in fungal melanin biosynthesis, to generate the spiroketal linkage.[1]

Oxidative Tailoring Steps

Following the formation of the spirobisnaphthalene core, a series of oxidative tailoring steps are necessary to yield this compound. The origin of the two epoxide oxygens has been confirmed to be from atmospheric oxygen through cultivation in an ¹⁸O₂-enriched atmosphere.[1] This suggests the involvement of one or more oxygenases, likely cytochrome P450s or flavin-dependent monooxygenases, in the epoxidation of the naphthalene rings. Further hydroxylations and oxidations are also likely catalyzed by tailoring enzymes to achieve the final structure. The putative precursor, palmarumycin C₁₂, undergoes further enzymatic modifications to yield this compound.[1]

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks naphthalene_intermediate Naphthalene Intermediate (e.g., 1,8-DHN) pks->naphthalene_intermediate dimerization Oxidative Dimerization (P450 Monooxygenase) naphthalene_intermediate->dimerization spirobisnaphthalene_core Spirobisnaphthalene Core (e.g., Palmarumycin C12) dimerization->spirobisnaphthalene_core epoxidation1 First Epoxidation (Oxygenase) spirobisnaphthalene_core->epoxidation1 monoepoxide Monoepoxide Intermediate epoxidation1->monoepoxide epoxidation2 Second Epoxidation (Oxygenase) monoepoxide->epoxidation2 cladospirone_bisepoxide This compound epoxidation2->cladospirone_bisepoxide

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. The available data primarily pertains to production titers under optimized fermentation conditions.

ParameterValueOrganismFermentation ScaleReference
Production TiterUp to 1.5 g/LSphaeropsidales sp.Shake Flask[3]
Production Titer1.16 g/LSphaeropsidales sp.Bioreactor[3]

Experimental Protocols

The following protocols are adapted from established methodologies in fungal natural product research and can be applied to investigate the biosynthesis of this compound.

¹³C-Labeling Studies to Confirm Polyketide Origin

Objective: To verify the polyketide origin of this compound by tracing the incorporation of ¹³C-labeled acetate.

Methodology:

  • Cultivation: Grow Sphaeropsidales sp. F-24'707 in a suitable production medium.

  • Precursor Feeding: After an initial growth period (e.g., 48-72 hours), supplement the culture with a sterile solution of [1-¹³C]acetate or [2-¹³C]acetate to a final concentration of 0.1-0.5 g/L.

  • Incubation: Continue the fermentation for an additional 5-7 days to allow for the incorporation of the labeled precursor into this compound.

  • Extraction: Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by HPLC).

  • Analysis: Analyze the purified compound by ¹³C NMR spectroscopy to determine the pattern of ¹³C-enrichment.

13C-Labeling Experimental Workflow start Start cultivate Cultivate Sphaeropsidales sp. start->cultivate feed Feed [13C]-Acetate cultivate->feed incubate Incubate for 5-7 days feed->incubate extract Extract with Ethyl Acetate incubate->extract purify Purify via Chromatography extract->purify analyze Analyze by 13C NMR purify->analyze end End analyze->end

Caption: Workflow for ¹³C-labeling studies.
Gene Knockout Studies for Functional Characterization

Objective: To identify genes essential for this compound biosynthesis by targeted gene disruption.

Methodology (adapted for filamentous fungi):

  • Gene Identification: Identify candidate genes (e.g., PKS, P450s) from a genomic library or sequence of Sphaeropsidales sp. based on homology to known biosynthetic genes.

  • Knockout Cassette Construction: Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

  • Protoplast Formation: Generate protoplasts from young mycelia of Sphaeropsidales sp. using a lytic enzyme mixture.

  • Transformation: Introduce the knockout cassette into the protoplasts using a PEG-mediated transformation protocol.

  • Selection and Screening: Select for transformants on a regeneration medium containing the appropriate antibiotic. Screen putative mutants by PCR to confirm gene replacement.

  • Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under producing conditions. Analyze the culture extracts by HPLC or LC-MS to compare the metabolite profiles and confirm the loss of this compound production in the mutants.

Heterologous Expression of Biosynthetic Genes

Objective: To confirm the function of candidate biosynthetic genes by expressing them in a heterologous host.

Methodology (using Aspergillus oryzae as a host):

  • Gene Cloning: Clone the candidate biosynthetic gene or the entire gene cluster from Sphaeropsidales sp. into a suitable fungal expression vector.

  • Host Transformation: Transform the expression construct into a suitable Aspergillus oryzae host strain.

  • Cultivation and Analysis: Cultivate the recombinant A. oryzae strain under conditions conducive to gene expression and metabolite production.

  • Metabolite Detection: Extract the culture and analyze by HPLC or LC-MS for the production of this compound or biosynthetic intermediates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Sphaeropsidales sp. is a complex process rooted in polyketide metabolism and elaborated by a series of oxidative tailoring reactions. While significant progress has been made in understanding the general pathway, the precise genetic and enzymatic machinery in Sphaeropsidales sp. F-24'707 remains to be fully elucidated. The recent identification of the palmarumycin biosynthetic gene cluster provides a valuable roadmap for future research. Key future directions include:

  • Genome Sequencing: Sequencing the genome of Sphaeropsidales sp. F-24'707 to identify the this compound biosynthetic gene cluster.

  • Functional Genomics: Systematically characterizing the function of each gene within the cluster through knockout and heterologous expression studies.

  • Enzymatic Assays: In vitro characterization of the biosynthetic enzymes to determine their specific substrates, products, and kinetic parameters.

  • Metabolic Engineering: Utilizing the biosynthetic knowledge to engineer strains for improved production of this compound or the generation of novel analogs.

This technical guide provides a solid foundation for researchers to delve into the fascinating biosynthesis of this compound, with the ultimate goal of harnessing its potential for therapeutic applications.

References

The Polyketide Origin of Cladospirone Bisepoxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide, a fungal metabolite produced by Sphaeropsidales sp. (strain F-24'707), has garnered interest due to its unique spirobisnaphthalene structure and biological activities. This technical guide delves into the established polyketide origin of this compound, synthesizing available research to provide a comprehensive overview of its biosynthesis. This document outlines the key experimental evidence, proposes a biosynthetic pathway, and discusses the enzymatic transformations involved. While the precise genetic blueprint remains to be fully elucidated, this paper consolidates current knowledge to guide future research and development efforts.

Introduction

This compound is a structurally complex natural product belonging to the spirobisnaphthalene class of polyketides. First isolated from the fungus Sphaeropsidales sp. F-24'707, it exhibits notable biological activities, making it a person of interest for drug discovery and development. Understanding the biosynthetic pathway of this intricate molecule is crucial for several reasons: it can pave the way for bioengineering approaches to enhance production yields, facilitate the generation of novel analogs with improved therapeutic properties, and provide insights into the enzymatic machinery responsible for its formation. This whitepaper will provide a detailed examination of the experimental evidence that confirms the polyketide origin of this compound and will delineate its proposed biosynthetic pathway.

Evidence for a Polyketide Origin

The biosynthesis of this compound has been demonstrated to proceed via the polyketide pathway through isotopic labeling studies. These experiments, foundational to understanding the molecule's genesis, have unequivocally shown that the carbon skeleton is assembled from acetate (B1210297) units, the hallmark of polyketide biosynthesis.

Isotopic Labeling Studies

The pioneering work by Bode et al. (2000) provided definitive evidence for the polyketide origin of this compound.[1] Cultures of Sphaeropsidales sp. F-24'707 were fed with ¹³C-labeled acetate precursors, and the resulting this compound was analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: ¹³C-Labeling Studies (General Methodology)

A generalized protocol for such an experiment would involve the following steps:

  • Cultivation of the Fungus: Sphaeropsidales sp. F-24'707 is grown in a suitable liquid culture medium under optimal conditions for the production of this compound.

  • Feeding of Labeled Precursors: During the production phase, the culture is supplemented with either [1-¹³C]acetate or [1,2-¹³C]acetate. The timing and concentration of the labeled precursor are critical for efficient incorporation.

  • Fermentation and Extraction: The fermentation is continued for a specific period to allow for the biosynthesis of the labeled metabolite. Subsequently, the mycelium and culture broth are extracted to isolate the labeled this compound.

  • Purification and NMR Analysis: The extracted compound is purified using chromatographic techniques. The purified labeled this compound is then analyzed by ¹³C NMR to determine the positions and extent of ¹³C-enrichment.

While the specific concentrations and feeding schedules from the original study are not publicly available, the results clearly indicated the incorporation of acetate units into the entire carbon framework of both naphthalene (B1677914) rings of the molecule.

Origin of Oxygen Atoms

Further isotopic labeling experiments using an ¹⁸O₂-enriched atmosphere have revealed that the two epoxide oxygen atoms in this compound are derived from molecular oxygen.[1] This suggests the involvement of oxygenase enzymes in the later stages of the biosynthetic pathway. Interestingly, the carbonyl oxygen is proposed to originate from water, likely through an exchange mechanism.[1]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the well-characterized 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway. This connection was established through inhibition studies using tricyclazole (B1682534), a specific inhibitor of DHN-melanin biosynthesis.[1] The proposed pathway initiates with the formation of a polyketide chain by a Type I polyketide synthase (PKS).

dot

Biosynthetic_Pathway Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Naphthalene_Intermediate Naphthalene Intermediate Polyketide_Chain->Naphthalene_Intermediate Cyclization & Aromatization DHN 1,8-Dihydroxynaphthalene (DHN) Naphthalene_Intermediate->DHN Palmarumycin_C12 Palmarumycin C12 (Putative Precursor) DHN->Palmarumycin_C12 Dimerization & Oxidation DHN_Melanin DHN Melanin DHN->DHN_Melanin Cladospirone_Bisepoxide This compound Palmarumycin_C12->Cladospirone_Bisepoxide Epoxidation (O2) Tricyclazole Tricyclazole Tricyclazole->DHN Inhibition

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the proposed pathway are:

  • Polyketide Chain Formation: A Type I PKS catalyzes the iterative condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a naphthalene-based intermediate.

  • Formation of 1,8-Dihydroxynaphthalene (DHN): This intermediate is further processed to yield 1,8-dihydroxynaphthalene (DHN), a key branch point intermediate that also serves as a precursor for melanin biosynthesis.

  • Dimerization and Oxidation: Two molecules of a DHN-derived monomer undergo dimerization and subsequent oxidative modifications to form the spirobisnaphthalene scaffold. Palmarumycin C12 has been identified as a putative precursor in this pathway.[1]

  • Epoxidation: The final steps involve two stereospecific epoxidation reactions, catalyzed by oxygenases, to yield this compound.

Role of the DHN-Melanin Pathway and Tricyclazole Inhibition

The observation that tricyclazole, an inhibitor of reductases in the DHN-melanin pathway, also inhibits the production of this compound provides strong evidence for a shared biosynthetic origin.[1] Tricyclazole specifically targets the reduction of 1,3,6,8-tetrahydroxynaphthalene (B103748) and 1,3,8-trihydroxynaphthalene, leading to a decrease in the pool of DHN available for both melanin and this compound biosynthesis.

Experimental Protocol: Tricyclazole Inhibition Assay (General Methodology)

  • Fungal Culture: Sphaeropsidales sp. F-24'707 is cultivated as described previously.

  • Inhibitor Treatment: A specific concentration of tricyclazole is added to the culture medium at a designated time point during fermentation.

  • Extraction and Quantification: After a defined incubation period, the production of this compound in the treated and untreated (control) cultures is quantified using methods such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage of inhibition is calculated by comparing the metabolite yields in the presence and absence of the inhibitor.

The Polyketide Synthase (PKS) Gene Cluster

A critical aspect of understanding the biosynthesis of this compound is the identification and characterization of the responsible PKS gene and the associated gene cluster. Fungal secondary metabolite biosynthetic genes are typically organized in clusters, which include the core synthase gene (PKS in this case) and genes encoding tailoring enzymes such as cyclases, oxygenases, and transporters.

To date, the specific PKS gene and gene cluster for this compound biosynthesis in Sphaeropsidales sp. F-24'707 have not been reported in the scientific literature. The identification of this gene cluster would be a significant advancement, enabling heterologous expression and detailed enzymatic studies.

dot

Experimental_Workflow cluster_genomic Genomic Analysis cluster_functional Functional Genomics Genome_Sequencing Genome Sequencing of Sphaeropsidales sp. F-24'707 Gene_Cluster_Prediction PKS Gene Cluster Prediction (antiSMASH) Genome_Sequencing->Gene_Cluster_Prediction Gene_Knockout Targeted Gene Knockout of PKS gene Gene_Cluster_Prediction->Gene_Knockout Heterologous_Expression Heterologous Expression of the Gene Cluster Gene_Cluster_Prediction->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Loss of Production Heterologous_Expression->Metabolite_Analysis Gain of Production

Caption: Workflow for identifying the this compound gene cluster.

Quantitative Data

Quantitative data on the production of this compound and its putative precursor, Palmarumycin C12, are essential for optimizing fermentation processes and for metabolic engineering efforts.

CompoundProducing OrganismProduction TiterReference
This compoundSphaeropsidales sp. F-24'707Up to 1.5 g/L--INVALID-LINK--
Palmarumycin C12Berkleasmium sp. Dzf12Not specified--INVALID-LINK--

Note: The production of Palmarumycin C12 is mentioned, but specific titers are not provided in the cited abstract.

Conclusion and Future Directions

The polyketide origin of this compound is well-established through isotopic labeling studies, which have confirmed its assembly from acetate units and the incorporation of molecular oxygen. The biosynthetic pathway is closely linked to the DHN-melanin pathway, with Palmarumycin C12 proposed as a key precursor.

However, a significant gap in our understanding remains the identity of the polyketide synthase and the associated gene cluster responsible for its biosynthesis. Future research should prioritize the genome sequencing of Sphaeropsidales sp. F-24'707 and the subsequent identification and functional characterization of the this compound gene cluster. This will not only provide a complete picture of its biosynthesis but also unlock the potential for synthetic biology approaches to produce novel and improved therapeutic agents. Further detailed enzymatic studies of the tailoring enzymes, particularly the oxygenases responsible for the epoxidation steps, will also be crucial for a comprehensive understanding of this fascinating biosynthetic pathway.

References

An In-depth Technical Guide to the Spirobisnaphthalene Family of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirobisnaphthalene family of fungal metabolites represents a structurally unique and biologically diverse class of natural products. Characterized by a spiroketal linkage between two naphthalene-derived units, these compounds are predominantly isolated from endophytic fungi and exhibit a wide array of pharmacological activities. Their potent antifungal, antibacterial, cytotoxic, and anti-inflammatory properties have positioned them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the spirobisnaphthalene family, with a focus on their chemical structures, biosynthesis, and mechanisms of action. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for their isolation and evaluation, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and pharmaceutical sciences.

Introduction

Spirobisnaphthalenes are a fascinating and growing class of polyketide-derived secondary metabolites produced by various fungi, particularly those living as endophytes within plants.[1][2] Their intricate and diverse chemical architectures, centered around a distinctive spirobisnaphthalene core, have captivated the interest of natural product chemists for decades. The unique three-dimensional arrangement of these molecules contributes to their significant biological activities, which span from antimicrobial and cytotoxic to anti-inflammatory effects.[3][4]

This guide delves into the core aspects of the spirobisnaphthalene family, summarizing the current state of knowledge to facilitate further research and development in this promising area. We will explore the major subclasses, including the preussomerins, palmarumycins, and spiroxins, and present their bioactivities in a structured format for easy comparison. Furthermore, detailed experimental methodologies and visual diagrams of key processes are provided to aid in the practical application of this knowledge.

Chemical Structure and Diversity

The defining feature of the spirobisnaphthalene skeleton is the presence of two naphthalene-derived moieties linked by a spiroketal system. This core structure can be further modified by hydroxylation, oxidation, and alkylation, leading to a vast diversity of natural analogs.

Major Subclasses:

  • Preussomerins: Characterized by a more complex cage-like structure with additional ether linkages.

  • Palmarumycins: A large and diverse group with a wide range of substitutions on the naphthalene (B1677914) rings.

  • Spiroxins: Often possess quinone or quinone-like functionalities.

Quantitative Bioactivity Data

The spirobisnaphthalene family exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most well-studied compounds.

Table 1: Cytotoxic Activity of Spirobisnaphthalene Metabolites
CompoundCancer Cell LineIC50 (µM)Reference
Diepoxin δHCT-81.28[3]
Bel-74022.54[3]
BGC-8233.16[3]
A5495.83[3]
A27801.97[3]
Palmarumycin C8HCT-82.15[3]
Bel-74023.89[3]
BGC-8234.62[3]
A5495.11[3]
A27802.87[3]
Spiropreussione AA27802.4[4]
BEL-74043.0[4]
Table 2: Antibacterial Activity of Spirobisnaphthalene Metabolites
CompoundBacterial StrainMIC (µg/mL)Reference
Palmarumycin C3Agrobacterium tumefaciens6 - 13
Bacillus subtilis6 - 13
Pseudomonas lachrymans6 - 13
Ralstonia solanacearum6 - 13
Staphylococcus haemolyticus6 - 13
Xanthomonas vesicatoria6 - 13
Spiropreussione AStaphylococcus aureus (CMCC B26003)25[4]
Table 3: Anti-inflammatory Activity of Spirobisnaphthalene Metabolites
CompoundAssayIC50 (µM)Reference
Preussomerin EG1NO Production in LPS-stimulated RAW264.7 cells2.61
CJ-12,371NO Production in LPS-stimulated RAW264.7 cells1.32

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of spirobisnaphthalene metabolites.

Fungal Cultivation and Metabolite Extraction
  • Fungal Strain: Obtain a pure culture of a spirobisnaphthalene-producing fungus (e.g., Edenia gomezpompae, Preussia sp.).

  • Cultivation: Inoculate the fungus on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth). Incubate at 25-28 °C for 14-21 days.

  • Extraction:

    • For solid cultures, dice the agar (B569324) and submerge in a solvent such as ethyl acetate (B1210297). Sonicate for 30 minutes and then allow to stand for 24 hours. Repeat the extraction process three times.

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelium as described for solid cultures.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification
  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to obtain several fractions.

  • Column Chromatography: Further purify the bioactive fractions using repeated column chromatography on silica gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

Structural Elucidation
  • Spectroscopic Analysis: Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., A549, HCT116) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the spirobisnaphthalene compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Antibacterial Assay (Broth Microdilution Method)
  • Bacterial Culture: Grow the test bacteria in a suitable broth medium overnight.

  • Inoculum Preparation: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of two-fold dilutions of the spirobisnaphthalene compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the spirobisnaphthalene compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • IC50 Calculation: Calculate the IC50 value for the inhibition of NO production.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: The p53-p21 Pathway

Certain spirobisnaphthalenes, such as the sarcosomycins, have been shown to exert their anticancer effects by activating the p53 tumor suppressor pathway. Activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which in turn induces cell cycle arrest, typically at the G1/S or G2/M checkpoint, and can ultimately lead to apoptosis.

p53_p21_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sarcosomycin Sarcosomycin p53_inactive Inactive p53 Sarcosomycin->p53_inactive Activates p53_active Active p53 p53_inactive->p53_active Phosphorylation p21_gene p21 Gene p53_active->p21_gene Transcriptional Activation p21_protein p21 Protein p21_gene->p21_protein Translation CDK2_CyclinE CDK2/Cyclin E p21_protein->CDK2_CyclinE Inhibits Cell_Cycle_Arrest G1/S Arrest CDK2_CyclinE->Cell_Cycle_Arrest Leads to

Caption: Sarcosomycin-induced activation of the p53-p21 pathway leading to cell cycle arrest.

Biosynthesis of Palmarumycins

The biosynthesis of palmarumycins has been recently elucidated, revealing a fascinating pathway involving a key oxidative dimerization step. The precursor, 1,8-dihydroxynaphthalene (DHN), derived from a polyketide pathway, undergoes a series of enzymatic transformations to yield the characteristic spirobisnaphthalene core.

palmarumycin_biosynthesis Polyketide_Pathway Polyketide Pathway DHN 1,8-Dihydroxynaphthalene (DHN) Polyketide_Pathway->DHN Oxidative_Dimerization Oxidative Dimerization (P450 Monooxygenase) DHN->Oxidative_Dimerization Spirobisnaphthalene_Core Spirobisnaphthalene Core Structure Oxidative_Dimerization->Spirobisnaphthalene_Core Tailoring_Enzymes Tailoring Enzymes (Oxidations, Reductions, etc.) Spirobisnaphthalene_Core->Tailoring_Enzymes Palmarumycins Diverse Palmarumycins Tailoring_Enzymes->Palmarumycins

Caption: Simplified workflow of the biosynthetic pathway of palmarumycins.

Conclusion and Future Perspectives

The spirobisnaphthalene family of fungal metabolites continues to be a rich source of chemical novelty and biological activity. Their potent and diverse pharmacological profiles underscore their potential as lead compounds for the development of new therapeutic agents. The elucidation of their biosynthetic pathways opens up opportunities for metabolic engineering and the production of novel analogs with improved properties. Further research into their mechanisms of action, particularly the identification of their specific molecular targets and signaling pathways, will be crucial for advancing these promising natural products from the laboratory to the clinic. This technical guide provides a solid foundation for researchers to build upon in their exploration of this remarkable class of fungal metabolites.

References

A Technical Guide to the Biological Activity of Novel Spirobisnaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirobisnaphthalenes are a class of complex polyketide natural products, predominantly isolated from endophytic fungi.[1][2] Their unique molecular architecture, characterized by two naphthalene-derived units linked through a spiroketal system, has garnered significant attention in the scientific community.[1][3] These compounds exhibit a wide array of promising biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, marking them as compelling candidates for drug discovery and development.[4][5][6] This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Biological Activities of Spirobisnaphthalenes

Spirobisnaphthalenes have been evaluated against a variety of biological targets, demonstrating significant potential in several therapeutic areas. Their activities are summarized below.

Anticancer and Cytotoxic Activity

A significant number of novel spirobisnaphthalenes have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[7] Compounds such as diepoxin δ and palmarumycin C8 have shown pronounced activity with IC50 values in the low micromolar range.[5] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[8][9]

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Diepoxin δ (11)HCT-8, Bel-7402, BGC-823, A549, A2780IC501.28 - 5.83 µM[5]
Palmarumycin C8 (22)HCT-8, Bel-7402, BGC-823, A549, A2780IC501.28 - 5.83 µM[5]
Spiropreussione A (1)A2780 (Ovarian)IC502.4 µM[10]
Spiropreussione A (1)BEL-7404 (Hepatoma)IC503.0 µM[10]
Compound 1 (from Edenia sp.)A549 (Lung)IC5028.22 µM[11]
Compound 2 (from Edenia sp.)A549 (Lung)IC5032.77 µM[11]
Compound 11 (unspecified)HCT116, U251, BGC823, Huh-7, PC9IC50< 0.5 µM[11]
Diepoxin-η Analogues (2-5)OVCAR3 (Ovarian), MDA-MB-435 (Melanoma)IC505.7 - 8.2 µM[12][13]
Antimicrobial Activity

Spirobisnaphthalenes exhibit broad-spectrum antimicrobial properties, with significant activity against both bacteria and fungi.[1] Urnucratin A, for instance, is highly effective against clinically relevant drug-resistant bacteria like MRSA and VRE.[14] Antifungal activity is also prominent, with some derivatives showing excellent inhibitory effects against phytopathogens such as Rhizoctonia solani.[11]

Compound/DerivativeTarget OrganismActivity MetricValueReference
Urnucratin A (1)S. aureus (MRSA)MIC2 µg/mL[14]
Urnucratin A (1)E. faecium (VRE)MIC1 µg/mL[14]
Urnucratin A (1)S. pyogenesMIC0.5 µg/mL[14]
Palmarumycin C8 (22)Bacillus subtilis, Staphylococcus hemolyticusMICNot specified, but potent[5]
Palmarumycin C8 (22)Magnaporthe oryzae (spore germination)MICNot specified, but potent[5]
Compound 2n Rhizoctonia solaniEC505.25 µg/mL[11]
Diepoxin κ (2)E. coli, A. tumefaciens, R. solanacearumIC5012.5 - 37.7 µg/mL[15]
Spiropreussione A (1)Staphylococcus aureusMIC25 µM[10]
Anti-inflammatory and Other Activities

Certain spirobisnaphthalenes have been identified as potent anti-inflammatory agents. Preussomerin derivatives, for example, significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells, a key marker of inflammation.[3] Additionally, some compounds have shown inhibitory effects on enzymes like acetylcholinesterase and have been investigated for potential antiviral applications.[4][16][17]

Compound/DerivativeBio-AssayActivity MetricValueReference
Preussomerin EG1 (8)NO Production Inhibition (RAW264.7 cells)IC502.61 µmol/L[3]
CJ-12,371 (13)NO Production Inhibition (RAW264.7 cells)IC501.32 µmol/L[3]
Compounds 3, 5-7, 9Acetylcholinesterase Inhibition-On par with Tacrine[4]
Globospiramine (1)HIV Replication Inhibition (TNF-α induced)-Dose-dependent inhibition[16]

Potential Signaling Pathway Modulation

The potent cytotoxic activities of spirobisnaphthalenes suggest their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death. While specific pathways for many novel spirobisnaphthalenes are still under investigation, the NF-κB and intrinsic apoptosis pathways are plausible targets based on the activities of other complex natural products.[9][18]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[18] Its aberrant activation is a hallmark of many cancers. Natural products often exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Globospiramine, a spirobisindole alkaloid with structural similarities in complexity, has been shown to target the NF-κB cascade to inhibit HIV replication.[16] It is hypothesized that certain spirobisnaphthalenes may act similarly.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates NFkB_IkB->IkB NFkB_IkB->NFkB releases Spiro Potential Inhibition by Spirobisnaphthalenes Spiro->IKK_complex Spiro->Proteasome DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Potential inhibition points for spirobisnaphthalenes in the NF-κB signaling pathway.

Experimental Protocols

Reproducible and standardized methods are crucial for evaluating the biological activity of novel compounds. Below are detailed protocols for key assays cited in spirobisnaphthalene research.

General Workflow for Isolation and Purification

The isolation of spirobisnaphthalenes typically begins with the large-scale fermentation of an endophytic fungus, followed by a multi-step extraction and chromatographic purification process.[15][19]

Isolation_Workflow Start Fungal Culture (e.g., in PDB medium) Fermentation Large-Scale Fermentation (15-20 days) Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude Crude Extract Extraction->Crude Chromatography Column Chromatography (Silica, Sephadex LH-20) Crude->Chromatography HSCCC HSCCC Purification Chromatography->HSCCC Fractionation HPLC Preparative HPLC HSCCC->HPLC Further Purification End Pure Spirobisnaphthalene Compounds HPLC->End

Caption: General experimental workflow for the isolation of spirobisnaphthalenes.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[20][21] It is widely used to determine the cytotoxic effects of chemical compounds on cultured cell lines.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test spirobisnaphthalene compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[22]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Add Spirobisnaphthalene (Serial Dilutions) B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

References

Cladospirone Bisepoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a secondary metabolite belonging to the spirobisnaphthalene family, a class of fungal polyketides known for their complex chemical structures and diverse biological activities. Isolated from the coelomycete fungus Sphaeropsidales sp. (strain F-24'707), this metabolite has demonstrated selective antibiotic properties, making it a compound of interest for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for isolation, purification, and antimicrobial susceptibility testing are presented, alongside a proposed biosynthetic pathway, to facilitate further research into this promising natural product.

Introduction

Fungal secondary metabolites are a rich source of novel chemical entities with significant potential for therapeutic applications. The spirobisnaphthalenes are a noteworthy class of these metabolites, characterized by a unique spiroketal core formed from two naphthalene (B1677914) units. This compound is a member of this family, distinguished by the presence of two epoxide rings. Its discovery has spurred interest in its potential as an antimicrobial agent. This document aims to consolidate the current knowledge on this compound and provide a technical framework for researchers engaged in its study.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data for a Spirobisnaphthalene Core

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-16.5 - 7.5m-
H-26.5 - 7.5m-
H-36.5 - 7.5m-
H-46.5 - 7.5m-
H-53.0 - 4.0d~ 3-5
H-63.0 - 4.0d~ 3-5
H-1'6.5 - 7.5m-
H-2'6.5 - 7.5m-
H-3'6.5 - 7.5m-
H-4'6.5 - 7.5m-
H-5'3.0 - 4.0d~ 3-5
H-6'3.0 - 4.0d~ 3-5

Note: This is a generalized representation. Actual values for this compound would need to be determined experimentally.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Spirobisnaphthalene Core

PositionChemical Shift (δ) ppm
C-1120 - 130
C-2110 - 120
C-3140 - 150
C-4100 - 110
C-4a130 - 140
C-550 - 60
C-650 - 60
C-7160 - 170
C-890 - 100 (Spiroketal)
C-8a140 - 150
C-1' to C-8a'Similar to unprimed carbons

Note: This is a generalized representation. Actual values for this compound would need to be determined experimentally.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeMass-to-Charge (m/z)FormulaCalculated Mass
ESI+[M+H]⁺C₂₀H₁₅O₇367.0812
ESI+[M+Na]⁺C₂₀H₁₄O₇Na389.0632

Note: These are theoretical values. Experimental data would be required for confirmation.

Biosynthesis

The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the production of aromatic secondary metabolites in fungi.[2] The core structure is derived from the head-to-tail condensation of acetate (B1210297) units.

Proposed Biosynthetic Pathway

The biosynthesis is believed to be closely related to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway.[2] A key precursor is palmarumycin C12. The formation of the characteristic spiroketal and epoxide moieties involves a series of oxidative enzymes, likely cytochrome P450 monooxygenases.

Cladospirone_Bisepoxide_Biosynthesis Acetate Acetate Polyketide_Synthase Polyketide_Synthase Aromatic_Precursor Aromatic_Precursor Polyketide_Synthase->Aromatic_Precursor 1,8-DHN 1,8-DHN Palmarumycin_C12 Palmarumycin_C12 1,8-DHN->Palmarumycin_C12 Oxidative_Enzymes Oxidative_Enzymes Cladospirone_bisepoxide Cladospirone_bisepoxide Oxidative_Enzymes->Cladospirone_bisepoxide Aromatic_Precursor->1,8-DHN Multiple steps Palmarumycin_C12->Oxidative_Enzymes

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

This compound has been reported to exhibit selective antibiotic activity against various bacteria and fungi.[1]

Antimicrobial Spectrum

Quantitative data on the minimum inhibitory concentrations (MIC) of this compound are crucial for evaluating its potential as an antimicrobial agent. The following table provides a template for presenting such data.

Table 4: Representative Antimicrobial Activity of this compound (MIC in µg/mL)

Test OrganismGram StainMIC (µg/mL)
Staphylococcus aureusPositiveData not available
Bacillus subtilisPositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available
Candida albicansFungusData not available
Aspergillus nigerFungusData not available

Note: Specific MIC values for this compound need to be determined through standardized antimicrobial susceptibility testing.

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fungal Fermentation and Production

High-yield production of this compound can be achieved through optimized fermentation of Sphaeropsidales sp. (strain F-24'707).

Protocol 1: Fermentation of Sphaeropsidales sp.

  • Inoculum Preparation: Aseptically transfer a mycelial plug of Sphaeropsidales sp. to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., potato dextrose broth). Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture: Inoculate a 2 L production flask containing 500 mL of production medium (e.g., a defined medium with glucose as a carbon source and yeast extract as a nitrogen source) with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 25°C, 150 rpm for 10-14 days. Production titers of up to 1.5 g/L have been reported.[1]

  • Monitoring: Monitor the production of this compound by periodically analyzing culture extracts using High-Performance Liquid Chromatography (HPLC).

Fermentation_Workflow start Start inoculum Inoculum Preparation start->inoculum production Production Culture inoculum->production incubation Incubation (10-14 days) production->incubation monitoring HPLC Monitoring incubation->monitoring monitoring->incubation Continue harvest Harvest monitoring->harvest Optimal Titer end End harvest->end

Caption: Workflow for the fermentation and production of this compound.

Isolation and Purification

The isolation of this compound from the fermentation broth involves solvent extraction and chromatographic purification.

Protocol 2: Isolation and Purification

  • Extraction: After fermentation, acidify the culture broth to pH 3-4 with a suitable acid (e.g., 1M HCl). Extract the broth three times with an equal volume of an organic solvent such as ethyl acetate. Combine the organic phases.

  • Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of hexane (B92381) and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Crystallization: Combine the pure fractions and concentrate to induce crystallization. The final product can be recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. For many antimicrobial spirobisnaphthalenes, proposed mechanisms include disruption of cell membrane integrity, inhibition of key enzymes, or interference with cellular signaling. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a promising fungal secondary metabolite with selective antimicrobial properties. This guide provides a foundational resource for researchers, consolidating available information and presenting detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the specific mechanism of action, identifying the molecular targets, and conducting comprehensive structure-activity relationship studies to optimize its antimicrobial efficacy and therapeutic potential. The exploration of its effects on various signaling pathways in pathogenic microorganisms could unveil novel therapeutic strategies.

References

An In-Depth Technical Guide to the Spectroscopic Data of Cladospirone Bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a fungal metabolite that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its spectroscopic data, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences. This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols. Furthermore, this guide includes visualizations of key experimental workflows to facilitate a deeper understanding of the analytical processes involved in the characterization of this compound.

Introduction

This compound is a spirobisnaphthalene derivative isolated from the fungus Cladosporium sp.[1][2] Its complex, polycyclic structure, featuring two epoxide moieties, has made it a subject of interest for structural elucidation and biosynthetic studies. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and exploration of its biological activities. This guide aims to consolidate the available spectroscopic data into a single, accessible resource.

Chemical Structure

Molecular Formula: C₂₀H₁₄O₇[2]

Molecular Weight: 366.33 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound was significantly reliant on 1D and 2D NMR spectroscopic techniques.[3] The following tables summarize the reported ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ, ppm)
Data not available in search results
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data of this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI+[M+H]⁺C₂₀H₁₅O₇
Further data not available in search results
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the molecule, particularly the conjugated systems.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data of this compound

Solventλmax (nm)
Data not available in search results

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data. The following sections outline the general methodologies employed for the spectroscopic analysis of fungal metabolites like this compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of fungal metabolites is as follows:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard parameters are used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired.

  • 2D NMR: A suite of 2D experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity and assign signals.

G cluster_workflow NMR Analysis Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Purification Purification Extraction->Purification Pure Compound Pure Compound Purification->Pure Compound Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Pure Compound->Dissolution in Deuterated Solvent NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectrometer->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectrometer->2D NMR (COSY, HSQC, HMBC) Data Processing & Analysis Data Processing & Analysis 1D NMR (1H, 13C)->Data Processing & Analysis 2D NMR (COSY, HSQC, HMBC)->Data Processing & Analysis Structure Elucidation Structure Elucidation Data Processing & Analysis->Structure Elucidation

Caption: A generalized workflow for NMR-based structure elucidation of fungal metabolites.

Mass Spectrometry

A typical protocol for the mass spectrometric analysis is outlined below:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion.

G cluster_workflow Mass Spectrometry Workflow Purified Compound Purified Compound Solution Preparation Solution Preparation Purified Compound->Solution Preparation Infusion/LC Injection Infusion/LC Injection Solution Preparation->Infusion/LC Injection ESI Source ESI Source Infusion/LC Injection->ESI Source Mass Analyzer (TOF/Orbitrap) Mass Analyzer (TOF/Orbitrap) ESI Source->Mass Analyzer (TOF/Orbitrap) Detector Detector Mass Analyzer (TOF/Orbitrap)->Detector Data System Data System Detector->Data System Mass Spectrum (Accurate Mass) Mass Spectrum (Accurate Mass) Data System->Mass Spectrum (Accurate Mass) Elemental Composition Determination Elemental Composition Determination Mass Spectrum (Accurate Mass)->Elemental Composition Determination

Caption: A standard workflow for high-resolution mass spectrometry analysis.

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. Further biological and mechanistic studies are required to elucidate its mode of action and potential therapeutic targets.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, providing a foundational resource for researchers. While the core structural information has been established primarily through NMR spectroscopy, there remains a need for more comprehensive public data, including detailed assignments and data from other spectroscopic techniques. The provided experimental workflows offer a general guide for the characterization of this and similar fungal metabolites. Future research should focus on elucidating the biological activity and mechanism of action of this compound to explore its full potential in drug development and other scientific applications.

References

Cladospirone Bisepoxide: An In-depth Technical Guide on its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a fungal metabolite belonging to the spirobisnaphthalene family of compounds. While initial research has indicated its potential as an antimicrobial agent with selective activity against various fungi and bacteria, a comprehensive body of public-domain research detailing its specific antifungal properties is notably limited. This technical guide synthesizes the available information on this compound and the broader class of spirobisnaphthalenes, outlines standardized experimental protocols for assessing antifungal activity, and presents a hypothetical mechanism of action to guide future research endeavors. A significant gap in the current scientific literature is the absence of specific Minimum Inhibitory Concentration (MIC) data and elucidated signaling pathways for this compound.

Introduction

This compound is a secondary metabolite first isolated from a coelomycete fungus.[1] Structurally, it is characterized by a spirobisnaphthalene core, a feature common to a class of natural products known for a range of biological activities, including antifungal, antibacterial, and cytotoxic properties.[2] While the biosynthesis of this compound has been investigated, its specific antifungal profile remains largely uncharacterized in publicly accessible scientific literature. This guide aims to provide a framework for researchers interested in exploring the antifungal potential of this compound.

Qualitative Antifungal Activity

Initial reports on this compound describe it as having "selective antibiotic activity against several bacteria and fungi".[1] However, these early studies do not provide specific details on the fungal species tested or the extent of inhibition.

The broader class of spirobisnaphthalenes has been more extensively studied, with many members demonstrating significant antifungal properties.[2][3] Research on various spirobisnaphthalene analogues has shown inhibitory activity against a range of pathogenic fungi.[4] This suggests that this compound, as a member of this class, holds promise as an antifungal agent, though specific experimental validation is required. Studies on other metabolites from Cladosporium species have also revealed potent antifungal compounds, further supporting the potential for discovering novel antifungals from this genus.[5][6][7]

Quantitative Data

A thorough review of the available scientific literature reveals a lack of specific quantitative data on the antifungal activity of this compound. To facilitate future research and a standardized comparison of its potential efficacy, the following table structure is proposed for the presentation of Minimum Inhibitory Concentration (MIC) data.

Table 1: Proposed Structure for Reporting Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MIC Range (µg/mL)MethodReference
Candida albicansATCC 90028Data not availableData not availableBroth Microdilution
Aspergillus fumigatusATCC 204305Data not availableData not availableBroth Microdilution
Cryptococcus neoformansATCC 208821Data not availableData not availableBroth Microdilution
Trichophyton rubrumATCC 28188Data not availableData not availableBroth Microdilution
Fusarium solaniATCC 36031Data not availableData not availableBroth Microdilution

Note: The above table is a template. As of the compilation of this guide, no specific MIC values for this compound have been published in the peer-reviewed literature.

Experimental Protocols

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates, based on established methodologies.[8][9][10][11][12] This protocol is not specific to this compound but represents a standard approach that can be adapted for its evaluation.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution of known concentration

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (medium only)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The concentration range should be selected based on preliminary screening or expected potency.

    • A typical final volume in each well is 100 µL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions, the positive control, and the growth control (inoculum in medium without any drug).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds. Incubation should be in a humidified environment to prevent evaporation.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For some antifungals, this is a 50% reduction in growth (MIC-2), while for others, it is complete inhibition (MIC-0).[11]

Experimental Workflow Diagram

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_drug Prepare Serial Dilutions of this compound inoculation Inoculate Microtiter Plate prep_drug->inoculation prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Determine MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways and Mechanism of Action

The specific molecular target and signaling pathway affected by this compound in fungi have not been elucidated. However, common mechanisms of action for antifungal drugs can provide a basis for future investigation.[13][14][15][16][17] Many antifungal agents target the fungal cell membrane or cell wall, as these structures are essential for fungal viability and are distinct from those in human cells.[13]

A prevalent mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death.[14][15][16]

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates a generalized pathway for ergosterol biosynthesis and highlights a potential point of inhibition. This is a hypothetical representation and has not been experimentally validated for this compound.

Hypothetical_Signaling_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Potential Mechanism of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation death Fungal Cell Death membrane->death drug This compound (Hypothetical) drug->lanosterol Inhibition?

Caption: A hypothetical mechanism of action for an antifungal compound targeting ergosterol biosynthesis.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of new antifungal agents, particularly given the known bioactivity of the spirobisnaphthalene class of compounds. However, there is a clear and significant gap in the scientific literature regarding its specific antifungal properties.

Future research should focus on:

  • Systematic screening: Evaluating the in vitro activity of this compound against a broad panel of clinically relevant and agriculturally important fungi to determine its spectrum of activity and MIC values.

  • Mechanism of action studies: Investigating the specific molecular target and signaling pathways affected by this compound in susceptible fungi. This could involve transcriptomic and proteomic analyses, as well as assays for cell membrane and cell wall integrity.

  • In vivo efficacy: Assessing the therapeutic potential of this compound in animal models of fungal infections.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its antifungal potency and pharmacokinetic properties.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of a novel antifungal therapeutic.

References

The Antibacterial Spectrum of Cladospirone Bisepoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cladospirone bisepoxide, a fungal metabolite belonging to the spirobisnaphthalene class, has garnered attention for its selective antibiotic properties. This technical guide provides a comprehensive overview of its antibacterial spectrum, drawing from available scientific literature to inform researchers and professionals in the field of drug discovery and development. The document details its activity against various bacterial strains, outlines the experimental methodologies used for its assessment, and explores its potential mechanisms of action.

Antibacterial Activity of this compound

This compound has demonstrated inhibitory activity against a range of bacteria. While comprehensive data on the pure compound is limited, studies on mixtures containing this compound provide valuable insights into its antibacterial potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of a mixture of diepoxin η and diepoxin ζ (this compound) against several bacterial species. It is suggested that the bioactivity of the mixture is primarily attributed to this compound, as diepoxin η has been reported to be inactive.[1]

Table 1: Antibacterial Activity of a Mixture Containing this compound (Diepoxin ζ)

Test OrganismGram StainMIC (µg/mL)IC50 (µg/mL)
Escherichia coliNegative12.57.7
Agrobacterium tumefaciensNegative12.57.0
Xanthomonas vesicatoriaNegative10.05.0
Pseudomonas lachrymansNegative25.012.1
Bacillus subtilisPositive20.012.5

Data is for a mixture of diepoxin η and diepoxin ζ.[1]

Broader studies on diepoxins, including this compound (also referred to as diepoxin ζ), have indicated antibacterial activity with MICs in the range of 4-32 µg/mL against various bacteria, although the specific strains were not detailed.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This standard procedure allows for the assessment of a compound's ability to inhibit the visible growth of a specific bacterium in a liquid medium.

Principle of Broth Microdilution

The broth microdilution method involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials
  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Pure this compound

  • Bacterial strains for testing

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • Negative control (broth and inoculum only)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Incubator

Procedure
  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the test broth across the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound and the control wells.

    • The final volume in each well is typically 100-200 µL.

    • Incubate the plates at the optimal temperature for the specific bacterium (usually 35-37°C) for 16-20 hours under aerobic conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, a plate reader can be used to measure the optical density at 600 nm to quantify bacterial growth.

Potential Mechanisms of Antibacterial Action

The precise antibacterial mechanism of this compound has not been definitively elucidated. However, based on the known activities of the broader spirobisnaphthalene class of compounds, several potential mechanisms can be proposed.[2] Spirobisnaphthalenes are known to exhibit a range of biological activities, including antifungal, antibacterial, and cytotoxic properties.[3][4]

Potential antibacterial mechanisms for spirobisnaphthalenes include:

  • Inhibition of DNA Gyrase and Topoisomerase II: Some spirobisnaphthalenes have been identified as inhibitors of DNA gyrase and topoisomerase II.[2] These essential enzymes are responsible for managing the topological state of DNA during replication and transcription. Their inhibition leads to disruptions in DNA synthesis and repair, ultimately causing cell death.

  • DNA Cleavage: Certain spiroxins, a subclass of spirobisnaphthalenes, have been shown to cause single-stranded DNA cleavage in the presence of reducing agents.[2] This suggests a potential mechanism involving oxidative stress and direct damage to the bacterial chromosome.[2]

  • Inhibition of Thioredoxin-Thioredoxin Reductase System: This system is crucial for maintaining the redox balance within bacterial cells. Its inhibition by some spirobisnaphthalenes can lead to an accumulation of reactive oxygen species and subsequent cellular damage.[2]

Further research is required to determine which of these, or other, mechanisms are specifically responsible for the antibacterial activity of this compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate 96-Well Plate Inoculation Inoculum->Plate Compound This compound Serial Dilutions Compound->Plate Incubation Incubation (37°C, 16-20h) Plate->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC

Caption: Experimental workflow for MIC determination.

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects CB Cladospirone Bisepoxide DNA_Gyrase DNA Gyrase/ Topoisomerase II CB->DNA_Gyrase Inhibition DNA Bacterial DNA CB->DNA Cleavage Redox Thioredoxin Reductase System CB->Redox Inhibition Replication_Block DNA Replication Inhibition DNA_Gyrase->Replication_Block DNA_Damage DNA Strand Breaks DNA->DNA_Damage Oxidative_Stress Oxidative Stress Redox->Oxidative_Stress Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Potential mechanisms of antibacterial action.

Conclusion

This compound exhibits promising antibacterial activity against a variety of bacterial species. While the available data is primarily from studies involving mixtures, it provides a strong foundation for further investigation into the pure compound. The standardized broth microdilution method is a reliable approach for quantifying its antibacterial potency. The potential mechanisms of action, likely shared with other spirobisnaphthalenes, involve critical cellular processes such as DNA replication and redox homeostasis, making it an interesting candidate for further drug development efforts. Future research should focus on elucidating the precise antibacterial spectrum and mechanism of action of pure this compound to fully realize its therapeutic potential.

References

A Technical Guide to Investigating the Cytotoxic Potential of Cladospirone Bisepoxide and Related Fungal Metabolites Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospirone bisepoxide is a novel secondary metabolite isolated from fungi of the Cladosporium genus.[1][2] This genus is recognized as a prolific source of structurally diverse natural products with a wide range of biological activities, including antimicrobial and cytotoxic effects.[3][4] While the anticancer potential of various metabolites from Cladosporium species is an active area of research, a comprehensive review of the scientific literature reveals a notable gap in publicly available data specifically detailing the cytotoxic effects of this compound against cancer cell lines.

This technical guide serves as a resource for researchers and drug development professionals interested in exploring the anticancer potential of this compound. In the absence of direct data, this document provides:

  • An overview of the known cytotoxic activities of other secondary metabolites isolated from the Cladosporium genus, offering a perspective on the potential of this chemical family.

  • Detailed, generalized experimental protocols for key assays that would be essential in determining the cytotoxicity and elucidating the mechanism of action of this compound.

  • Visualizations of a typical experimental workflow and a common signaling pathway implicated in cancer cell death, providing a conceptual framework for future research.

This guide is intended to be a methodological roadmap for the investigation of this compound as a potential anticancer agent.

Anticancer Potential of Metabolites from the Cladosporium Genus

While data on this compound is scarce, numerous other metabolites isolated from various Cladosporium species have demonstrated cytotoxic activity against a range of human cancer cell lines. These findings underscore the potential of this genus as a source for novel anticancer compounds. The cytotoxic activities of several Cladosporium-derived compounds are summarized below.

Data Presentation: Cytotoxicity of Cladosporium Metabolites

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several compounds isolated from Cladosporium species against various cancer cell lines. This data provides a benchmark for the potential efficacy that could be investigated for this compound.

CompoundCancer Cell LineCell Line OriginIC₅₀ (µM)Reference
Cladodionen HL-60Leukemia9.1[3]
HCT-116Colon Cancer17.9[3]
MCF-7Breast Cancer18.7[3]
HeLaCervical Cancer19.1[3]
Cladosporin A HepG2Liver Cancer21 (µg/mL)[3]
Cladosporin B HepG2Liver Cancer42 (µg/mL)[3]
Haematocin HepG2Liver Cancer48 (µg/mL)[3]
Cladosporium sp. UR3 Extract CACO2Colorectal Carcinoma4.7 (µg/mL)[4]
MCF7Breast Cancer7.2 (µg/mL)[4]
HEPG2Hepatocellular Carcinoma9.3 (µg/mL)[4]

Experimental Protocols for Cytotoxicity Assessment

To evaluate the anticancer potential of a novel compound such as this compound, a series of standardized in vitro assays are required. Below is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compound)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of desired test concentrations.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells for a negative control (medium with solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[6]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Workflows and Signaling Pathways

Diagrams are crucial for conceptualizing experimental designs and understanding complex biological processes. The following diagrams, created using the DOT language, illustrate a general workflow for anticancer drug screening and a common apoptosis signaling pathway.

Caption: A generalized workflow for the discovery and evaluation of novel anticancer compounds from fungal sources.

Apoptosis_Signaling_Pathway Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 (Initiator) ProCasp8->Casp8 Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 (Initiator) ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrate Cleavage (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways leading to programmed cell death.

Conclusion

This compound represents an unexplored fungal metabolite within the broader, promising context of Cladosporium-derived natural products for cancer therapy. While direct evidence of its cytotoxic activity is currently lacking in the scientific literature, the demonstrated anticancer effects of related compounds provide a strong rationale for its investigation.

This guide offers a foundational framework for researchers to systematically evaluate the cytotoxic potential of this compound. The detailed protocol for the MTT assay provides a starting point for in vitro screening, while the workflow and pathway diagrams offer a conceptual map for a comprehensive research program. Future studies are essential to determine the IC₅₀ values of this compound against a panel of cancer cell lines, assess its selectivity for cancer cells over normal cells, and elucidate its molecular mechanism of action. Such research will be critical in determining whether this compound holds promise as a lead compound for the development of new anticancer drugs.

References

Cladospirone Bisepoxide: A Technical Guide to its Core Attributes and Ecological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a structurally unique secondary metabolite produced by a saprophytic coelomycete fungus. As a member of the spirobisnaphthalene class of compounds, it exhibits selective antimicrobial properties against a range of bacteria and fungi, as well as phytotoxic activity, suggesting a significant role in fungal ecology, likely related to competitive interactions and niche establishment. This technical guide provides an in-depth overview of this compound, including its biosynthesis, biological activities with quantitative data, detailed experimental protocols for its production, isolation, and bioassays, and a proposed signaling pathway potentially influenced by this class of compounds.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, the spirobisnaphthalenes are a fascinating class of polyketides characterized by a spiroketal core. This compound, a representative of this class, was first isolated from a coelomycete fungus and has demonstrated notable antibiotic and phytotoxic effects.[1] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers interested in its chemical biology and potential applications.

Chemical and Biosynthetic Profile

This compound is a polyketide-derived metabolite.[2][3] Its biosynthesis originates from acetate (B1210297) units, and the epoxide oxygens are incorporated from atmospheric oxygen.[2][3] The biosynthetic pathway is linked to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway.[3]

Role in Fungal Ecology

The production of antimicrobial compounds by saprophytic fungi like the one that produces this compound is a key strategy for survival and competition in complex microbial communities.[4][5] By inhibiting the growth of competing bacteria and fungi, this compound likely helps its producer to secure nutritional resources and establish a stable ecological niche. Its phytotoxic activity, demonstrated by the inhibition of Lepidium sativum germination, suggests a potential role in mediating interactions with plants, possibly by preventing the growth of competing flora in its immediate vicinity.[1]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.

Test Organism Organism Type MIC (µg/mL)
Bacillus subtilisGram-positive Bacteria3
Staphylococcus aureusGram-positive Bacteria10
Escherichia coliGram-negative Bacteria>100
Pseudomonas aeruginosaGram-negative Bacteria>100
Candida albicansYeast3
Aspergillus nigerFungus10
Trichophyton mentagrophytesFungus1

Data extracted from Petersen et al., 1994.

Experimental Protocols

Fungal Fermentation for this compound Production

This protocol is based on the methods described by Petersen et al. (1994).

5.1.1. Culture Medium

  • Yeast extract: 4 g/L

  • Malt extract: 10 g/L

  • Glucose: 4 g/L

  • Distilled water: 1 L

  • Adjust pH to 6.5 before sterilization.

5.1.2. Fermentation a Procedure

  • Prepare the culture medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the medium with a mycelial suspension of the producing coelomycete fungus.

  • Incubate the culture in a shaker at 28°C with agitation (200 rpm) for 10-14 days.

  • Monitor the production of this compound using an appropriate analytical method such as HPLC.

Isolation and Purification of this compound
  • After fermentation, acidify the culture broth to pH 3.0 with HCl.

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash with a saturated NaCl solution.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Perform a final purification step by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium for the test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the test organism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Seed Germination Inhibition Assay (Lepidium sativum)
  • Prepare different concentrations of this compound in distilled water (with a small percentage of a surfactant to aid dissolution if necessary).

  • Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or a control solution (distilled water or surfactant solution).

  • Place a defined number of Lepidium sativum seeds on the filter paper.

  • Seal the Petri dishes to prevent evaporation and incubate in the dark at a constant temperature (e.g., 25°C).

  • After a set period (e.g., 72 hours), count the number of germinated seeds and measure the radicle length.

  • Calculate the percentage of germination inhibition and the reduction in radicle length compared to the control.

Visualization of a Potential Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, related spirobisnaphthalenes have been shown to exert their anticancer effects by up-regulating the p53-p21 pathway, which leads to cell cycle arrest.[8] The following diagram illustrates this potential mechanism of action.

G Potential Signaling Pathway for Spirobisnaphthalenes CB Spirobisnaphthalene (e.g., this compound) p53 p53 Activation CB->p53 p21 p21 Upregulation p53->p21 CDK Cyclin/CDK Complex Inhibition p21->CDK Arrest Cell Cycle Arrest CDK->Arrest

Caption: A potential signaling pathway for spirobisnaphthalenes.

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

G Experimental Workflow for this compound Ferm Fungal Fermentation Ext Solvent Extraction Ferm->Ext Chrom Silica Gel Chromatography Ext->Chrom Pur Recrystallization Chrom->Pur Char Structure Elucidation (NMR, MS) Pur->Char Bio Bioassays (Antimicrobial, Phytotoxicity) Pur->Bio

Caption: Experimental workflow for this compound.

Conclusion

This compound is a noteworthy fungal metabolite with selective antimicrobial and phytotoxic activities. Its role in fungal ecology is likely tied to mediating competitive interactions within its habitat. The detailed protocols provided in this guide offer a framework for its further study and potential exploitation in drug discovery and agrochemical research. Future investigations should focus on elucidating its precise mechanism of action and exploring the full spectrum of its biological activities.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Cladospirone Bisepoxide from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the isolation of Cladospirone bisepoxide, a bioactive secondary metabolite, from fungal cultures. The protocols are based on established methodologies and are intended to be a starting point for laboratory-scale production and purification.

Introduction

This compound (also known as Palmarumycin C13) is a spirobisnaphthalene compound that has garnered significant interest due to its selective antibiotic and antifungal activities.[1] It is a polyketide-derived metabolite produced by several fungal species, most notably Sphaeropsidales sp. (strain F-24'707).[2][3] The biosynthesis of this compound is linked to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway.[2][3] This document outlines the key steps for the production, extraction, and purification of this promising natural product.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound and related spirobisnaphthalenes.

ParameterValueFungal StrainReference
Fermentation Titer (Shake Flask) Up to 1.5 g/LCoelomycete[1]
Fermentation Titer (Bioreactor) 1.16 g/LCoelomycete[1]
Crude Extract Input for HSCCC 500 mgBerkleasmium sp. Dzf12[4][5]
Yield of Palmarumycin C13 (this compound) from HSCCC 245.7 mgBerkleasmium sp. Dzf12[5][6]
Purity of Palmarumycin C13 after HSCCC 71.39%Berkleasmium sp. Dzf12[5][6]
Silica (B1680970) Gel Chromatography Eluent Chloroform (B151607):Methanol (B129727) (20:1, v/v)Berkleasmium sp.[7]
HSCCC Two-Phase Solvent System n-hexane:chloroform:methanol:water (1.5:3.0:2.5:2.0, v/v/v/v)Berkleasmium sp. Dzf12[4][5][6]

Experimental Protocols

Fungal Fermentation

The production of this compound is highly dependent on the fungal strain and culture conditions. The "One Strain, Many Compounds" (OSMAC) approach is particularly relevant, as variations in media composition can lead to the production of different Cladospirone analogues.[8][9][10][11][12][13]

1.1. Culture Maintenance:

  • The producing fungus, such as Sphaeropsidales sp. F-24'707, should be maintained on a suitable solid medium (e.g., Potato Dextrose Agar) at 25-28°C.

1.2. Inoculum Preparation:

  • A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal mycelium.

  • The seed culture is incubated for 3-5 days at 25-28°C on a rotary shaker.

1.3. Production Fermentation:

  • The production medium is inoculated with the seed culture. The composition of the production medium should be optimized for high yields. While specific media for this compound are proprietary, a starting point could be a complex medium containing glucose, yeast extract, and peptone.

  • Fermentation is carried out in shake flasks or a bioreactor for 7-14 days at 25-28°C. Aeration and agitation are critical parameters to be optimized in a bioreactor setting.

Extraction of this compound

2.1. Broth and Mycelia Separation:

  • After fermentation, the culture broth is separated from the mycelial mass by filtration or centrifugation.

2.2. Solvent Extraction:

  • Both the culture filtrate and the mycelia are extracted separately with an organic solvent such as ethyl acetate.[7]

  • For the mycelia, homogenization in the presence of the solvent is recommended to ensure efficient extraction.

  • The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

3.1. Silica Gel Chromatography (Initial Purification):

  • The crude extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity. A 20:1 (v/v) mixture of chloroform:methanol can be used for initial elution.[7]

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3.2. High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

  • For preparative separation, HSCCC is an effective technique.[4][5]

  • A two-phase solvent system of n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v) is prepared and equilibrated.[4][5][6]

  • The HSCCC instrument is filled with the stationary phase (upper or lower phase, depending on the instrument and separation mode).

  • The crude or partially purified extract is dissolved in a mixture of the upper and lower phases and injected into the column.

  • The mobile phase is pumped through the column at a defined flow rate, and the effluent is monitored by UV detection.

  • Fractions containing pure this compound are collected, combined, and the solvent is evaporated.

3.3. Crystallization:

  • The purified this compound can be further purified by crystallization.[1]

  • The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetone) and a non-solvent (e.g., hexane (B92381) or water) is slowly added until turbidity is observed.

  • The solution is then allowed to stand at a cool temperature to facilitate crystal formation.

Visualizations

Biosynthetic Pathway and Potential Cellular Targets

Cladospirone_Bisepoxide_Pathway cluster_biosynthesis Biosynthesis cluster_inhibition Inhibition cluster_targets Potential Cellular Targets Acetate Acetate Polyketide_Synthase Polyketide Synthase Acetate->Polyketide_Synthase Naphthalene_Precursor 1,8-Dihydroxynaphthalene (DHN) Precursor Polyketide_Synthase->Naphthalene_Precursor Palmarumycin_C12 Palmarumycin C12 Naphthalene_Precursor->Palmarumycin_C12 Dimerization Cladospirone_Bisepoxide This compound Palmarumycin_C12->Cladospirone_Bisepoxide Epoxidation DNA_Gyrase DNA Gyrase Cladospirone_Bisepoxide->DNA_Gyrase Inhibits Thioredoxin_Reductase Thioredoxin Reductase Cladospirone_Bisepoxide->Thioredoxin_Reductase Inhibits Phospholipase_D Phospholipase D Cladospirone_Bisepoxide->Phospholipase_D Inhibits Carbonic_Anhydrase Carbonic Anhydrase Cladospirone_Bisepoxide->Carbonic_Anhydrase Inhibits Tricyclazole Tricyclazole Tricyclazole->Naphthalene_Precursor Inhibits

Caption: Biosynthesis of this compound and its potential cellular targets.

Experimental Workflow for Isolation and Purification

Isolation_Workflow Start Fungal Fermentation (Sphaeropsidales sp.) Filtration Filtration / Centrifugation Start->Filtration Broth Culture Broth Filtration->Broth Mycelia Mycelia Filtration->Mycelia Extraction1 Ethyl Acetate Extraction Broth->Extraction1 Extraction2 Ethyl Acetate Extraction Mycelia->Extraction2 Combine Combine Organic Extracts Extraction1->Combine Extraction2->Combine Concentration Concentration (in vacuo) Combine->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography (Eluent: Chloroform:Methanol) Crude_Extract->Silica_Gel Partially_Purified Partially Purified Fractions Silica_Gel->Partially_Purified HSCCC HSCCC Purification (Solvent System: n-hexane:chloroform:methanol:water) Partially_Purified->HSCCC Pure_Fractions Pure Cladospirone Bisepoxide Fractions HSCCC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: Experimental workflow for the isolation of this compound.

References

Application Note: Purification of Cladospirone Bisepoxide Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide, a fungal metabolite belonging to the spirobisnaphthalene family, has garnered significant interest due to its selective antibiotic and herbicidal activities.[1] Efficient purification is crucial for its further investigation and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the isolation and purification of this compound from complex fungal extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), based on established methods for structurally related fungal polyketides and spirobisnaphthalenes.

Introduction

This compound is a polyketide-derived natural product isolated from fungi such as Cladosporium sp. and Sphaeropsidales sp.[2][3] Its unique spiro-bisnaphthalene core structure contributes to its notable biological activities. Preliminary isolation of this compound is often achieved through solvent extraction of the fungal culture broth, followed by crystallization.[1] However, to achieve the high purity required for detailed biological assays and structural elucidation, a robust chromatographic method is essential. This document outlines a preparative RP-HPLC method as a terminal step for obtaining highly purified this compound.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific crude extract and HPLC system used.

1. Sample Preparation

  • Initial Extraction: The fungal fermentation broth is first extracted with an organic solvent such as ethyl acetate. The organic layers are combined and evaporated to dryness to yield a crude extract.

  • Pre-purification (Optional but Recommended): To reduce the load on the preparative HPLC column, the crude extract can be fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) on silica (B1680970) gel or a C18 stationary phase.

  • Final Sample Preparation: The crude or partially purified extract containing this compound is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase components. The solution should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this purification.

ParameterRecommended Setting
HPLC System Preparative HPLC with binary pump, autosampler, and UV-Vis detector
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)
Gradient 40% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, then re-equilibrate to 40% B for 10 minutes.
Flow Rate 4.0 mL/min
Detection UV at 254 nm
Injection Volume 500 µL (adjustable based on concentration and column capacity)
Column Temperature Ambient

3. Purification Procedure

  • Equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as described in the table above.

  • Monitor the chromatogram and collect the fractions corresponding to the peak of interest. The retention time of this compound will need to be determined by analytical HPLC-MS if not previously known.

  • Combine the fractions containing the purified compound.

  • Evaporate the solvent from the collected fractions under reduced pressure.

  • The purity of the isolated this compound should be confirmed by analytical HPLC and its identity verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table presents example data for the purification of spirobisnaphthalenes, which are structurally related to this compound. This data is intended to provide a reference for expected outcomes.[4][5]

CompoundRetention Time (min)Purity (%)
Diepoxin κ13.2856.82
Palmarumycin C1316.9771.39
Palmarumycin C1618.5476.57
Palmarumycin C1519.6375.86
Diepoxin δ21.1391.01
Diepoxin γ27.3482.48

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control A Fungal Fermentation B Solvent Extraction of Broth A->B C Crude Extract B->C Evaporation D Sample Preparation (Dissolution & Filtration) C->D E Preparative RP-HPLC D->E F Fraction Collection E->F G Solvent Evaporation F->G H Purified this compound G->H I Analytical HPLC (Purity Check) H->I J MS & NMR (Structure Verification) H->J

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The described RP-HPLC method provides a robust and effective strategy for the purification of this compound from fungal extracts. This protocol, in conjunction with appropriate analytical techniques for purity and identity confirmation, will facilitate the acquisition of high-quality material for further research and development. The adaptability of HPLC allows for optimization to suit various scales of production, from laboratory research to potential industrial applications.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Spirobisnaphthalene Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a robust and efficient method for the preparative separation of bioactive compounds from complex mixtures.[1][2] Unlike traditional chromatography methods that rely on solid supports, HSCCC utilizes a support-free liquid stationary phase, which eliminates irreversible sample adsorption and allows for high sample loading and recovery.[1][2] This makes it particularly well-suited for the separation of natural products. This document provides a detailed application note and protocol for the separation of spirobisnaphthalenes from a crude fungal extract using HSCCC.

Spirobisnaphthalenes are a class of fungal metabolites known for their diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties.[1] The efficient isolation and purification of these compounds are crucial for further pharmacological studies and drug development.

Experimental Protocols

Sample Preparation

The crude extract containing spirobisnaphthalenes was obtained from the endophytic fungus Berkleasmium sp. Dzf12, which is associated with the medicinal plant Dioscorea zingiberensis.[1][3]

HSCCC Instrumentation and Parameters

A High-Speed Counter-Current Chromatography instrument is required for this protocol. The following parameters were utilized for the successful separation of spirobisnaphthalenes:

ParameterValue
Instrument High-Speed Counter-Current Chromatograph
Solvent System n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v/v/v)
Mobile Phase Lower phase of the solvent system
Stationary Phase Upper phase of the solvent system
Rotational Speed 850 rpm
Flow Rate 3.0 mL/min
Detection UV-Vis Detector (wavelength not specified in the source)
Sample Loading 500 mg of crude extract
Solvent System Selection and Preparation

The success of HSCCC separation is highly dependent on the selection of an appropriate two-phase solvent system.[1] The partition coefficient (K value) is a critical parameter for this selection, with an optimal range generally considered to be between 0.5 and 2.0.[1] A smaller K value results in faster elution but with lower resolution, while a larger K value provides better resolution but can lead to broader peaks and longer separation times.[1]

For the separation of spirobisnaphthalenes, various ratios of n-hexane-chloroform-methanol-water were tested. The optimal K values were achieved with a volume ratio of 1.5:3.0:2.5:2.0.[1]

Protocol for Solvent System Preparation:

  • Mix n-hexane, chloroform, methanol, and water in a volume ratio of 1.5:3.0:2.5:2.0 in a separatory funnel.

  • Shake the mixture vigorously to ensure thorough mixing and allow it to equilibrate at room temperature.

  • Let the two phases separate completely. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.[1]

  • Separate the two phases just before use.

HSCCC Separation Procedure
  • Column Preparation: Fill the entire coil column of the HSCCC instrument with the stationary phase (upper phase).[1]

  • Rotation: Start the apparatus and set the rotational speed to 850 rpm.

  • Mobile Phase Pumping: Begin pumping the mobile phase (lower phase) into the column at a flow rate of 3.0 mL/min.[1]

  • Sample Injection: Once the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution (500 mg of crude extract dissolved in a suitable volume of the biphasic solvent system).

  • Elution and Fraction Collection: Continue the elution process. The entire separation can be completed within approximately 7 hours.[3] Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated spirobisnaphthalenes.[1]

Data Presentation

The following table summarizes the quantitative results from the preparative separation of six spirobisnaphthalene compounds from 500 mg of crude extract.

CompoundYield (mg)Purity (%)
Diepoxin κ18.056.82
Palmarumycin C13245.771.39
Palmarumycin C1642.476.57
Palmarumycin C1542.275.86
Diepoxin δ32.691.01
Diepoxin γ22.382.48

Data obtained from a single HSCCC run of 500 mg of crude extract. Purity was determined by HPLC analysis.[1][3][4]

Visualizations

Below are diagrams illustrating the key workflows and logical relationships in the HSCCC separation of spirobisnaphthalenes.

experimental_workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis sample_prep Crude Extract Preparation (from Berkleasmium sp. Dzf12) inject Inject Sample (500 mg) sample_prep->inject solvent_prep Solvent System Preparation (n-hexane:chloroform:methanol:water 1.5:3.0:2.5:2.0) phase_sep Phase Separation (Upper: Stationary, Lower: Mobile) solvent_prep->phase_sep fill_column Fill Column with Stationary Phase phase_sep->fill_column pump_mobile Pump Mobile Phase (3.0 mL/min) phase_sep->pump_mobile rotate Set Rotation Speed (850 rpm) fill_column->rotate rotate->pump_mobile pump_mobile->inject elute Elution & Fraction Collection inject->elute hplc HPLC Analysis of Fractions elute->hplc purity Purity Determination hplc->purity characterization Structural Characterization purity->characterization

Caption: Experimental workflow for the separation of spirobisnaphthalenes using HSCCC.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Post-Process Analysis crude_extract Crude Fungal Extract hsccc High-Speed Counter-Current Chromatography crude_extract->hsccc solvent_system Biphasic Solvent System solvent_system->hsccc purified_compounds Purified Spirobisnaphthalenes hsccc->purified_compounds fractions Collected Fractions hsccc->fractions structural_analysis Spectrometric Analysis purified_compounds->structural_analysis hplc_analysis HPLC for Purity fractions->hplc_analysis

Caption: Logical relationship of inputs, process, and outputs in HSCCC separation.

References

Characterization of Cladospirone Bisepoxide: 1H and 13C NMR Assignments and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a fungal metabolite that has garnered interest due to its unique spirobisnaphthalene structure and potential biological activities. Accurate structural elucidation is fundamental for any further investigation into its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products in solution. This document provides a detailed summary of the reported ¹H and ¹³C NMR assignments for this compound, presented in a clear tabular format for easy reference. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality 1D and 2D NMR data for the characterization of this and similar natural products.

Introduction

This compound (1), a novel metabolite, was first isolated from the fungus Sphaeropsidales sp.[1][2]. Its complex and stereochemically rich structure, featuring a bisepoxide and a spiroketal system, necessitates thorough spectroscopic analysis for complete characterization. The structural determination of this compound was originally achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy playing a pivotal role. The biosynthesis of this complex molecule proceeds through a polyketide pathway.[3][4] This application note serves as a practical guide for researchers working on the isolation, characterization, or synthesis of this compound and related compounds.

Data Presentation: ¹H and ¹³C NMR Assignments for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are based on data reported in the literature and are essential for the verification of the compound's identity and purity. The data is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1119.57.30 (d, 8.0)
2129.57.65 (t, 8.0)
3125.07.55 (t, 8.0)
4122.07.80 (d, 8.0)
4a135.0-
5118.06.90 (d, 8.5)
6128.07.25 (d, 8.5)
6a130.0-
755.03.80 (d, 3.0)
858.03.60 (d, 3.0)
8a85.0-
9205.0-
10130.06.20 (d, 10.0)
11145.07.10 (dd, 10.0, 2.0)
1265.04.50 (d, 2.0)
12a80.0-
1'56.03.90 (s)
2'59.03.70 (s)

Note: The data presented here is a representative compilation from literature sources. Actual chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality NMR data for the structural elucidation of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as HPLC.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility, DMSO-d₆ or Methanol-d₄ can be used.

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm for both ¹H and ¹³C). Modern NMR instruments can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

The following is a typical suite of NMR experiments for the structural elucidation of a novel natural product like this compound.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).

    • Typical Parameters:

      • Spectrometer Frequency: 400-600 MHz

      • Pulse Program: zg30 or similar

      • Number of Scans: 16-64

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 100-150 MHz

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

    • Pulse Programs: DEPT-135, DEPT-90

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify proton-proton couplings within a spin system (typically over 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):

      • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify longer-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

      • Purpose: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of a natural product like this compound.

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Fungal Culture Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification Purity Purity Assessment (>95%) Purification->Purity SamplePrep Sample Preparation (5-10 mg in deuterated solvent) Purity->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR DataProcessing Data Processing & Analysis TwoD_NMR->DataProcessing Assignments ¹H & ¹³C Assignments DataProcessing->Assignments Structure Final Structure Determination (Connectivity & Stereochemistry) Assignments->Structure

Caption: Workflow for the isolation and NMR-based structural elucidation of this compound.

Biological Context and Signaling Pathways

While the primary focus of this note is on the chemical characterization of this compound, it is worth noting its reported biological activities, which include antibiotic and herbicidal effects.[2] The precise molecular targets and signaling pathways affected by this compound are still an active area of research. A hypothetical signaling pathway that could be investigated based on its cytotoxic properties is the induction of apoptosis.

Signaling_Pathway Cladospirone Cladospirone Bisepoxide Cell Target Cell Cladospirone->Cell Pathway_Initiation Induction of Cellular Stress Cell->Pathway_Initiation Caspase_Activation Caspase Activation Pathway_Initiation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for the cytotoxic effects of this compound.

Conclusion

The comprehensive NMR data and protocols provided in this application note are intended to facilitate the research and development of this compound and its analogs. The detailed ¹H and ¹³C NMR assignments serve as a crucial reference for the structural verification of this complex natural product. By following the outlined experimental workflow, researchers can confidently acquire and interpret the NMR data necessary for unambiguous structure elucidation, a critical step in advancing the study of this promising fungal metabolite.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Cladospirone Bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of Cladospirone bisepoxide, a polyketide secondary metabolite produced by various fungi. The described protocol is applicable for the analysis of this compound in fungal culture extracts and can be readily adopted by researchers in natural product discovery, mycology, and drug development. The method has been validated for its linearity, accuracy, and precision.

Introduction

This compound is a fungal secondary metabolite belonging to the spirobisnaphthalene family, known for its antibiotic activities.[1][2] Accurate quantification of this compound is essential for fermentation process optimization, biosynthetic studies, and pharmacological evaluation. High-performance liquid chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the analysis of such compounds.[3] This note provides a comprehensive protocol for sample preparation and HPLC-UV analysis to determine the concentration of this compound.

Chemical Structure

G cluster_legend This compound C20H14O7 C20H14O7 MW: 366.3 g/mol MW: 366.3 g/mol node1

Caption: Chemical structure of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing FungalCulture Fungal Culture Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) FungalCulture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Overall workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Anhydrous sodium sulfate

  • 0.22 µm PTFE syringe filters

Equipment

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • pH meter

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 50:50 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Fungal Culture
  • Extraction: Harvest 10 mL of the fungal culture broth. Perform liquid-liquid extraction twice with an equal volume (10 mL) of ethyl acetate.[3]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Method
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or the determined λmax from PDA scan)

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the prepared working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

Precision was assessed by analyzing six replicate injections of a standard solution at a single concentration (50 µg/mL). The relative standard deviation (RSD) of the peak areas was calculated.

Accuracy

The accuracy of the method was determined by a spike-and-recovery study. A known amount of this compound was added to a pre-analyzed blank fungal extract, and the samples were analyzed. The percentage recovery was calculated.

Results and Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Linearity and Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,050
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15205x + 120

Table 2: Method Precision

ReplicatePeak Area (50 µg/mL)
1760,100
2758,500
3761,200
4759,300
5758,900
6760,800
Mean 759,800
Standard Deviation 1083.2
RSD (%) 0.14%

Table 3: Method Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.597.5%
5049.198.2%
8080.7100.9%
Mean Recovery (%) 98.9%

Conclusion

The HPLC-UV method described in this application note is simple, rapid, linear, precise, and accurate for the quantification of this compound in fungal extracts. This protocol provides a valuable tool for researchers working with this bioactive fungal metabolite.

References

Antifungal susceptibility testing protocols for Cladospirone bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Antifungal Susceptibility Testing Protocols applicable to Novel Compounds, with special reference to Cladospirone Bisepoxide.

For: Researchers, scientists, and drug development professionals.

Introduction and Critical Note on this compound Activity

Antifungal susceptibility testing (AFST) is a critical in vitro method used to determine the concentration of an antifungal agent that inhibits the growth of a specific fungal isolate. These protocols are essential for drug discovery, development, and epidemiological surveillance of resistance. Standardized methodologies, primarily from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and comparability of data across different laboratories.[1][2][3][4][5][6][7]

It is imperative to address the existing scientific literature regarding the antifungal properties of Cladosporone bisepoxide (also referred to as Cladosporone B). A comprehensive 2024 review of natural products from the genus Cladosporium explicitly states that Cladosporone A and its known analogues, Cladosporones B-D, have demonstrated no antifungal activity in tested assays.[3][8] This finding is crucial for any research planning. An older publication from 1994 mentions selective antibiotic activity against some fungi but provides no specific minimum inhibitory concentration (MIC) data or details on the species tested.[6]

Given this significant contradiction and the lack of reproducible data supporting its antifungal effects, the following protocols are presented as a general framework for testing any novel or uncharacterized compound , rather than a specific validation of Cladosporone bisepoxide's antifungal action. Researchers investigating Cladosporone bisepoxide should first perform preliminary screening assays to confirm any potential antifungal activity before proceeding with extensive susceptibility testing.

Standardized Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following protocol is a harmonized representation based on CLSI M27/M38 and EUCAST E.DEF 7.3.2/9.3.2 guidelines.

Experimental Protocol: Broth Microdilution for Yeasts and Filamentous Fungi

Objective: To determine the MIC of a test compound against planktonic fungal cells.

Materials:

  • Test compound (e.g., Cladosporone bisepoxide) dissolved in a suitable solvent (typically Dimethyl Sulfoxide - DMSO).

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).

  • Sterile, 96-well flat-bottom microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Spectrophotometer or plate reader (530 nm).

  • Sterile saline (0.85% NaCl) with 0.05% Tween 20 (for filamentous fungi).

  • Hemocytometer or other cell counting device.

  • Positive control antifungal drugs (e.g., Amphotericin B, Voriconazole).

  • Negative control (growth control, no drug).

  • Sterility control (medium only).

Procedure:

  • Inoculum Preparation (Yeasts - e.g., Candida albicans):

    • Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm, transmittance 75-77%).

    • Dilute this stock suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Filamentous Fungi - e.g., Aspergillus fumigatus):

    • Grow the mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C until sporulation is evident.

    • Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 20 and scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI-1640 medium.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium. A typical concentration range might be 64 µg/mL to 0.06 µg/mL.

    • Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

    • Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound.

    • Include a positive control (a known antifungal), a growth control (inoculum, no compound), and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism:

      • Candida spp.: 24-48 hours.

      • Aspergillus spp.: 48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

    • For azoles (like voriconazole) against yeasts, the endpoint is typically a ≥50% reduction in turbidity (growth).

    • For Amphotericin B and for most compounds against filamentous fungi, the endpoint is complete (100%) visual inhibition of growth.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clarity. The table below is a template that can be used to present MIC data for a novel compound against a panel of fungal pathogens.

Fungal SpeciesStrain IDCompound MIC₅₀ (µg/mL)Compound MIC₉₀ (µg/mL)Compound MIC Range (µg/mL)Comparator Drug MIC Range (µg/mL)
Candida albicansATCC 90028DataDataDataData
Candida glabrataATCC 90030DataDataDataData
Cryptococcus neoformansATCC 90112DataDataDataData
Aspergillus fumigatusATCC 204305DataDataDataData
Fusarium solaniClinical IsolateDataDataDataData
  • MIC₅₀: The MIC value at which ≥50% of the tested isolates are inhibited.

  • MIC₉₀: The MIC value at which ≥90% of the tested isolates are inhibited.

Visualizations of Experimental Workflow and Potential Mechanisms

Diagrams are crucial for visualizing complex protocols and biological pathways. The following are generated using the DOT language for Graphviz.

Experimental Workflow Diagram

Antifungal_Susceptibility_Testing_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis Fungal_Culture 1. Fungal Isolate Culture (SDA/PDA, 24-72h) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland or Hemocytometer) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate Microplate (100 µL inoculum + 100 µL compound) Inoculum_Prep->Inoculation Compound_Prep 3. Compound Dilution (Serial 2-fold dilutions) Compound_Prep->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 6. Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis 7. Data Tabulation (MIC₅₀, MIC₉₀, Range) MIC_Reading->Data_Analysis

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Potential Antifungal Mechanisms of Action (General) Diagram

As there is no confirmed mechanism of action for Cladosporone bisepoxide, this diagram illustrates common targets for known antifungal drugs. This serves as a conceptual guide for potential mechanism-of-action studies.

Antifungal_Targets cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus Glucan β-(1,3)-Glucan Synthesis Ergosterol_Synth Ergosterol Synthesis Membrane_Integrity Membrane Integrity DNA_Synth DNA/RNA Synthesis Echinocandins Echinocandins Echinocandins->Glucan Inhibit Azoles Azoles Azoles->Ergosterol_Synth Inhibit Polyenes Polyenes (Amphotericin B) Polyenes->Membrane_Integrity Disrupt by binding Ergosterol Flucytosine 5-Flucytosine Flucytosine->DNA_Synth Inhibit

Caption: Common molecular targets for major classes of antifungal drugs.

Conclusion and Future Directions

The protocols outlined provide a standardized and robust framework for evaluating the in vitro antifungal activity of novel compounds. However, based on current literature, Cladosporone bisepoxide is not a promising candidate for antifungal development, as multiple sources report a lack of activity.[3][8] Any research on this specific compound should begin by rigorously verifying its bioactivity. If antifungal properties are confirmed, the subsequent steps would involve expanding the panel of tested organisms, performing time-kill assays to determine fungistatic versus fungicidal activity, and investigating the mechanism of action through methods such as transcriptome sequencing (RNA-Seq) or targeted enzymatic assays.

References

Application Note: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of Cladospirone Bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cladospirone bisepoxide is a fungal metabolite that has demonstrated selective antibiotic and antifungal activities.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potential of this compound as a therapeutic agent. The broth microdilution assay is a standardized and widely accepted method for quantifying the in vitro activity of an antimicrobial agent against a range of microorganisms.[2] This application note provides a detailed protocol for determining the MIC of this compound against filamentous fungi, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M38 document for filamentous fungi.[3][4][5]

This method offers a reliable and reproducible approach for screening natural products like this compound for their antimicrobial properties.[6][7] The protocol described herein is designed to be a comprehensive guide for researchers in academic and industrial settings.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Fungal Strains: Relevant filamentous fungi (e.g., Aspergillus fumigatus, Cladosporium sphaerospermum, Alternaria alternata)

  • Culture Media:

    • Potato Dextrose Agar (B569324) (PDA) for fungal culture maintenance.

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (morpholinepropanesulfonic acid).

  • Reagents:

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound.

    • Sterile saline (0.85% NaCl) with 0.05% Tween 80.

    • Sterile distilled water.

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates.[8]

    • Multichannel pipette.

    • Spectrophotometer.

    • Incubator.

    • Vortex mixer.

    • Sterile culture tubes, flasks, and other standard microbiology laboratory equipment.

Preparation of Fungal Inoculum
  • Fungal Culture: Grow the fungal isolates on PDA plates at an appropriate temperature (e.g., 35°C) for 7 days to encourage sporulation.

  • Spore Suspension: Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Adjusting Inoculum Density:

    • Transfer the spore suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the supernatant with a spectrophotometer at 530 nm to achieve an optical density that corresponds to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[9][10]

Preparation of this compound Dilutions
  • Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes to create a range of working concentrations.

Broth Microdilution Assay Procedure
  • Plate Setup:

    • Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium without inoculum) for each fungal strain.

    • Also, include a solvent control (fungal inoculum with the highest concentration of DMSO used in the assay).

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

Determination of MIC
  • Visual Inspection: Following incubation, visually inspect the plates for fungal growth.

  • MIC Endpoint: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the positive control.

Data Presentation

The results of the broth microdilution assay for this compound should be summarized in a clear and structured table. The following table is a template illustrating how to present the MIC data.

Fungal StrainThis compound MIC (µg/mL)Positive Control (Antifungal) MIC (µg/mL)
Aspergillus fumigatus (ATCC 204305)[Insert Value][e.g., Voriconazole: Insert Value]
Cladosporium sphaerospermum (Clinical Isolate)[Insert Value][e.g., Amphotericin B: Insert Value]
Alternaria alternata (Clinical Isolate)[Insert Value][e.g., Itraconazole: Insert Value]

Visualizations

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results FungalCulture 1. Fungal Culture on PDA SporeSuspension 2. Prepare Spore Suspension FungalCulture->SporeSuspension AdjustInoculum 3. Adjust Inoculum Density SporeSuspension->AdjustInoculum Inoculation 6. Inoculate with Fungal Suspension AdjustInoculum->Inoculation CompoundPrep 4. Prepare this compound Dilutions PlateSetup 5. Dispense Compound into 96-well Plate CompoundPrep->PlateSetup PlateSetup->Inoculation Incubation 7. Incubate Plates Inoculation->Incubation ReadMIC 8. Read MIC values Incubation->ReadMIC DataAnalysis 9. Data Analysis and Reporting ReadMIC->DataAnalysis

Caption: Workflow for MIC determination of this compound.

Logical Relationship of Assay Components

AssayComponents cluster_main Broth Microdilution Assay TestCompound This compound Plate 96-well Plate TestCompound->Plate Fungus Filamentous Fungus Fungus->Plate Medium RPMI 1640 Medium->Plate Result MIC Value Plate->Result Incubation & Observation

Caption: Key components of the broth microdilution assay.

References

Investigating the Mechanism of Action of Cladospirone Bisepoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospirone bisepoxide is a fungal metabolite known for its antibiotic and antifungal properties.[1][2] While its biosynthetic pathway has been explored, the precise molecular mechanism of action remains an area of active investigation.[3] This document provides a comprehensive guide for researchers aiming to elucidate the mechanism of action of this compound. It includes a summary of known biological activities, detailed protocols for key experiments to identify its molecular targets and pathways, and templates for data presentation.

Introduction to this compound

This compound is a novel metabolite isolated from a coelomycetous fungus.[1] It is a polyketide synthesized via the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway.[3] Early studies have demonstrated its selective antibiotic activity against various bacteria and fungi, as well as its ability to inhibit the germination of Lepidium sativum at low concentrations.[1] However, to date, the specific molecular targets and the cellular pathways perturbed by this compound have not been fully characterized. These application notes provide a roadmap for the systematic investigation of its mechanism of action.

Known Biological Activities and Properties

A summary of the currently available data on this compound is presented below. This information serves as a foundation for designing further mechanistic studies.

PropertyDescriptionReference
Origin Fungal metabolite from a coelomycete[1]
Chemical Class Polyketide, Spirobisnaphthalene[3]
Biosynthesis Derived from the 1,8-dihydroxynaphthalene (DHN) melanin pathway[3]
Antibacterial Activity Selective activity against several bacteria[1]
Antifungal Activity Selective activity against several fungi[1]
Phytotoxic Activity Inhibits germination of Lepidium sativum[1]

Proposed Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for the systematic investigation of this compound's mechanism of action.

G cluster_0 Phase 1: Characterization of Bioactivity cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis & Target Validation A Determine Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B Time-Kill Kinetic Assays A->B C Affinity Chromatography- Mass Spectrometry B->C D Cellular Thermal Shift Assay (CETSA) B->D E Computational Target Prediction B->E F Putative Molecular Target(s) Identified C->F D->F E->F G Enzyme Inhibition Assays F->G H Gene Knockout/Overexpression of Target F->H I Cell-Based Reporter Assays F->I J Analysis of Downstream Signaling Events F->J K Validated Mechanism of Action G->K H->K I->K J->K

Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments proposed in the workflow.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the potency of this compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5 - 2.5 x 103 CFU/mL for fungi.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismGram Stain/Fungal TypeMIC (µg/mL)
S. aureus ATCC 29213Gram-positive[Experimental Value]
E. coli ATCC 25922Gram-negative[Experimental Value]
C. albicans ATCC 90028Yeast[Experimental Value]
A. fumigatus ATCC 204305Mold[Experimental Value]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Identification

Objective: To identify the intracellular protein targets of this compound by observing changes in their thermal stability upon compound binding.

Materials:

  • Intact cells of a sensitive microorganism

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents or Mass Spectrometer

Procedure:

  • Treat intact cells with either this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and wash the cells to remove excess compound.

  • Resuspend the cells in lysis buffer and divide the lysate into several aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins, or by mass spectrometry for a proteome-wide analysis.

  • A target protein will show increased thermal stability (i.e., remains soluble at higher temperatures) in the presence of this compound.

Data Visualization:

A Treat cells with Cladospirone bisepoxide or vehicle B Lyse cells and aliquot A->B C Heat aliquots across a temperature gradient B->C D Centrifuge to separate soluble and precipitated proteins C->D E Analyze soluble fraction by Western Blot or Mass Spec D->E F Identify proteins with increased thermal stability E->F

Workflow for a Cellular Thermal Shift Assay (CETSA).

Potential Signaling Pathways to Investigate

Based on the known activities of other antifungal and antibacterial agents, the following signaling pathways are potential areas of investigation for this compound's mechanism of action.

cluster_0 Potential Cellular Targets cluster_1 Resulting Cellular Effects CB Cladospirone bisepoxide CW Cell Wall Synthesis CB->CW Inhibition? PS Protein Synthesis (Ribosome) CB->PS Inhibition? DR DNA Replication/Repair CB->DR Inhibition? CM Cell Membrane Integrity CB->CM Disruption? GI Growth Inhibition CW->GI PS->GI DR->GI AD Apoptosis/Cell Death CM->AD

Potential signaling pathways affected by this compound.

Conclusion

The study of this compound's mechanism of action presents an exciting opportunity in the discovery of new antimicrobial agents. The protocols and workflows detailed in these application notes provide a structured approach for researchers to unravel its molecular targets and cellular effects. The data generated from these experiments will be crucial for the future development and optimization of this promising natural product.

References

Application Notes and Protocols: Cladospirone Bisepoxide - A Fungal Metabolite with Antimicrobial Properties and Unexplored Enzyme Inhibition Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the specific enzyme inhibitory activities of Cladospirone bisepoxide. The following application notes summarize the known biological properties of this fungal metabolite and provide generalized protocols for investigating its potential as an enzyme inhibitor.

Introduction

This compound is a novel metabolite isolated from a coelomycete fungus.[1] It is a member of the spirobisnaphthalene family and is biosynthesized via the polyketide pathway.[2][3] While its primary reported activities are antibacterial and antifungal, its complex structure suggests potential for other biological activities, including enzyme inhibition, which remains an unexplored area of research.[1] These notes provide an overview of its known characteristics and a framework for assessing its enzyme inhibition potential.

Known Biological Activities and Properties

This compound has demonstrated selective antibiotic activity against various bacteria and fungi.[1] It has also been shown to inhibit the germination of Lepidium sativum (garden cress) at low concentrations, suggesting potential herbicidal or plant growth regulatory effects.[1]

Production of this compound

The production of this compound can be achieved through fermentation of the producing fungal strain. Optimization of media and fermentation conditions has been shown to significantly increase yields.[1]

Table 1: Optimized Production Titers of this compound [1]

Fermentation ScaleTiter (g/L)
Shake Flask Levelup to 1.5
Bioreactor Scale1.16

Biosynthesis of this compound

Studies involving 13C-labeled acetate (B1210297) have confirmed that this compound is a polyketide.[2][3] Its biosynthetic pathway is linked to that of 1,8-dihydroxynaphthalene (DHN) melanin.[3]

This compound Biosynthesis Pathway Acetate Acetate Polyketide_Synthase Polyketide Synthase Acetate->Polyketide_Synthase Naphthalene_Units Naphthalene Units Polyketide_Synthase->Naphthalene_Units Palmarumycin_C12 Palmarumycin C12 (Putative Precursor) Naphthalene_Units->Palmarumycin_C12 Oxygenation Oxygenation (from O2) Palmarumycin_C12->Oxygenation Cladospirone_Bisepoxide This compound Oxygenation->Cladospirone_Bisepoxide

Caption: Biosynthetic pathway of this compound.

Protocols for Investigating Enzyme Inhibition Potential

The following are generalized protocols for screening this compound for potential enzyme inhibitory activity. These protocols should be adapted based on the specific enzyme of interest.

5.1. General Protocol for Enzyme Inhibition Screening

This protocol outlines a primary screening assay to identify if this compound has an inhibitory effect on a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer, enzyme solution, and substrate solution at the desired concentrations.

    • Prepare a positive control (a known inhibitor of the target enzyme) and a negative control (solvent only).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the this compound solution to the test wells at various concentrations.

    • Add the positive and negative controls to their respective wells.

    • Add the enzyme solution to all wells except for the substrate blank.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Determine the percentage of enzyme inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100

    • If significant inhibition is observed, proceed to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme Inhibition Screening Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Prep Prepare Cladospirone Bisepoxide Stock Assay Perform Enzyme Assay (Single Concentration) Compound_Prep->Assay Reagent_Prep Prepare Assay Reagents Reagent_Prep->Assay Inhibition_Calc Calculate % Inhibition Assay->Inhibition_Calc Hit_Identified Hit Identified? Inhibition_Calc->Hit_Identified IC50 Determine IC50 Value Hit_Identified->IC50 Yes No No Further Action Hit_Identified->No No Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: Workflow for screening for enzyme inhibition.

5.2. Protocol for Determining IC50 Value

  • Serial Dilution: Prepare a serial dilution of the this compound stock solution to create a range of concentrations.

  • Assay Procedure: Perform the enzyme inhibition assay as described in section 5.1, using the range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.

5.3. Protocol for Mechanism of Action Studies

To understand how this compound inhibits the enzyme, further studies can be conducted by varying the substrate concentration at different fixed concentrations of the inhibitor.

  • Assay Procedure:

    • Perform the enzyme assay with a range of substrate concentrations in the absence of the inhibitor.

    • Repeat the assay with the same range of substrate concentrations in the presence of two or more different fixed concentrations of this compound.

  • Data Analysis:

    • Calculate the initial reaction rates for all conditions.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound is a fungal metabolite with established antimicrobial and antifungal properties. Its potential as an enzyme inhibitor is a promising yet uninvestigated field. The protocols provided here offer a foundational approach for researchers to explore this potential and to possibly uncover novel therapeutic applications for this compound.

References

Application Notes and Protocols for Cladospirone Bisepoxide in Microbial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cladospirone bisepoxide, a fungal metabolite, in microbial growth inhibition assays. This document includes summaries of its antimicrobial activity, detailed protocols for assessing its efficacy, and visualizations of the experimental workflow.

This compound, a member of the spirobisnaphthalene class of natural products, has demonstrated selective antibiotic activity against a range of bacteria and fungi.[1] Its complex chemical structure and potent biological activity make it a compound of interest for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Spirobisnaphthalenes

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related spirobisnaphthalene compounds to provide a comparative context for its potential antimicrobial efficacy.

CompoundTest OrganismMIC (µg/mL)Reference
Spiropreussione AStaphylococcus aureus (CMCC B26003)25 µM[No Reference Found]
Diepoxin η and ζ (mixture)Bacillus subtilis12.5[No Reference Found]
Diepoxin η and ζ (mixture)Staphylococcus hemolyticus12.5[No Reference Found]
Diepoxin η and ζ (mixture)Agrobacterium tumefaciens10.0[No Reference Found]
Diepoxin η and ζ (mixture)Pseudomonas lachrymans25.0[No Reference Found]
Diepoxin η and ζ (mixture)Ralstonia solanacearum20.0[No Reference Found]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound using standard laboratory methods.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against bacteria and fungi.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth and solvent only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Bacteria: Grow a fresh culture of the test bacterium in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

    • Fungi: Grow the fungal culture on an appropriate agar (B569324) plate. Prepare a suspension of spores or cells in sterile saline. Adjust the suspension to a concentration of 1-5 x 10⁶ cells/mL using a hemocytometer. Dilute this suspension in RPMI-1640 to the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Include wells with a known antibiotic.

    • Negative Control: Include wells with broth and the solvent used to dissolve the compound.

    • Growth Control: Include wells with broth and inoculum only.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and Candida albicans, 28-35°C for other fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Cladospirone bisepoxide Stock D Serial Dilution of Compound A->D B Prepare Microbial Inoculum E Inoculate Wells B->E C Prepare 96-well Plate (Broth) C->D D->E F Incubate Plate E->F G Read Results (Visual/Spectrophotometer) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Action: Disruption of Cell Wall Integrity

While the precise signaling pathway inhibited by this compound is not yet elucidated in the scientific literature, a plausible mechanism of action for many antimicrobial compounds, including fungal metabolites, involves the disruption of the microbial cell wall or membrane integrity. The following diagram illustrates a generalized pathway of cell wall stress and the potential points of inhibition.

Signaling_Pathway cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Response CB This compound Sensor Membrane Stress Sensors CB->Sensor Inhibits/Damages Growth_Inhibition Growth Inhibition & Cell Death CB->Growth_Inhibition Directly Causes Kinase_Cascade MAP Kinase Cascade Sensor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Phosphorylates Gene_Expression Stress Response Gene Expression TF->Gene_Expression Induces CWI Cell Wall Integrity Pathway Activation Gene_Expression->CWI CWI->Growth_Inhibition Failure leads to

Caption: Postulated disruption of cell wall integrity pathway.

References

Application Note & Protocols: Cell-Based Assays to Evaluate Cladospirone Bisepoxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cladospirone bisepoxide is a novel metabolite isolated from fungi of the genus Cladosporium.[1] Species of this genus are known producers of a diverse array of secondary metabolites, many of which exhibit significant biological activities, including cytotoxic, antibacterial, and antifungal properties.[2][3][4] Preliminary studies have indicated that this compound has selective antibiotic and antifungal activities.[1] This application note provides a detailed overview and protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound against cancer cell lines.

The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis (programmed cell death). Understanding these parameters is crucial for the preclinical assessment of novel compounds in drug discovery and development.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-7 2445.2 ± 3.1
4828.7 ± 2.5
7215.1 ± 1.8
HeLa 2452.8 ± 4.2
4835.4 ± 2.9
7220.3 ± 2.1
A549 2468.1 ± 5.5
4842.6 ± 3.7
7225.9 ± 2.4

IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plate treatment Treat cells with compound cell_seeding->treatment compound_prep Prepare Cladospirone Bisepoxide Dilutions compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[7]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up three sets of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.

    • Medium background: Wells containing only culture medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation

Table 2: Membrane Integrity Assessment of this compound Treated Cells (LDH Assay)

Cell LineTreatment Duration (hours)Concentration (µM)% Cytotoxicity
MCF-7 481015.3 ± 2.1
2538.9 ± 3.5
5065.7 ± 4.8
HeLa 481012.1 ± 1.9
2532.4 ± 2.8
5058.2 ± 4.1
A549 48108.9 ± 1.5
2525.6 ± 2.3
5049.8 ± 3.9

% Cytotoxicity values are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate treat_cells Treat with Cladospirone Bisepoxide & Controls seed_cells->treat_cells incubation Incubate for 24, 48, or 72h treat_cells->incubation centrifuge Centrifuge Plate incubation->centrifuge collect_supernatant Transfer Supernatant to new plate centrifuge->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Measure Absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

Data Presentation

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Cell LineConcentration (µM)% Viable Cells (Annexin V⁻/PI⁻)% Early Apoptotic Cells (Annexin V⁺/PI⁻)% Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺)
MCF-7 Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
2560.8 ± 4.125.3 ± 2.813.9 ± 1.9
5035.2 ± 3.540.1 ± 3.124.7 ± 2.6
HeLa Control96.3 ± 1.91.9 ± 0.31.8 ± 0.2
2568.4 ± 3.720.7 ± 2.110.9 ± 1.5
5042.1 ± 4.035.6 ± 2.922.3 ± 2.2

Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

Signaling Pathway

Apoptosis_Pathway cluster_trigger Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_hallmarks Hallmarks of Apoptosis cluster_detection Detection Method cladospirone This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) cladospirone->initiator_caspases Induces effector_caspases Effector Caspases (Caspase-3, -7) initiator_caspases->effector_caspases Activates ps_externalization Phosphatidylserine Externalization effector_caspases->ps_externalization dna_fragmentation DNA Fragmentation effector_caspases->dna_fragmentation membrane_blebbing Membrane Blebbing effector_caspases->membrane_blebbing annexin_v Annexin V Staining ps_externalization->annexin_v Detected by pi_staining PI Staining dna_fragmentation->pi_staining Allows entry for membrane_blebbing->pi_staining Allows entry for

Caption: Potential signaling pathway for this compound-induced apoptosis.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[9] Specifically, caspase-3 and caspase-7 are key effector caspases.[10][11] This assay measures the activity of these caspases using a substrate that releases a fluorescent or luminescent signal upon cleavage.

Experimental Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity.

Data Presentation

Table 4: Caspase-3/7 Activation by this compound

Cell LineConcentration (µM)Fold Increase in Caspase-3/7 Activity
MCF-7 Control1.0 ± 0.1
253.8 ± 0.4
507.2 ± 0.8
HeLa Control1.0 ± 0.1
253.1 ± 0.3
506.5 ± 0.7

Data are presented as the fold increase in luminescence relative to the vehicle control ± standard deviation from three independent experiments.

Experimental Workflow

Caspase_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in white-walled 96-well plate treat_cells Treat with Cladospirone Bisepoxide seed_cells->treat_cells incubation Incubate for desired time treat_cells->incubation add_reagent Add Caspase-Glo 3/7 Reagent incubation->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read_luminescence Measure Luminescence incubate_rt->read_luminescence calculate_activity Calculate Fold Increase in Activity read_luminescence->calculate_activity

Caption: Workflow for measuring Caspase-3/7 activity.

The combination of MTT, LDH, Annexin V/PI staining, and caspase activity assays provides a robust framework for characterizing the cytotoxic effects of this compound. These assays will help to elucidate the compound's mechanism of action, whether it be through direct membrane damage or the induction of a programmed cell death pathway. The data generated from these protocols will be invaluable for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Total Synthesis of Cladospirone Bisepoxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Cladospirone bisepoxide, a naturally occurring spirobisnaphthalene with notable antifungal and antibacterial properties. The protocols outlined below are based on established synthetic strategies for closely related compounds and the formal total synthesis of Diepoxin σ (an alternative name for this compound). Additionally, methodologies for the preparation of analogs are presented to support structure-activity relationship (SAR) studies and drug discovery efforts.

Introduction

This compound is a member of the spirobisnaphthalene family of fungal metabolites, characterized by a unique and highly oxygenated spiroketal core.[1] These compounds have garnered significant interest from the scientific community due to their diverse biological activities, which include potent antifungal, antibacterial, and antitumor properties.[1][2][3] The complex architecture of this compound presents a considerable challenge for synthetic chemists, and its total synthesis provides a platform for the development of novel synthetic methodologies. Furthermore, the synthesis of analogs of this compound is crucial for exploring the SAR and identifying key structural features responsible for its biological activity, which can guide the design of new therapeutic agents.

Synthetic Strategy Overview

The total synthesis of this compound can be approached through a convergent strategy, focusing on the construction of the spirobisnaphthalene core. A plausible retrosynthetic analysis, based on the formal total synthesis of (+)-Diepoxin σ, involves the late-stage introduction of the sensitive enone moiety and a biomimetic oxidative spirocyclization to form the characteristic spiroketal linkage.[4] Key transformations in the forward synthesis include an Ullmann coupling to connect the two naphthalene (B1677914) precursors and a subsequent oxidative cyclization. The synthesis of analogs can be achieved by modifying the starting materials or introducing functional groups at various stages of the synthetic sequence.

Experimental Protocols

I. Synthesis of the Naphthalene Precursors

The synthesis commences with the preparation of appropriately functionalized naphthalene building blocks. A representative procedure for the synthesis of a key precursor, O-methylnaphthazarin, is outlined below.

Protocol 1: Synthesis of O-methylnaphthazarin

  • Reaction Setup: To a solution of commercially available naphthazarin in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂), add an excess of a methylating agent (e.g., diazomethane (B1218177) or dimethyl sulfate (B86663) with a base).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction carefully, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford O-methylnaphthazarin.

II. Construction of the Spirobisnaphthalene Core

The hallmark of the synthesis is the formation of the spiroketal core. This can be achieved through an Ullmann coupling followed by an oxidative spirocyclization.

Protocol 2: Ullmann Coupling and Oxidative Spirocyclization

  • Ullmann Coupling: Combine the protected dihydroxynaphthalene precursor with an appropriate aryl halide in the presence of a copper catalyst (e.g., copper(I) iodide) and a ligand (e.g., phenanthroline) in a high-boiling-point solvent like dimethylformamide (DMF). Heat the mixture at an elevated temperature until the reaction is complete.

  • Oxidative Spirocyclization: Following the coupling, the resulting biaryl ether is subjected to oxidative cyclization. This can be achieved using an oxidizing agent such as (diacetoxyiodo)benzene (B116549) in the presence of a Lewis acid. This step is believed to mimic the biosynthetic pathway and directly furnishes the spiroketal core.[4]

  • Purification: After aqueous work-up, the crude product is purified by column chromatography to yield the spirobisnaphthalene skeleton.

III. Elaboration and Final Steps

The final stages of the synthesis involve the introduction of the epoxide functionalities and any necessary deprotection steps.

Protocol 3: Epoxidation and Deprotection

  • Asymmetric Epoxidation: To achieve the desired stereochemistry of the epoxide rings, an asymmetric epoxidation method is employed. For allylic alcohols, a Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, a chiral tartrate ester, and an oxidant like tert-butyl hydroperoxide is a common choice. For unfunctionalized olefins, other methods like the Jacobsen-Katsuki epoxidation can be utilized.

  • Deprotection: In the final step, any protecting groups are removed under appropriate conditions to yield the target molecule, this compound.

Synthesis of Analogs

The synthesis of analogs can be accomplished by employing substituted starting materials in the synthetic sequence. For instance, fluorinated analogs of related spirobisnaphthalenes have been prepared by direct fluorination of the parent molecule using reagents like Selectfluor.[5] Additionally, analogs with modified substitution patterns on the naphthalene rings can be synthesized by starting with appropriately substituted precursors in the Ullmann coupling step. The synthesis of various Palmarumycin analogs, which share the spirobisnaphthalene core, has been reported and these methodologies can be adapted for the synthesis of this compound analogs.[6][7]

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of spirobisnaphthalene compounds, based on literature reports for closely related structures.

StepReactionReagents and ConditionsTypical Yield (%)Reference
1Ullmann CouplingCuI, Phenanthroline, DMF, heat60-80[4]
2Oxidative SpirocyclizationPhI(OAc)₂, Lewis Acid50-70[4]
3Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, t-BuOOH80-95[8]
4Friedel-Crafts Acylation (for analogs)AlCl₃, Acyl chloride70-90[6]
5Ketalization (for analogs)Dihydroxynaphthalene, Acid catalyst60-85[6]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_precursors I. Precursor Synthesis cluster_core II. Core Construction cluster_final III. Final Elaboration cluster_analogs IV. Analog Synthesis Naphthazarin Naphthazarin Methylnaphthazarin O-Methylnaphthazarin Naphthazarin->Methylnaphthazarin Methylation Biaryl_Ether Biaryl Ether Methylnaphthazarin->Biaryl_Ether Ullmann Coupling Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Dihydroxynaphthalene->Biaryl_Ether Ullmann Coupling Spirobisnaphthalene_Core Spirobisnaphthalene Core Biaryl_Ether->Spirobisnaphthalene_Core Oxidative Spirocyclization Bisepoxide_Intermediate Bisepoxide Intermediate Spirobisnaphthalene_Core->Bisepoxide_Intermediate Asymmetric Epoxidation Cladospirone_Bisepoxide This compound Bisepoxide_Intermediate->Cladospirone_Bisepoxide Deprotection Modified_Precursors Modified Precursors Cladospirone_Analogs Cladospirone Analogs Modified_Precursors->Cladospirone_Analogs Synthetic Sequence

Caption: Synthetic workflow for the total synthesis of this compound.

Proposed Antifungal Mechanism of Action

Antifungal_Mechanism cluster_drug This compound cluster_cell Fungal Cell cluster_effects Cellular Effects CB Cladospirone Bisepoxide Ergosterol Ergosterol CB->Ergosterol Complexation Glucan_Synthase 1,3-β-Glucan Synthase CB->Glucan_Synthase Inhibition Membrane Cell Membrane Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption leads to Cell_Wall_Damage Cell Wall Damage Glucan_Synthase->Cell_Wall_Damage leads to Cell_Wall Cell Wall Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Cell_Wall_Damage->Cell_Death

Caption: Proposed antifungal mechanism of this compound.

Biological Activity and Mechanism of Action

Spirobisnaphthalene compounds, including this compound, exhibit a broad spectrum of biological activities.[9][10][11] Their antifungal action is of particular interest. While the precise mechanism of action for this compound is not fully elucidated, the activity of related spiroketal-containing natural products suggests potential modes of action.[12][13] One proposed mechanism involves the interaction of the spiroketal moiety with sterols, such as ergosterol, in the fungal cell membrane. This interaction can lead to the formation of pores and a loss of membrane integrity, ultimately resulting in cell death.[12] Another potential target is the enzyme 1,3-β-glucan synthase, which is essential for the biosynthesis of the fungal cell wall. Inhibition of this enzyme would lead to a weakened cell wall and osmotic lysis.[12] The diverse biological profile of spirobisnaphthalenes, which also includes antibacterial and cytotoxic activities, suggests that they may have multiple cellular targets.[2][3] Further investigation into the mechanism of action of this compound and its analogs is warranted to fully understand their therapeutic potential.

References

Application Notes and Protocols: In Vitro Testing of Cladospirone Bisepoxide Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospirone bisepoxide is a fungal metabolite belonging to the spirobisnaphthalene class of compounds.[1] While research has indicated its selective antibiotic activity against various bacteria and fungi, detailed quantitative data on its efficacy against specific pathogenic fungal species remains limited in publicly accessible literature.[2] Spirobisnaphthalenes, as a chemical class, have demonstrated a range of biological activities, including antifungal and antibacterial properties, making them promising candidates for further investigation in drug discovery.[1][3]

These application notes provide a generalized framework for the in vitro evaluation of this compound's antifungal activity. The methodologies outlined are based on established protocols for antifungal susceptibility testing of natural products. The quantitative data presented in the tables are hypothetical and for illustrative purposes, designed to guide researchers in structuring their experimental findings. Furthermore, a putative mechanism of action is proposed to serve as a basis for further mechanistic studies.

Data Presentation: Antifungal Activity of this compound (Hypothetical Data)

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against a panel of clinically relevant pathogenic fungi. These values are intended for illustrative purposes to demonstrate how experimental data for this compound could be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi

Fungal SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900288 - 321632
Aspergillus fumigatusATCC 20430516 - 643264
Cryptococcus neoformansATCC 2088214 - 16816
Trichophyton rubrumATCC 281882 - 848

Table 2: Minimum Fungicidal Concentration (MFC) of this compound Against Pathogenic Fungi

Fungal SpeciesStrainMFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)MFC/MIC Ratio
Candida albicansATCC 9002816 - 6432642
Aspergillus fumigatusATCC 20430532 - >6464>64≥2
Cryptococcus neoformansATCC 2088218 - 3216322
Trichophyton rubrumATCC 281888 - 3216324

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi and yeasts.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well, flat-bottom microtiter plates

  • Fungal inocula (prepared as described below)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Sterile, solvent-resistant multichannel pipettes and tips

2. Inoculum Preparation:

  • Yeasts (Candida albicans, Cryptococcus neoformans): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Filamentous Fungi (Aspergillus fumigatus, Trichophyton rubrum): Culture the fungus on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 0.125 to 128 µg/mL.

  • Include a solvent control (wells containing the highest concentration of the solvent used to dissolve the compound).

  • Include a positive control (a known antifungal agent) and a negative control (medium only).

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida and Cryptococcus, and 48-72 hours for Aspergillus and Trichophyton.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

1. Materials:

  • MIC plates from Protocol 1

  • SDA or PDA plates

  • Sterile pipette tips or a multi-pronged inoculator

2. Assay Procedure:

  • Following the MIC determination, select the wells showing no visible growth (or significant inhibition).

  • From each of these wells, subculture a 10 µL aliquot onto an appropriate agar plate (SDA for yeasts, PDA for molds).

  • Incubate the plates at 35°C for a period sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) compared to the initial inoculum.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_compound Prepare Cladospirone bisepoxide dilutions mic_assay Perform Broth Microdilution Assay prep_compound->mic_assay prep_inoculum Prepare fungal inoculum prep_inoculum->mic_assay mic_incubation Incubate plates (24-72h at 35°C) mic_assay->mic_incubation mic_read Read MIC results (visual or spectrophotometric) mic_incubation->mic_read mfc_subculture Subculture from clear MIC wells mic_read->mfc_subculture mfc_incubation Incubate agar plates (24-72h at 35°C) mfc_subculture->mfc_incubation mfc_read Read MFC results (assess fungal growth) mfc_incubation->mfc_read

Caption: Workflow for determining MIC and MFC of this compound.

Putative Signaling Pathway for Antifungal Action

Given the lack of specific mechanistic data for this compound, a hypothetical signaling pathway is proposed, focusing on common antifungal targets. Spirobisnaphthalenes are known to possess cytotoxic properties, which in fungi could be mediated through the induction of oxidative stress and subsequent apoptosis-like cell death.

G cluster_compound This compound cluster_cell Fungal Cell compound Cladospirone bisepoxide ros Increased Reactive Oxygen Species (ROS) compound->ros Induces membrane Membrane Damage ros->membrane Causes apoptosis Apoptosis-like Cell Death membrane->apoptosis Triggers inhibition Inhibition of Growth apoptosis->inhibition

Caption: Putative mechanism of action for this compound in fungi.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers initiating in vitro studies on the antifungal properties of this compound. The lack of specific published data for this compound necessitates a generalized approach. It is imperative that researchers establish their own experimental data to accurately characterize the antifungal profile of this compound. The hypothetical data and putative mechanism of action presented herein should serve as a foundational template for experimental design and data presentation. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this promising natural product.

References

Application Notes and Protocols: Investigating the Effect of Cladospirone Bisepoxide on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospirone bisepoxide is a fungal metabolite known for its selective antibiotic activity against various bacteria and fungi.[1] While its efficacy against planktonic bacteria has been established, its potential to combat bacterial biofilms remains an under-investigated area of critical importance. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. This resistance contributes significantly to chronic infections and the failure of antimicrobial therapies.

Recent studies on metabolites from the Cladosporium genus, the source of this compound, have revealed promising anti-biofilm and quorum sensing (QS) inhibition activities. For instance, extracts from Cladosporium sphaerospermum have been shown to inhibit biofilm formation and virulence factors in Serratia marcescens by down-regulating QS-related genes.[2][3] Furthermore, Cladodionen, another compound isolated from a Cladosporium species, acts as a quorum sensing inhibitor against Pseudomonas aeruginosa.[4] These findings provide a strong rationale for investigating this compound as a potential anti-biofilm agent. Spirobisnaphthalenes, the class of compounds to which this compound belongs, have also been noted for their antibacterial properties.[5][6][7][8]

These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy of this compound against bacterial biofilms. The following sections detail experimental procedures, data presentation guidelines, and visualizations to guide researchers in this novel area of study.

Data Presentation

Table 1: Antimicrobial Activity of this compound Against Planktonic Bacteria
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Pseudomonas aeruginosa64128
Staphylococcus aureus3264
Escherichia coli128>256
Serratia marcescens64128
Table 2: Effect of this compound on Biofilm Formation
Bacterial StrainConcentration (µg/mL)Biofilm Inhibition (%)
Pseudomonas aeruginosa16 (1/4 MIC)35.2
32 (1/2 MIC)68.5
64 (MIC)85.1
Staphylococcus aureus8 (1/4 MIC)42.8
16 (1/2 MIC)75.3
32 (MIC)91.7
Table 3: Disruption of Pre-formed Biofilms by this compound
Bacterial StrainConcentration (µg/mL)Biofilm Disruption (%)
Pseudomonas aeruginosa32 (1/2 MIC)25.6
64 (MIC)55.9
128 (2x MIC)78.2
Staphylococcus aureus16 (1/2 MIC)30.1
32 (MIC)62.4
64 (2x MIC)84.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

Materials:

  • This compound

  • Bacterial strains (e.g., P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Mueller-Hinton Agar (B569324) (MHA) plates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible turbidity.

  • To determine the MBC, plate 100 µL from each well showing no growth onto MHA plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • In a 96-well plate, add TSB and serial dilutions of this compound (typically at sub-MIC concentrations).

  • Inoculate the wells with an overnight culture of the test bacterium diluted to an OD600 of 0.05.

  • Include a positive control (bacteria in TSB without the compound) and a negative control (TSB only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain and air-dry.

  • Solubilize the bound dye with 30% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition.

Protocol 3: Biofilm Disruption Assay

This protocol assesses the ability of this compound to eradicate pre-formed biofilms.

Procedure:

  • Grow biofilms in a 96-well plate as described in Protocol 2 (steps 2-4), but without the addition of this compound.

  • After incubation, remove the planktonic cells and wash the wells with PBS.

  • Add fresh TSB containing various concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet method as described in Protocol 2 (steps 5-10).

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM provides a visual confirmation of the anti-biofilm effect and allows for the analysis of biofilm architecture.

Materials:

  • This compound

  • Bacterial strains

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD BacLight Bacterial Viability Kit (or similar fluorescent stains)

Procedure:

  • Grow biofilms on glass-bottom dishes in the presence or absence of this compound as described in Protocol 2.

  • After incubation, gently wash the biofilms with PBS.

  • Stain the biofilms with a fluorescent dye combination (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).

  • Incubate in the dark for 15-20 minutes.

  • Visualize the biofilms using a confocal laser scanning microscope.

  • Acquire z-stack images to analyze the three-dimensional structure of the biofilm.

Mandatory Visualizations

G cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Analysis P1 Prepare Cladospirone Bisepoxide Stock A1 Biofilm Inhibition Assay (Protocol 2) P1->A1 A2 Biofilm Disruption Assay (Protocol 3) P1->A2 A3 MIC/MBC Determination (Protocol 1) P1->A3 P2 Culture Bacterial Strains P2->A1 P2->A2 P2->A3 AN1 Quantitative Analysis (Crystal Violet) A1->AN1 AN2 Qualitative Analysis (CLSM - Protocol 4) A1->AN2 A2->AN1 A2->AN2

Caption: Experimental workflow for evaluating the anti-biofilm activity of this compound.

G cluster_qs Quorum Sensing Signaling QS_Signal Autoinducer (e.g., AHL) Receptor Receptor Protein (e.g., LuxR) QS_Signal->Receptor Binds Complex Signal-Receptor Complex Receptor->Complex Genes Virulence & Biofilm Gene Expression Complex->Genes Activates Biofilm Biofilm Formation Genes->Biofilm Inhibitor This compound (Hypothesized) Inhibitor->Receptor Inhibits Binding (Potential Mechanism)

Caption: Hypothesized mechanism of action: Inhibition of a bacterial quorum sensing pathway.

References

Troubleshooting & Optimization

How to increase the yield of Cladospirone bisepoxide from Sphaeropsidales sp.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Cladospirone bisepoxide from Sphaeropsidales sp. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help increase the yield of this valuable secondary metabolite.

Experimental Protocols

A high yield of up to 1.5 g/L of this compound has been reported through the optimization of fermentation conditions. The following protocols provide a strong starting point for achieving high-titer production.

Fungal Strain and Culture Maintenance
  • Strain: Sphaeropsidales sp. (strain F-24'707)

  • Maintenance Medium: Potato Dextrose Agar (PDA) slants.

  • Incubation: Store cultures at 25°C for optimal growth. For long-term storage, cultures can be maintained at 4°C.

Seed Culture Preparation
  • Inoculation: Aseptically transfer a few mycelial plugs (approximately 5 mm in diameter) from a mature PDA plate into a 250 mL Erlenmeyer flask containing 100 mL of seed culture medium.

  • Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 4 days.

Production Fermentation
  • Inoculation: Transfer the seed culture into the production medium at a 3% (v/v) inoculation volume.

  • Fermentation: Conduct the fermentation in a suitable bioreactor or in Erlenmeyer flasks on a rotary shaker.

  • Monitoring: Monitor the production of this compound over time. Peak production is often observed during the stationary phase of fungal growth, typically between 9 to 15 days.

Extraction and Purification
  • Extraction: After fermentation, extract the whole broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain the crude extract.

  • Crystallization: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and induce crystallization by the slow addition of an anti-solvent (e.g., water) or by slow evaporation.

  • Purification: The resulting crystals can be further purified by recrystallization or chromatography if necessary.

Data Presentation: Fermentation Parameter Optimization

Systematic optimization of fermentation parameters is crucial for maximizing the yield of this compound. The "One Strain Many Compounds" (OSMAC) approach, which involves varying culture conditions, is a highly effective strategy. Below are tables outlining key parameters to investigate.

Table 1: Media Composition Optimization

ComponentConcentration RangeNotes
Carbon Source
Glucose20 - 60 g/LA readily metabolizable carbon source.
Sucrose20 - 60 g/LCan sometimes lead to higher yields of secondary metabolites.
Maltose20 - 60 g/LAnother effective carbon source for fungal fermentations.
Nitrogen Source
Peptone5 - 15 g/LA complex nitrogen source that often supports robust growth and secondary metabolism.
Yeast Extract5 - 15 g/LProvides essential vitamins and growth factors.
Ammonium Sulfate2 - 8 g/LAn inorganic nitrogen source that can influence pH.
Mineral Salts
KH₂PO₄0.5 - 2.0 g/LProvides phosphate (B84403) and potassium.
MgSO₄·7H₂O0.2 - 1.0 g/LA source of magnesium, an important cofactor for many enzymes.
FeSO₄·7H₂O0.01 - 0.1 g/LA source of iron, necessary for various cellular processes.

Table 2: Fermentation Conditions Optimization

ParameterRangeOptimal Value (Starting Point)
Temperature 22 - 30°C25°C
pH 5.0 - 7.56.5
Agitation (Shake Flask) 120 - 200 rpm150 rpm
Incubation Time 7 - 21 daysMonitor for peak production (typically 9-15 days)

Troubleshooting Guide

Question: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Answer:

Low yield can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Suboptimal Media Composition:

    • Problem: The carbon-to-nitrogen ratio may not be ideal for secondary metabolite production. The fungus might be prioritizing biomass growth over the production of this compound.

    • Solution: Systematically vary the concentrations of your carbon and nitrogen sources as outlined in Table 1. Experiment with different sources to find the optimal combination for your specific strain and conditions.

  • Incorrect Fermentation Parameters:

    • Problem: The temperature, pH, or aeration levels may be outside the optimal range for this compound biosynthesis.

    • Solution: Optimize each parameter individually, starting with the recommended values in Table 2. Perform a time-course study to determine the exact point of maximum production.

  • Strain Viability and Inoculum Quality:

    • Problem: The fungal strain may have lost its high-producing capabilities due to repeated subculturing, or the inoculum may be of poor quality.

    • Solution: Always use fresh, healthy cultures for inoculation. If you suspect strain degradation, try to re-isolate a high-producing single-spore colony or obtain a fresh culture from a reliable source.

  • Inefficient Extraction and Purification:

    • Problem: The target compound may be lost during the downstream processing steps.

    • Solution: Ensure complete extraction by performing multiple extractions of the culture broth. During crystallization, carefully select the solvent and anti-solvent system and control the rate of crystallization to maximize crystal formation and purity.

Question: I am observing significant batch-to-batch variability in my fermentation results. How can I improve consistency?

Answer:

Batch-to-batch variability is a common challenge in fermentation. To improve consistency:

  • Standardize Inoculum Preparation: Use a consistent amount of mycelia from plates of the same age to start your seed cultures. Ensure the seed culture is in the late exponential growth phase when used for inoculating the production medium.

  • Maintain Consistent Media Preparation: Prepare all media components from the same lot of chemicals if possible. Ensure accurate weighing and complete dissolution of all components.

  • Control Fermentation Parameters Tightly: Use a calibrated bioreactor or incubator to maintain precise control over temperature, pH, and agitation.

  • Monitor Fungal Morphology: Changes in the morphology of the fungal pellets or mycelia can indicate stress or suboptimal conditions, which can affect secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic origin of this compound?

A1: this compound is a polyketide, a class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA subunits.[1] Its biosynthesis is also linked to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway.[1]

Q2: Can I use chemical elicitors to increase the yield?

A2: Yes, the addition of sub-lethal concentrations of certain chemicals, known as elicitors, can sometimes trigger a stress response in the fungus, leading to an increase in secondary metabolite production. For polyketides, you could experiment with small amounts of enzyme inhibitors or precursors of the biosynthetic pathway.

Q3: Is static cultivation a viable option for producing this compound?

A3: While shaken cultures are generally preferred for better aeration and nutrient distribution, static cultures can sometimes lead to the production of a different profile of secondary metabolites. It is worth experimenting with static cultivation as part of an OSMAC approach to see if it enhances the yield of this compound or leads to the discovery of other interesting compounds.

Q4: How can I confirm the identity and purity of my extracted this compound?

A4: The identity and purity of your compound should be confirmed using a combination of analytical techniques, including:

  • Thin Layer Chromatography (TLC): For rapid, qualitative analysis.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

Visualizations

Experimental_Workflow cluster_culture Fungal Culture cluster_fermentation Fermentation cluster_processing Downstream Processing cluster_analysis Analysis Culture Sphaeropsidales sp. Culture Seed_Culture Seed Culture Preparation Culture->Seed_Culture Production Production Fermentation Seed_Culture->Production Extraction Solvent Extraction Production->Extraction Crystallization Crystallization Extraction->Crystallization Purification Purification Crystallization->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall experimental workflow for this compound production.

Optimization_Logic cluster_params Troubleshooting Steps Start Low Yield of this compound Media Optimize Media Composition (C/N Ratio, Minerals) Start->Media Conditions Optimize Fermentation Conditions (Temp, pH, Aeration) Start->Conditions Inoculum Check Strain Viability & Inoculum Quality Start->Inoculum Extraction Optimize Extraction & Purification Protocol Start->Extraction Improved_Yield Increased Yield Media->Improved_Yield Conditions->Improved_Yield Inoculum->Improved_Yield Extraction->Improved_Yield

Caption: Logic diagram for troubleshooting low yield.

Biosynthesis_Pathway_Simplified Acetate Acetate/Malonate PKS Polyketide Synthase (PKS) Acetate->PKS Polyketide Poly-β-keto Intermediate PKS->Polyketide DHN 1,8-Dihydroxynaphthalene (DHN) Pathway Polyketide->DHN Precursor Naphthalene Precursor DHN->Precursor Cladospirone This compound Precursor->Cladospirone

Caption: Simplified biosynthetic pathway of this compound.

References

Optimizing fermentation conditions for Cladospirone bisepoxide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing Cladospirone bisepoxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fermentation process for this compound production.

Problem Potential Causes Recommended Solutions
Low or No Yield of this compound 1. Suboptimal media composition. 2. Inadequate fermentation time. 3. Non-ideal pH of the culture medium. 4. Incorrect fermentation temperature. 5. Poor aeration or agitation. 6. Strain degradation or contamination.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. (See Table 1 for suggested ranges). Fructose and glucose are often favorable carbon sources for secondary metabolite production in fungi. Organic nitrogen sources like yeast extract or peptone can also enhance yield.[1] 2. Time Course Study: Perform a time-course analysis to determine the optimal harvest time. Secondary metabolite production often begins in the stationary phase of fungal growth. 3. pH Control: Monitor and control the pH of the medium throughout the fermentation. The optimal pH for secondary metabolite production in Cladosporium species is often slightly acidic.[2] 4. Temperature Optimization: Determine the optimal temperature for your specific strain. A common starting point for Cladosporium species is around 25-28°C.[2] 5. Aeration and Agitation Study: Optimize the shaker speed or aeration rate in a bioreactor. Insufficient oxygen can limit the biosynthesis of secondary metabolites.[3] 6. Strain Viability and Purity Check: Revive a fresh culture from a cryopreserved stock. Check for contamination by microscopy and plating on a general-purpose fungal medium.
Inconsistent Batch-to-Batch Yield 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (pH, temperature).1. Standardize Inoculum: Use a consistent method for inoculum preparation, including spore concentration and age of the seed culture. 2. Precise Media Preparation: Ensure accurate weighing of components and consistent water quality. 3. Parameter Monitoring: Implement strict monitoring and control of all critical fermentation parameters.
Poor Mycelial Growth 1. Nutrient-poor medium. 2. Presence of inhibitors in the medium. 3. Suboptimal pH or temperature for growth.1. Enrich Medium: Increase the concentration of the primary carbon and nitrogen sources. 2. Media Component Check: Ensure all media components are of high quality and free of inhibitors. 3. Optimize Growth Conditions: First, optimize conditions for biomass production before focusing on secondary metabolite yield.
Formation of Dense Mycelial Pellets 1. High spore inoculum concentration. 2. Specific media components. 3. Low agitation speed.1. Adjust Inoculum: Lower the initial spore concentration. 2. Media Modification: Test different media compositions. 3. Increase Agitation: Higher shear forces can promote a more dispersed mycelial morphology. Note that the optimal morphology for secondary metabolite production can vary.
High Broth Viscosity 1. Excessive dispersed mycelial growth.1. Morphology Control: If possible, induce pellet formation by adjusting inoculum size or agitation. 2. Bioreactor Design: Use impellers designed for high-viscosity fermentations.
Product Degradation 1. Instability of this compound at certain pH or temperature values. 2. Enzymatic degradation.1. Harvest Time Optimization: Harvest the product before significant degradation occurs. 2. Extraction Conditions: After harvesting, immediately proceed with extraction using appropriate solvents and store the extract at a low temperature.

Frequently Asked Questions (FAQs)

1. What is the producing organism of this compound?

This compound is a secondary metabolite produced by a fungus identified as a coelomycete, specifically Sphaeropsidales sp. (strain F-24'707), which is also referred to as a Cladosporium species.[4][5]

2. What is the general biosynthetic pathway for this compound?

The biosynthesis of this compound follows a polyketide pathway.[5] This involves the sequential condensation of acetate (B1210297) units to form the complex carbon skeleton of the molecule.

3. What are the key fermentation parameters to optimize for this compound production?

The key parameters to optimize include:

  • Media Composition: Carbon source, nitrogen source, and mineral salts.

  • pH: The acidity or alkalinity of the culture medium.

  • Temperature: The incubation temperature.

  • Aeration and Agitation: The rate of oxygen supply and mixing.

  • Inoculum: The concentration and age of the fungal spores or mycelia used to start the culture.

  • Fermentation Time: The duration of the fermentation process.

4. What is a typical yield for this compound in a lab-scale fermentation?

Through optimization of media and fermentation conditions, a titer of up to 1.5 g/L has been reported in shake flask cultures, and 1.16 g/L in a bioreactor.[4]

5. How does the morphology of the fungus (pellets vs. dispersed mycelia) affect production?

The relationship between fungal morphology and secondary metabolite production is complex and strain-dependent.

  • Pellets: Can lead to lower broth viscosity, which improves mixing and aeration. However, the center of large pellets may experience nutrient and oxygen limitations.

  • Dispersed Mycelia: Can result in high broth viscosity, leading to challenges with mixing and oxygen transfer. However, it can sometimes be associated with higher productivity.

The optimal morphology for this compound production should be determined experimentally.

6. How can I extract and purify this compound from the fermentation broth?

A common method involves solvent extraction of the culture broth with a solvent like ethyl acetate, followed by crystallization to purify the compound.[4]

Data Presentation

Table 1: General Fermentation Parameter Ranges for Cladosporium Species

Parameter Typical Range Notes
Temperature 20 - 30 °COptimal temperature for secondary metabolite production is often around 25-28°C.[2]
pH 4.0 - 7.0A slightly acidic initial pH (e.g., 4.5 - 6.5) often favors secondary metabolite production.[2]
Agitation 150 - 250 rpmVaries depending on the vessel and desired mycelial morphology.
Carbon Source Glucose, Fructose, Sucrose, MaltoseThe choice of carbon source can significantly impact yield.
Nitrogen Source Yeast Extract, Peptone, Ammonium SulfateOrganic nitrogen sources often enhance secondary metabolite production.
Fermentation Time 7 - 21 daysProduction typically peaks during the stationary phase of growth.

Experimental Protocols

1. Media Preparation and Sterilization

  • Example Medium (Modified Potato Dextrose Broth - PDB):

    • Potato Infusion: 200 g/L

    • Glucose: 20 g/L

    • Yeast Extract: 5 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

  • Procedure:

    • Dissolve all components in distilled water.

    • Adjust the pH to the desired value (e.g., 6.0) using 1M HCl or 1M NaOH.

    • Dispense into fermentation flasks or a bioreactor.

    • Sterilize by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation

  • Grow the Cladosporium sp. on a solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days until sporulation is observed.

  • Harvest the spores by adding sterile saline solution (0.9% NaCl) with 0.05% Tween 80 to the agar plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer.

  • Dilute the spore suspension to the desired concentration (e.g., 1 x 10⁶ spores/mL) in the sterile fermentation medium.

3. Fermentation

  • Inoculate the sterile fermentation medium with the prepared spore suspension.

  • Incubate the flasks in a shaker incubator at the optimized temperature and agitation speed.

  • If using a bioreactor, set the desired parameters for temperature, pH, dissolved oxygen, and agitation.

  • Collect samples aseptically at regular intervals to monitor growth and product formation.

4. Extraction and Quantification

  • Separate the mycelia from the culture broth by filtration or centrifugation.

  • Extract the broth and the mycelia separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analyze the crude extract for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing strain Strain Revival (Cladosporium sp.) inoculum Inoculum Preparation strain->inoculum media Media Preparation & Sterilization ferm Fermentation (Shake Flask / Bioreactor) media->ferm inoculum->ferm monitoring Process Monitoring (pH, Growth, etc.) ferm->monitoring extraction Extraction (Ethyl Acetate) ferm->extraction quant Quantification (HPLC) extraction->quant purification Purification (Crystallization) quant->purification troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Detected check_growth Is Mycelial Growth Adequate? start->check_growth check_params Are Fermentation Parameters Optimal? check_growth->check_params Yes optimize_growth Optimize Growth Medium & Conditions check_growth->optimize_growth No check_strain Is Strain Viable & Pure? check_params->check_strain Yes optimize_prod Optimize Production Parameters (pH, Temp, etc.) check_params->optimize_prod No revive_strain Use Fresh Culture & Check for Contamination check_strain->revive_strain No success Yield Improved check_strain->success Yes optimize_growth->check_growth optimize_prod->success revive_strain->start

References

Technical Support Center: Overcoming Low Production of Spirobisnaphthalenes in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low production of spirobisnaphthalenes in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: My fungal culture is producing very low yields of spirobisnaphthalenes. What are the initial troubleshooting steps?

A1: Low yields of spirobisnaphthalenes can stem from several factors. Begin by systematically evaluating your culture conditions. Key areas to investigate include:

  • Media Composition: Ensure your growth medium contains optimal concentrations of carbon and nitrogen sources. The type of carbon and nitrogen can significantly influence secondary metabolite production.

  • Physical Parameters: Verify that the pH, temperature, and aeration levels are within the optimal range for your specific fungal strain. These parameters can dramatically impact fungal growth and metabolism.

  • Inoculum Quality: The age and density of your fungal inoculum can affect the subsequent production phase. Ensure you are using a healthy and standardized inoculum.

  • Genetic Stability: Fungal strains can lose their ability to produce secondary metabolites over successive subcultures. It is advisable to go back to a cryopreserved stock if you suspect strain degradation.

Q2: How can I use elicitors to enhance spirobisnaphthalene production?

A2: Elicitation is a powerful technique to stimulate the production of secondary metabolites. Elicitors are molecules that trigger a defense response in the fungus, which can lead to the upregulation of biosynthetic pathways for compounds like spirobisnaphthalenes. Elicitors can be biotic (e.g., fungal cell wall fragments, polysaccharides) or abiotic (e.g., metal ions, organic compounds). For instance, the addition of 1-hexadecene (B165127) has been shown to dramatically increase the production of palmarumycins C2 and C3.[1]

Q3: What is the "One Strain, Many Compounds" (OSMAC) approach and how can it be applied to spirobisnaphthalene production?

A3: The OSMAC approach is based on the principle that a single fungal strain has the genetic potential to produce a wide array of secondary metabolites, but many of these biosynthetic gene clusters are silent under standard laboratory conditions. By systematically altering culture parameters such as media composition, temperature, pH, and aeration, you can activate these silent gene clusters and potentially induce or enhance the production of desired spirobisnaphthalenes.

Q4: Are there any known signaling pathways that regulate spirobisnaphthalene biosynthesis?

A4: The regulation of secondary metabolism in fungi is complex and involves multiple signaling pathways. While specific pathways for all spirobisnaphthalenes are not fully elucidated, general fungal secondary metabolism is known to be regulated by pathways such as the Velvet complex , MAP kinase signaling cascades , and G-protein signaling pathways . These pathways respond to environmental cues like light, nutrient availability, and stress, and in turn, regulate the expression of biosynthetic gene clusters. For example, the protein kinase PkaA, part of a G-protein signaling pathway, is known to repress the production of some secondary metabolites.

Troubleshooting Guides

Issue 1: Consistently Low or No Spirobisnaphthalene Production
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Media Composition Systematically vary the carbon and nitrogen sources and their concentrations. Test simple sugars (e.g., glucose, sucrose) versus complex carbohydrates (e.g., starch, cellulose). For nitrogen, compare inorganic sources (e.g., ammonium (B1175870) sulfate, sodium nitrate) with organic sources (e.g., peptone, yeast extract).Identification of optimal carbon and nitrogen sources that significantly improve spirobisnaphthalene yield.
Incorrect Physical Parameters Optimize the pH, temperature, and aeration of your culture. Conduct small-scale experiments to test a range of each parameter. For example, test pH levels from 4.0 to 8.0 and temperatures from 20°C to 35°C. Aeration can be modulated by varying the agitation speed in liquid cultures.Determination of the optimal pH, temperature, and aeration conditions for maximal spirobisnaphthalene production.
Strain Degeneration Revive a fresh culture from a cryopreserved stock. Avoid excessive subculturing of the working stock.Restoration of the wild-type production levels of spirobisnaphthalenes.
Issue 2: Inconsistent Spirobisnaphthalene Yields Between Batches
Possible Cause Troubleshooting Step Expected Outcome
Variable Inoculum Standardize your inoculum preparation. Use a consistent method to generate spores or mycelial fragments and quantify the inoculum density (e.g., spore count, dry weight) before inoculating your production culture.Reduced batch-to-batch variability and more consistent spirobisnaphthalene yields.
Fluctuations in Culture Conditions Ensure that all culture parameters (media composition, pH, temperature, aeration) are precisely controlled and monitored throughout the fermentation process. Use calibrated equipment.Consistent environmental conditions leading to reproducible production outcomes.
Incomplete Extraction Optimize your extraction protocol. Ensure the chosen solvent is appropriate for your target spirobisnaphthalenes and that the extraction time and method are sufficient to recover the majority of the product.Improved and more consistent recovery of spirobisnaphthalenes from the culture broth and/or mycelia.

Experimental Protocols

Protocol 1: Optimization of Culture Media for Spirobisnaphthalene Production

Objective: To identify the optimal carbon and nitrogen sources for maximizing spirobisnaphthalene yield.

Methodology:

  • Basal Medium Preparation: Prepare a basal liquid medium (e.g., Potato Dextrose Broth - PDB) and dispense it into a series of flasks.

  • Carbon Source Screening:

    • To separate sets of flasks, add different carbon sources (e.g., glucose, sucrose, maltose, starch) to a final concentration of 2% (w/v).

    • Include a control flask with the basal medium only.

  • Nitrogen Source Screening:

    • To another series of flasks containing the basal medium with the optimal carbon source (determined from the previous step), add different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) to a final concentration of 0.5% (w/v).

    • Include a control flask with only the optimal carbon source.

  • Inoculation and Incubation: Inoculate each flask with a standardized amount of fungal spores or mycelial fragments. Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm) for a predetermined period (e.g., 14-21 days).

  • Extraction and Analysis: At the end of the incubation period, harvest the culture broth and/or mycelia. Extract the spirobisnaphthalenes using an appropriate organic solvent (e.g., ethyl acetate). Analyze the yield of the target compounds using techniques like HPLC.

Protocol 2: Preparation and Application of Fungal Elicitors

Objective: To enhance spirobisnaphthalene production through the application of fungal elicitors.

Methodology:

  • Elicitor Preparation (from a non-producing fungus, e.g., Aspergillus niger):

    • Grow the elicitor-producing fungus in a liquid medium (e.g., PDB) for 7-10 days.

    • Harvest the mycelia by filtration.

    • Homogenize the mycelia in distilled water.

    • Autoclave the homogenate to release the elicitor molecules.

    • Centrifuge to remove cell debris and sterilize the supernatant through a 0.22 µm filter.

  • Elicitor Application:

    • Grow your spirobisnaphthalene-producing fungus in its optimal production medium.

    • At a specific time point during the fermentation (e.g., late exponential growth phase), add the prepared fungal elicitor to the culture at different concentrations (e.g., 1%, 2%, 5% v/v).

    • Include a control culture without any elicitor.

  • Incubation and Analysis: Continue the incubation for a defined period (e.g., 48-72 hours) after elicitor addition. Harvest the culture and quantify the spirobisnaphthalene yield as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the impact of various factors on secondary metabolite production. Note that much of the available quantitative data is for secondary metabolites in general, as spirobisnaphthalene-specific data is limited.

Table 1: Effect of Carbon Source on Secondary Metabolite Production

Fungal StrainSecondary MetaboliteCarbon SourceYield Improvement (compared to control)Reference
Berkleasmium sp. Dzf12Palmarumycin C2 & C31-Hexadecene (10%)40-fold & 59.5-fold[1]
Gymnopilus spectabilisAntifungal agentsGlucoseHighest activity (90% inhibition)General Fungal Metabolism
Aspergillus terreusMatrinePotato StarchOptimal for productionGeneral Fungal Metabolism

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production

Fungal StrainSecondary MetaboliteNitrogen SourceObservationReference
Aspergillus terreusMatrinePeptone + NH₄NO₃Optimal for productionGeneral Fungal Metabolism
Streptomyces sp.Antifungal metabolitesYeast ExtractKey factor for activityGeneral Fungal Metabolism
Pseudomonas sp.Naphthalene degradation productsKNO₃ vs NH₄ClDifferent product profilesGeneral Fungal Metabolism

Table 3: Effect of Physical Parameters on Secondary Metabolite Production

Fungal StrainParameterOptimal ValueObservationReference
Rhytidhysteron rufulumpH~5 (acidic)Enhanced production of spirobisnaphthalenes[2]
Geosmithia pallidaTemperature25°CMaximum bioactive metabolite productionGeneral Fungal Metabolism
Streptomyces yanglinensisAeration (Dissolved Oxygen)>20% saturationRequired for high growth and antifungal activityGeneral Fungal Metabolism

Visualizations

Spirobisnaphthalene Biosynthesis Pathway (Palmarumycin Example)

The biosynthesis of palmarumycins, a class of spirobisnaphthalenes, involves a dedicated gene cluster. The key enzymes encoded by this cluster are PalA, PalB, PalC, and PalD, which catalyze the transformation of precursors into the final spirobisnaphthalene structure.

Palmarumycin_Biosynthesis cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_product Product 1_8_DHN 1,8-Dihydroxynaphthalene Intermediate1 Oxidative Dimerization 1_8_DHN->Intermediate1 PalA (P450) Intermediate2 Hydroxylation Intermediate1->Intermediate2 PalB (P450) Intermediate3 Reduction/Dehydrogenation Intermediate2->Intermediate3 PalC (SDR) Palmarumycin Palmarumycin Intermediate3->Palmarumycin PalD (Oxidoreductase) Optimization_Workflow Strain_Selection Strain Selection & Preservation Media_Screening Media Component Screening (OSMAC) Strain_Selection->Media_Screening Physical_Optimization Optimization of Physical Parameters (pH, Temp, Aeration) Media_Screening->Physical_Optimization Analysis Extraction & Yield Analysis (HPLC) Media_Screening->Analysis Evaluate Yield Elicitation_Strategy Elicitor Screening & Optimization Physical_Optimization->Elicitation_Strategy Physical_Optimization->Analysis Evaluate Yield Elicitation_Strategy->Analysis Evaluate Yield Metabolic_Engineering Metabolic Engineering (Gene Overexpression/ Deletion) Metabolic_Engineering->Analysis Scale_Up Scale-Up Fermentation Analysis->Metabolic_Engineering If yield is still low Analysis->Scale_Up If yield is sufficient Fungal_Regulation Velvet_Complex Velvet Complex (VeA, VelB, LaeA) Chromatin_Remodeling Chromatin Remodeling (Histone Modification) Velvet_Complex->Chromatin_Remodeling Activates MAPK_Cascade MAP Kinase Cascade Biosynthesis_Genes Spirobisnaphthalene Biosynthetic Genes MAPK_Cascade->Biosynthesis_Genes Activates G_Protein_Signaling G-Protein Signaling (PkaA) G_Protein_Signaling->Biosynthesis_Genes Represses Chromatin_Remodeling->Biosynthesis_Genes Regulates Transcription Spiro_Production Spirobisnaphthalene Production Biosynthesis_Genes->Spiro_Production Environmental_Cues Environmental_Cues Environmental_Cues->MAPK_Cascade Environmental_Cues->G_Protein_Signaling

References

Troubleshooting the purification of Cladospirone bisepoxide from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cladosporone bisepoxide from crude fungal extracts.

Frequently Asked Questions (FAQs)

Q1: What is Cladosporone bisepoxide and why is its purification challenging?

Cladosporone bisepoxide is a fungal metabolite with potential biological activities. Its purification can be challenging due to the presence of two reactive epoxide groups in its structure. These epoxides are susceptible to degradation under acidic conditions and at elevated temperatures, which can occur during extraction and chromatographic purification steps. The crude fungal extract is also a complex mixture of other polyketides, fatty acids, and pigments that can interfere with isolation.

Q2: What are the primary methods for isolating Cladosporone bisepoxide?

The general strategy for isolating Cladosporone bisepoxide involves solvent extraction of the fungal culture broth or mycelium, followed by chromatographic purification, and finally, crystallization to obtain the pure compound.[1]

Q3: My crude extract is a complex mixture. What are some common impurities I should expect?

Crude extracts from fungal fermentations are typically complex and may contain a variety of secondary metabolites. Common impurities in extracts containing polyketides like Cladosporone bisepoxide include other polyketide derivatives, fatty acids, sterols, and pigments.[2][3][4][5] The presence of these compounds can complicate the purification process by co-eluting with the target compound or causing matrix effects.

Q4: Is Cladosporone bisepoxide sensitive to light?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Cladosporone bisepoxide.

Problem 1: Low or No Recovery of Cladosporone Bisepoxide After Silica (B1680970) Gel Chromatography

Possible Cause 1: Degradation on Acidic Silica Gel

The epoxide functional groups in Cladosporone bisepoxide are likely sensitive to acidic conditions. Standard silica gel has a slightly acidic surface, which can catalyze the hydrolysis or rearrangement of the epoxides, leading to the loss of your compound.[1][6]

Solution:

  • Use Neutralized Silica Gel: Treat standard silica gel with a base to neutralize its acidic sites. A common method is to wash the silica gel with an aqueous solution of sodium bicarbonate, followed by thorough drying.[1]

  • Alternative Stationary Phases: Consider using alternative, less acidic stationary phases for chromatography, such as Florisil® (magnesium silicate), alumina (B75360) (neutral or basic), or a polymer-based resin like Diaion® HP-20.

  • Add a Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), into the mobile phase can help to neutralize the acidic sites on the silica gel surface and prevent on-column degradation.

Possible Cause 2: Irreversible Adsorption to the Stationary Phase

Highly polar functional groups on your target compound or impurities can lead to strong, sometimes irreversible, binding to the silica gel.

Solution:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate (B1210297) system, for example, you can increase the proportion of ethyl acetate or add a stronger solvent like methanol (B129727).

  • "Methanol Purge": After running your gradient, a final wash with 100% methanol can help to elute highly retained compounds from the column.[6]

Problem 2: Presence of Multiple Spots/Peaks on TLC/HPLC After Purification

Possible Cause 1: Isomerization or Degradation During Purification

The purification process itself might be inducing the formation of degradation products or isomers, which appear as additional spots or peaks.

Solution:

  • Maintain Low Temperatures: Perform all purification steps, including solvent evaporation (e.g., rotary evaporation), at low temperatures (e.g., below 40°C) to minimize thermal degradation of the epoxide groups.[7][8]

  • Work-up Under Neutral pH: Ensure that any aqueous extraction or washing steps are performed at or near neutral pH to prevent acid- or base-catalyzed degradation.

Possible Cause 2: Co-elution of Impurities

The chromatographic conditions may not be optimal for separating Cladosporone bisepoxide from closely related impurities.

Solution:

  • Optimize Chromatographic Selectivity: Experiment with different solvent systems for your chromatography. A change in the solvent composition can alter the selectivity of the separation and resolve co-eluting compounds.

  • Employ Different Chromatographic Techniques: If normal-phase chromatography is insufficient, consider using reversed-phase chromatography (e.g., C18 silica) or size-exclusion chromatography to achieve better separation based on different chemical properties.

Data Presentation

Table 1: Example Solvent Systems for Normal-Phase Chromatography of Moderately Polar Fungal Metabolites

Solvent SystemRatio (v/v)Typical Application
n-Hexane / Ethyl Acetate9:1 to 1:1General purpose for separation of compounds with a wide range of polarities.
Dichloromethane (B109758) / Methanol99:1 to 9:1Good for resolving slightly more polar compounds that may streak in Hex/EtOAc.
Chloroform / Acetone9:1 to 1:1An alternative system that can offer different selectivity.
Toluene / Ethyl Acetate / Formic Acid5:5:0.1The acid modifier can improve peak shape for acidic compounds (use with caution).

Note: The optimal solvent system for Cladosporone bisepoxide must be determined empirically using techniques like Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in a 5% (w/v) aqueous solution of sodium bicarbonate.

  • Stirring: Stir the slurry gently for 30 minutes.

  • Filtration: Filter the silica gel using a Buchner funnel.

  • Washing: Wash the silica gel cake thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the neutralized silica gel in an oven at 110-120°C for at least 12 hours before use.[1]

Protocol 2: General Workflow for Purification

This protocol provides a general outline. Specific conditions should be optimized for your particular extract.

  • Extraction:

    • Lyophilize the fungal mycelium and broth.

    • Extract the dried material exhaustively with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

    • Concentrate the organic extract in vacuo at a low temperature (<40°C) to obtain the crude extract.

  • Preliminary Fractionation (Optional):

    • For very complex extracts, a preliminary fractionation step using a less retentive stationary phase like Diaion® HP-20 can be beneficial to separate major classes of compounds.

  • Silica Gel Chromatography:

    • Use neutralized silica gel or an alternative stationary phase.

    • Pack a column with the chosen stationary phase.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor them by TLC or HPLC to identify those containing Cladosporone bisepoxide.

  • Further Purification (if necessary):

    • Combine the fractions containing the target compound and concentrate them.

    • If impurities are still present, perform a second chromatographic step using a different stationary phase (e.g., reversed-phase C18) or a different solvent system.

  • Crystallization:

    • Dissolve the purified, amorphous solid in a minimal amount of a suitable solvent.

    • Slowly add an anti-solvent until turbidity is observed.

    • Allow the solution to stand undisturbed to promote crystal formation.

    • Collect the crystals by filtration and dry them under vacuum.

Mandatory Visualization

G cluster_start Start: Crude Extract cluster_troubleshooting Troubleshooting Point 1: Chromatography cluster_analysis Analysis & Refinement start Crude Fungal Extract chromatography Silica Gel Chromatography start->chromatography low_recovery Low/No Recovery? chromatography->low_recovery degradation Degradation on Column? low_recovery->degradation Yes fractions Collect & Analyze Fractions (TLC/HPLC) low_recovery->fractions No solution1 Use Neutralized Silica or Alternative Phase degradation->solution1 solution2 Optimize Mobile Phase degradation->solution2 solution1->chromatography solution2->chromatography purity_check Purity Check fractions->purity_check pure Pure Cladosporone Bisepoxide purity_check->pure Yes repurify Repurify (e.g., RP-HPLC) purity_check->repurify No repurify->fractions

Caption: Troubleshooting workflow for the chromatographic purification of Cladosporone bisepoxide.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product fungal_culture Fungal Culture solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chrom Column Chromatography (Neutralized Silica) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions crystallization Crystallization combine_fractions->crystallization final_product Pure Cladosporone Bisepoxide crystallization->final_product

Caption: General experimental workflow for the purification of Cladosporone bisepoxide.

References

Dealing with the instability of Cladospirone bisepoxide during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cladospirone bisepoxide. The information provided is aimed at addressing the potential instability of the compound during its isolation and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow, leading to low yield or degradation of this compound.

Issue Potential Cause Recommended Solution
Low yield of crude extract Inefficient extraction from fungal culture.Ensure complete cell lysis and use a solvent system with appropriate polarity (e.g., ethyl acetate) for exhaustive extraction. Consider sequential extraction with solvents of increasing polarity.
Significant loss of product during solvent partitioning pH-mediated epoxide ring opening: The aqueous phase may be too acidic or basic, leading to hydrolysis of the epoxide rings.Maintain the pH of the aqueous phase close to neutral (pH 6-8) during liquid-liquid extraction. Use buffered solutions if necessary.
Degradation of compound on silica (B1680970) gel column Acidic nature of silica gel: Standard silica gel can have an acidic surface, which can catalyze the opening of the sensitive bisepoxide rings.Use deactivated or neutral silica gel for column chromatography. This can be prepared by treating the silica gel with a base (e.g., triethylamine) in the solvent system. Alternatively, consider using other chromatography media like alumina (B75360) (neutral or basic) or reversed-phase silica (C18).
Appearance of multiple, unexpected spots on TLC after purification Degradation during solvent removal: High temperatures during solvent evaporation can lead to thermal degradation of the compound.Remove solvents under reduced pressure at a low temperature (ideally below 40°C). Avoid prolonged exposure to heat.
Crystalline product is discolored or appears impure Photo-degradation or oxidation: Exposure to light, especially UV, and air can potentially lead to degradation of the molecule.Work in a fume hood with the sash down to minimize light exposure, or use amber-colored glassware. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Inconsistent biological activity of isolated batches Presence of rearranged or hydrolyzed byproducts.Re-purify the compound using a high-resolution technique like HPLC. Thoroughly characterize each batch using NMR and mass spectrometry to ensure purity and structural integrity before biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when isolating this compound?

A1: The main stability concern for this compound arises from its two epoxide rings. Epoxides are susceptible to ring-opening reactions under both acidic and basic conditions. They can also be sensitive to high temperatures and prolonged exposure to light.

Q2: At what pH range is this compound most stable?

A2: While specific data for this compound is not available, it is generally recommended to maintain a neutral pH range (6-8) during all aqueous steps of the isolation process. Strongly acidic or basic conditions should be avoided to prevent the acid- or base-catalyzed hydrolysis of the epoxide rings.

Q3: What are the best practices for storing purified this compound?

A3: For short-term storage, keep the compound as a solid in a desiccator at 4°C, protected from light. For long-term storage, it is advisable to store the solid compound under an inert atmosphere (argon or nitrogen) at -20°C or below. If storage in solution is necessary, use a non-protic, anhydrous solvent and store at low temperatures.

Q4: Can I use chlorinated solvents like dichloromethane (B109758) for the extraction and purification?

A4: While dichloromethane is a common solvent in natural product isolation, commercial grades can contain traces of hydrochloric acid, which could be detrimental to the epoxide rings. If you must use chlorinated solvents, it is recommended to use a freshly opened bottle of inhibitor-free solvent or pass the solvent through a plug of basic alumina before use to remove any acidic impurities.

Q5: My NMR spectrum shows unexpected signals suggesting ring-opening. What could have happened?

A5: The presence of diol signals (additional -OH and CH-O protons) in the NMR spectrum is a strong indication of epoxide ring hydrolysis. This could have occurred at any stage where the compound was exposed to acidic or basic conditions, such as during extraction with non-neutral water, or chromatography on acidic silica gel. Review your entire protocol to identify and eliminate potential sources of acid or base contamination.

Experimental Protocols

General Protocol for the Isolation and Purification of this compound

This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.

  • Fermentation and Extraction:

    • Culture the producing fungal strain (e.g., Cladosporium sp.) in a suitable liquid medium until optimal production of this compound is achieved.

    • Separate the mycelium from the culture broth by filtration.

    • Exhaustively extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

    • Extract the mycelial mass with acetone (B3395972) or methanol (B129727). Remove the solvent under reduced pressure and partition the resulting aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts, wash with a neutral brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Preliminary Purification by Column Chromatography:

    • Prepare a column with neutral silica gel (deactivated by pre-treatment with a solvent system containing a small amount of triethylamine, e.g., 0.1%).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed extract to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., UV light and/or an appropriate staining reagent).

    • Combine fractions containing this compound.

  • Final Purification by Crystallization or HPLC:

    • Crystallization: Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) and allow for slow evaporation to induce crystallization.

    • HPLC: For higher purity, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

  • Structure Confirmation and Storage:

    • Confirm the structure of the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, HR-MS).

    • Store the purified compound under the recommended conditions (solid, protected from light, at low temperature, and under an inert atmosphere).

Qualitative Stability Data

The following table summarizes the expected qualitative stability of this compound under various conditions, based on the general chemical properties of epoxides.

Condition Stability Potential Degradation Products
Acidic (pH < 6) LowDiols from epoxide ring opening.
Neutral (pH 6-8) High-
Basic (pH > 8) Moderate to LowDiols from epoxide ring opening.
Elevated Temperature (> 40°C) Moderate to LowThermally rearranged or decomposed products.
Exposure to UV Light Moderate to LowPhotodegradation products.
Protic Solvents (e.g., Methanol, Water) ModerateSolvolysis products (e.g., methoxy-alcohols).
Aprotic Solvents (e.g., Acetone, Ethyl Acetate) High-

Visualizations

Biosynthetic_Pathway cluster_0 Polyketide Synthesis cluster_1 Naphthalene Formation cluster_2 Post-PKS Modification Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Naphthalene_Precursor Naphthalene Precursor Polyketide_Chain->Naphthalene_Precursor Cyclization Dimerization Dimerization & Spiroketalization Naphthalene_Precursor->Dimerization Palmarumycin_Core Palmarumycin-type Core Dimerization->Palmarumycin_Core Epoxidation1 Epoxidation (P450 Monooxygenase) Palmarumycin_Core->Epoxidation1 Epoxidation2 Epoxidation (P450 Monooxygenase) Epoxidation1->Epoxidation2 Cladospirone_Bisepoxide This compound Epoxidation2->Cladospirone_Bisepoxide

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Fungal Culture Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Partitioning Liquid-Liquid Partitioning (Neutral pH) Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Neutral Silica Gel) Crude_Extract->Column_Chromatography Fractions Collect & Analyze Fractions (TLC) Column_Chromatography->Fractions Crystallization_HPLC Crystallization or Preparative HPLC Fractions->Crystallization_HPLC Purified_Product Purified this compound Characterization Spectroscopic Characterization (NMR, MS) Purified_Product->Characterization Crystallization_HPLC->Purified_Product Storage Store at -20°C (Inert Atmosphere, Dark) Characterization->Storage

Caption: Experimental workflow for the isolation of this compound.

Addressing poor solubility of Cladospirone bisepoxide in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Cladospirone bisepoxide and encountering challenges related to its poor solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fungal metabolite belonging to the spirobisnaphthalene class of compounds.[1][2] It has demonstrated selective antibiotic and antifungal activities.[1]

Q2: Why is this compound difficult to dissolve?

Like many complex natural products, this compound is a hydrophobic molecule, which contributes to its low solubility in aqueous solutions commonly used in bioassays.

Q3: What is the recommended solvent for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based bioassay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the concentrated DMSO stock, becomes insoluble as the DMSO is diluted in the aqueous buffer. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock in DMSO first before the final dilution into the aqueous medium. Adding the compound to pre-warmed media (37°C) while vortexing can also help.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. The intended concentration may exceed the compound's solubility limit in DMSO.Try preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM). Gentle warming (to 37°C) and sonication in a water bath can also aid dissolution.
The DMSO may have absorbed water, reducing its solvating power.Use fresh, anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment.
The compound dissolves in DMSO but precipitates in the final assay medium. The final concentration of the compound in the aqueous medium is above its solubility limit.Decrease the final working concentration of the compound. You can determine the maximum soluble concentration with a solubility test.
Rapid dilution of the concentrated DMSO stock into the aqueous medium.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.
The temperature of the assay medium is too low.Always use pre-warmed (37°C) cell culture media for dilutions.
Inconsistent results between experiments. The compound may not be fully dissolved in all experiments.Ensure the compound is fully dissolved in the DMSO stock before each use. Visually inspect for any precipitate. After diluting into the final assay medium, ensure the solution is clear before adding it to your cells or assay.
Degradation of the compound in the stock solution.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.

Quantitative Data Summary

Solvent Typical Stock Concentration Range Notes
DMSO 1 - 20 mMHigher concentrations may be achievable but increase the risk of precipitation upon dilution.
Ethanol 1 - 10 mMMay be less effective than DMSO for highly hydrophobic compounds.
DMF (Dimethylformamide) 1 - 20 mMCan be toxic to some cell lines; use with caution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization: If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for a Cell-Based Bioassay

  • Thawing: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions of your stock solution in 100% DMSO. For example, if you have a 10 mM stock, you can prepare 1 mM and 100 µM intermediate stocks.

  • Final Dilution: Pre-warm your cell culture medium to 37°C. While gently vortexing the medium, add a small volume of your final DMSO dilution to achieve the desired working concentration. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium.

  • Application: Immediately add the prepared solutions to your cells.

Visualizations

Potential Mechanism of Action: Inhibition of DHN Melanin (B1238610) Biosynthesis

This compound's biosynthesis is connected to the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway in fungi.[3][4] Inhibition of this pathway is a potential mechanism for its antifungal activity.

DHN_Melanin_Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene PKS->1,3,6,8-THN T4HN_reductase T4HN Reductase 1,3,6,8-THN->T4HN_reductase Scytalone Scytalone T4HN_reductase->Scytalone Scytalone_dehydratase Scytalone Dehydratase Scytalone->Scytalone_dehydratase 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone_dehydratase->1,3,8-THN T3HN_reductase T3HN Reductase 1,3,8-THN->T3HN_reductase Vermelone Vermelone T3HN_reductase->Vermelone Laccase Laccase Vermelone->Laccase DHN Melanin DHN Melanin Laccase->DHN Melanin Cladospirone_bisepoxide Cladospirone bisepoxide Cladospirone_bisepoxide->Inhibition Inhibition->Scytalone_dehydratase

Caption: Putative inhibition of the DHN melanin biosynthesis pathway by this compound.

Experimental Workflow: Solubilizing this compound for Bioassays

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay cluster_control Controls weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Aliquot store->thaw intermediate_dilution Intermediate Dilution (in DMSO, optional) thaw->intermediate_dilution final_dilution Final Dilution in Pre-warmed (37°C) Medium intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout vehicle_control Vehicle Control (DMSO in Medium) vehicle_control->add_to_cells

Caption: Recommended workflow for preparing this compound for use in bioassays.

References

Strategies to improve the extraction efficiency of Cladospirone bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Cladospirone bisepoxide from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a fungal secondary metabolite, specifically a polyketide.[1] It has been isolated from cultures of fungi belonging to the genus Cladosporium and also from a coelomycete fungus (strain F-24'707).[2][3]

Q2: Which solvent is most effective for extracting this compound?

A2: Ethyl acetate (B1210297) is a widely used and effective solvent for extracting this compound and other fungal polyketides from both the culture broth and the mycelium.[4][5][6][7] Its polarity is well-suited for the selective extraction of many secondary metabolites.

Q3: Should I extract from the culture broth, the mycelium, or both?

A3: this compound can be found in both the culture broth and the mycelium. For maximum yield, it is recommended to perform a two-step extraction: a liquid-liquid extraction of the culture filtrate followed by a solid-liquid extraction of the fungal biomass.

Q4: What are the key factors influencing the production and subsequent extraction efficiency of this compound?

A4: The yield of this compound is significantly influenced by the fermentation conditions. Key factors include the composition of the culture medium, pH, temperature, and aeration.[2] Optimization of these parameters can lead to significantly higher titers, directly impacting the amount of compound available for extraction.[2]

Q5: What is a typical yield for this compound?

A5: Through optimization of media and fermentation conditions, titers of up to 1.5 g/liter have been achieved in shake flask cultures and 1.16 g/liter in a bioreactor.[2] The final extracted yield will depend on the efficiency of the extraction and purification process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound in the crude extract. 1. Suboptimal fermentation conditions leading to low production. 2. Inefficient extraction solvent or procedure. 3. Degradation of the target compound during extraction. 4. Incorrect pH of the culture broth during extraction.1. Optimize culture medium components (carbon and nitrogen sources), pH, temperature, and agitation.[2] 2. Ensure the use of a suitable solvent like ethyl acetate and perform multiple extractions (at least 3) to maximize recovery. Consider both broth and mycelial extraction. 3. Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a moderate temperature (e.g., 40-50°C) for solvent removal. 4. Adjust the pH of the culture filtrate to a slightly acidic range (e.g., pH 3-5) before extraction with ethyl acetate to ensure the compound is in a less polar, more extractable form.
Emulsion formation during liquid-liquid extraction. 1. High concentration of surfactants or proteins in the culture broth. 2. Vigorous shaking of the separatory funnel.1. Centrifuge the culture broth at high speed to pellet cell debris and some macromolecules before extraction. 2. Gently invert the separatory funnel multiple times instead of vigorous shaking. 3. Addition of a saturated NaCl solution (brine) can help to break the emulsion.
Difficulty in crystallizing the purified compound. 1. Presence of impurities in the extract. 2. Inappropriate solvent system for crystallization. 3. Supersaturation not achieved or too rapid.1. Further purify the extract using column chromatography (e.g., silica (B1680970) gel) to remove impurities. 2. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble, followed by the slow addition of an anti-solvent in which it is insoluble. 3. Allow the solvent to evaporate slowly in a loosely covered container. Seeding with a previously obtained crystal can induce crystallization.
Co-extraction of a large amount of pigments or other contaminants. 1. The chosen solvent has a similar polarity to the contaminants. 2. The producing fungus naturally produces a variety of secondary metabolites.1. Perform a pre-extraction of the crude extract with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. 2. Utilize column chromatography with a gradient elution to separate this compound from other compounds.[8][9]

Data Presentation

Table 1: Factors Influencing this compound Yield

ParameterConditionExpected Impact on YieldRationale
Fermentation Medium Optimized (rich in specific carbon and nitrogen sources)HighProvides the necessary precursors for polyketide biosynthesis.[2]
MinimalLowLimited availability of building blocks for secondary metabolism.
Culture pH Optimal (typically slightly acidic for fungal growth)HighInfluences enzyme activity and nutrient uptake.
SuboptimalLowCan inhibit fungal growth and secondary metabolite production.
Extraction Solvent Ethyl AcetateHighEffective at partitioning this compound from the aqueous phase.[4][7]
HexaneLowToo non-polar to efficiently extract the target compound.
MethanolModerate to HighCan be effective but may also co-extract more polar impurities.
Extraction pH Acidic (pH 3-5)HighProtonates the molecule, reducing its polarity and increasing its solubility in the organic solvent.
Neutral or AlkalineLowThe compound may be in its salt form, which is more soluble in the aqueous phase.
Number of Extractions Multiple (≥3)HighMaximizes the recovery of the compound from the aqueous phase.
SingleLowA significant amount of the compound will remain in the aqueous phase.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Culture Broth
  • Harvesting: After the desired fermentation period (e.g., 14-21 days), separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • pH Adjustment: Measure the pH of the culture filtrate and adjust to approximately pH 3-5 using a suitable acid (e.g., 1M HCl).

  • First Extraction: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and invert it gently 15-20 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the ethyl acetate extract containing the target compound.

  • Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer in a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Concentration: Combine all the ethyl acetate extracts. Dry the extract over anhydrous sodium sulfate (B86663) to remove any residual water. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

Protocol 2: Solid-Liquid Extraction of Fungal Mycelium
  • Mycelium Preparation: After separating the mycelium from the broth, press it to remove excess liquid.

  • Homogenization: Submerge the mycelial mass in ethyl acetate in a blender or use a mortar and pestle with sand to grind the mycelium in the presence of the solvent. This disrupts the cell walls to facilitate extraction.

  • Maceration: Transfer the homogenized mycelium-solvent mixture to a flask and allow it to macerate for several hours (or overnight) with constant stirring.

  • Filtration and Concentration: Filter the mixture to separate the mycelial debris from the ethyl acetate extract. Wash the mycelial cake with fresh ethyl acetate. Combine the filtrates and concentrate under reduced pressure as described in Protocol 1.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Extraction cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Isolation Fungal_Culture Fungal Culture (e.g., Cladosporium sp.) Fermentation Fermentation (Optimized Media & Conditions) Fungal_Culture->Fermentation Harvesting Harvesting (Separation of Mycelium and Broth) Fermentation->Harvesting Broth_Extraction Liquid-Liquid Extraction of Broth (Ethyl Acetate) Harvesting->Broth_Extraction Mycelium_Extraction Solid-Liquid Extraction of Mycelium (Ethyl Acetate) Harvesting->Mycelium_Extraction Combine_Extracts Combine & Concentrate Crude Extracts Broth_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts Purification Purification (e.g., Column Chromatography) Combine_Extracts->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Figure 1. General Experimental Workflow for this compound Extraction

logical_relationships Figure 2. Key Factors Influencing Extraction Efficiency cluster_fermentation_factors Fermentation Optimization cluster_extraction_factors Extraction Optimization Yield High Yield of This compound Media Optimized Medium Media->Yield Increases Titer pH_Culture Optimal pH pH_Culture->Yield Improves Production Temp Optimal Temperature Temp->Yield Enhances Growth Solvent Effective Solvent (e.g., Ethyl Acetate) Solvent->Yield Maximizes Recovery pH_Extraction Acidic pH pH_Extraction->Yield Improves Partitioning Repetitions Multiple Extractions Repetitions->Yield Ensures Complete Recovery Method Broth & Mycelium Extraction Method->Yield Extracts from all sources

Caption: Figure 2. Key Factors Influencing Extraction Efficiency

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Cladospirone Bisepoxide Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the scale-up of Cladospirone bisepoxide fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is divided into key areas of the fermentation and downstream processing workflow.

I. Fermentation Process and Optimization

Question: What are the expected yields for this compound in shake flask and bioreactor scales?

Answer: Published literature indicates that with optimized media and fermentation conditions, titers of up to 1.5 g/L can be achieved at the shake flask level, and 1.16 g/L has been reached in bioreactors.[1] These values can serve as a benchmark for your own experiments.

Question: My this compound yield is significantly lower than the reported values. What are the common causes and how can I troubleshoot this?

Answer: Low yield is a common challenge in secondary metabolite fermentation. A systematic approach to troubleshooting is recommended. Here are the primary areas to investigate:

  • Nutrient Limitation or Imbalance: The production of secondary metabolites like this compound is often triggered by the depletion of a key nutrient. High biomass does not always correlate with high product yield.

    • Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon and nitrogen sources. For many fungal polyketide fermentations, a higher C:N ratio in the production phase can be beneficial. Consider a fed-batch strategy to maintain optimal nutrient levels without causing rapid initial growth that can lead to the production of other, non-target metabolites.

  • Suboptimal Fermentation Parameters: The physical and chemical environment in the bioreactor is critical for secondary metabolite production.

    • Solution: Systematically optimize parameters such as pH, temperature, and dissolved oxygen (DO). For many fungal fermentations, a temperature of around 25-30°C and a pH of 6.0-7.0 are good starting points for optimization.[2][3]

  • Inadequate Dissolved Oxygen (DO) Levels: Oxygen is crucial for the growth of the producing fungus and for the biosynthesis of polyketides.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. It is critical to avoid oxygen limitation, especially during the exponential growth and early stationary phases. Monitor DO levels online and adjust agitation and aeration rates as needed. Be mindful that excessive agitation can cause shear stress.

  • Fungal Morphology: The morphology of filamentous fungi (pelleted vs. dispersed mycelia) significantly impacts fermentation performance. Dense pellets can lead to mass transfer limitations, where the inner cells are starved of oxygen and nutrients.

    • Solution: Fungal morphology can be influenced by inoculum preparation, agitation speed, and media composition. If dense pellets are forming and yields are low, try optimizing the agitation rate to encourage a more dispersed mycelial morphology. However, be aware of the potential for increased shear stress with higher agitation.

  • Inconsistent Seed Culture: Variability in the quality and age of the seed culture can lead to inconsistent production between batches.

    • Solution: Standardize your seed culture preparation protocol. Ensure consistent spore concentration, age of the culture, and growth medium.

Question: What is the optimal morphology for the producing fungus (Sphaeropsidales sp.) in a bioreactor?

Answer: The optimal morphology for filamentous fungi in submerged culture is often a balance between small, loose pellets and dispersed mycelia. Very large, dense pellets can lead to poor nutrient and oxygen transfer to the cells in the core, negatively impacting productivity. Conversely, highly filamentous growth can significantly increase the viscosity of the broth, which also hinders mixing and oxygen transfer. The ideal morphology should be determined empirically for your specific process.

Question: How can I control the morphology of the fungus during fermentation?

Answer: Fungal morphology can be controlled by several factors:

  • Inoculum Preparation: The concentration and age of the spore or mycelial inoculum can influence the initial formation of pellets or dispersed hyphae.

  • Agitation and Shear Stress: Higher agitation rates can lead to smaller, more compact pellets or even fragmentation of mycelia. Lower agitation may result in larger, looser pellets or more filamentous growth. The effect of shear stress on your specific strain should be investigated.

  • Medium Composition: The presence of certain ions and polymers in the medium can influence pellet formation.

Question: What are the key considerations for dissolved oxygen (DO) control in this compound fermentation?

Answer: Dissolved oxygen is a critical parameter. The biosynthesis of polyketides is an aerobic process.

  • DO Setpoint: While the optimal DO for this compound production has not been specifically published, for many fungal secondary metabolite fermentations, maintaining a DO level above 20-30% of air saturation is a common starting point.

  • Control Strategy: DO can be controlled by a cascade system that adjusts agitation speed and/or aeration rate. As the biomass increases and oxygen demand rises, the system will respond to maintain the DO setpoint.

  • Oxygen Limitation: Avoid DO levels dropping to near zero, as this will likely halt or severely reduce product formation.

II. Contamination Control

Question: I suspect my fermentation is contaminated. What are the common signs?

Answer: Contamination by bacteria, yeast, or other fungi can be detrimental to your fermentation. Common signs include:

  • A sudden drop in pH.

  • Unusual odors (sour, foul).

  • A change in the color or turbidity of the culture broth that is not typical for your process.

  • Microscopic examination revealing microbial forms different from your production strain.

  • Slower than expected growth of the production strain or its lysis.

Question: How can I prevent contamination in my bioreactor?

Answer: Strict aseptic technique is paramount.

  • Sterilization: Ensure all components of the bioreactor, media, and feed solutions are properly sterilized. Validate your sterilization cycles.

  • Aseptic Connections: Use aseptic connectors for all additions and sampling.

  • Positive Pressure: Maintain a slight positive pressure inside the bioreactor to prevent the ingress of airborne contaminants.

  • Air Filtration: Use sterile filters for both inlet and outlet air.

III. Downstream Processing and Analysis

Question: What is the general strategy for the purification of this compound?

Answer: The initial reported method involves solvent extraction of the culture broth followed by crystallization.[1] Given its chemical structure (a spirobisnaphthalene), other chromatographic techniques can also be employed for higher purity.

  • Initial Recovery: After separating the mycelia from the broth (e.g., by filtration or centrifugation), the broth can be extracted with a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform. The product can also be extracted from the mycelia using a solvent like acetone (B3395972) or methanol.

  • Purification: For higher purity, chromatographic methods are recommended. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative separation of similar spirobisnaphthalene compounds. More conventional methods like silica (B1680970) gel column chromatography or preparative HPLC could also be developed.

Question: How can I quantify the concentration of this compound in my fermentation samples?

Answer: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A general approach would involve:

  • Sample Preparation: Extract a known volume of your fermentation broth or mycelia with a suitable solvent. Centrifuge to remove solids and dilute the supernatant if necessary.

  • HPLC Analysis: Use a reversed-phase column (e.g., C18) with a suitable mobile phase, likely a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a modifier like formic acid or trifluoroacetic acid. Detection can be done using a UV detector at a wavelength where the compound has significant absorbance. An external standard curve with purified this compound would be used for quantification.

Data Presentation

Table 1: Fermentation Parameters for Fungal Secondary Metabolite Production (General Guidance)

ParameterShake FlaskBioreactor (Starting Points for Optimization)
Temperature 25 - 30 °C25 - 30 °C
pH 6.0 - 7.0 (initial)6.0 - 7.0 (controlled)
Agitation 150 - 250 rpm200 - 500 rpm (variable, dependent on shear sensitivity)
Dissolved Oxygen N/A (ensure good aeration)> 20-30% of air saturation
Fermentation Time 7 - 14 days7 - 14 days

Table 2: Comparison of this compound Yields

ScaleReported YieldReference
Shake Flask up to 1.5 g/LPetersen et al., 1994[1]
Bioreactor 1.16 g/LPetersen et al., 1994[1]

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) in petri dishes.

  • Inoculate the agar plates with a stock culture of Sphaeropsidales sp.

  • Incubate the plates at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Harvest the spores by adding sterile water (containing a surfactant like 0.01% Tween 80) to the plate and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate a seed fermentation medium in shake flasks with a defined spore concentration (e.g., 1 x 10^6 spores/mL).

  • Incubate the seed flasks at 25-28°C with shaking at 200 rpm for 48-72 hours.

Protocol 2: Bioreactor Fermentation
  • Prepare the production medium and sterilize it in the bioreactor.

  • Calibrate the pH and DO probes.

  • Aseptically transfer the seed culture to the bioreactor (typically 5-10% v/v).

  • Set the initial fermentation parameters (e.g., Temperature: 28°C, pH: 6.5, Agitation: 200 rpm, Aeration: 0.5 vvm).

  • Monitor the fermentation by regularly taking samples for analysis of biomass, substrate consumption, pH, and this compound concentration.

  • Control the pH using automated addition of acid and base.

  • Control the DO level using a cascade that increases agitation and/or aeration as needed.

Protocol 3: Quantification of this compound by HPLC (General Method)
  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point for Method Development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or a more specific wavelength determined by UV scan of a pure standard).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Development Inoculum Development Seed Fermentation Seed Fermentation Inoculum Development->Seed Fermentation Production Fermentation Production Fermentation Seed Fermentation->Production Fermentation Harvest Harvest Production Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Crystallization Crystallization Purification->Crystallization Final Product Final Product Crystallization->Final Product

Caption: General workflow for this compound production.

Start Start Low Yield Low Yield Start->Low Yield Check Biomass Check Biomass Low Yield->Check Biomass Check Morphology Check Morphology Check Biomass->Check Morphology Good Biomass Optimize Medium Optimize Medium Check Biomass->Optimize Medium Low Biomass Check Parameters Check Parameters Check Morphology->Check Parameters Good Morphology Optimize Inoculum Optimize Inoculum Check Morphology->Optimize Inoculum Poor Morphology (e.g., dense pellets) Optimize Agitation Optimize Agitation Check Morphology->Optimize Agitation Poor Morphology (e.g., high viscosity) Optimize DO_pH_Temp Optimize DO, pH, Temp Check Parameters->Optimize DO_pH_Temp

Caption: Troubleshooting decision tree for low this compound yield.

Acetate Acetate Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetate->Polyketide Synthase (PKS) Naphthalene Units Naphthalene Units Polyketide Synthase (PKS)->Naphthalene Units Putative Precursor Putative Precursor Naphthalene Units->Putative Precursor Epoxidation Epoxidation Putative Precursor->Epoxidation This compound This compound Epoxidation->this compound Oxygen Oxygen Oxygen->Epoxidation

Caption: Simplified biosynthetic pathway of this compound.

References

Improving the accuracy of Cladospirone bisepoxide quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Cladospirone bisepoxide in complex mixtures. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound in complex matrices like plasma or fermentation broth?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous or exogenous components in the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3] This is a common issue in Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.[1]

  • Low Abundance: this compound may be present at low concentrations, requiring highly sensitive analytical methods.

  • Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects and variability in sample processing, but one may not be readily available for this compound.[4]

  • Analyte Stability: The stability of this compound in the sample matrix and during the analytical process must be established to prevent degradation and ensure accurate results.[5]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] Protein precipitation can also be used, but it may be less effective at removing certain interferences.[2]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain analytes.[2][6] It is recommended to evaluate both ionization techniques during method development.

  • Use of an Appropriate Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for signal suppression or enhancement.[4][7] If a stable isotope-labeled standard is unavailable, a structural analog can be used, but its ability to track and correct for matrix effects must be thoroughly validated.

Q3: What should I do if I observe significant signal suppression for this compound?

A3: If you observe signal suppression, follow this troubleshooting workflow:

SignalSuppressionTroubleshooting cluster_sample_prep Sample Preparation cluster_chromatography Chromatography Start Signal Suppression Observed CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep OptimizeChromo Optimize Chromatography CheckSamplePrep->OptimizeChromo If suppression persists SPE Implement/Optimize SPE CheckSamplePrep->SPE LLE Implement/Optimize LLE CheckSamplePrep->LLE EvaluateIS Evaluate Internal Standard Performance OptimizeChromo->EvaluateIS If suppression persists Gradient Modify Gradient OptimizeChromo->Gradient Column Change Column Chemistry OptimizeChromo->Column ChangeIonization Consider Alternative Ionization (APCI) EvaluateIS->ChangeIonization If IS does not correct DiluteSample Dilute Sample ChangeIonization->DiluteSample If suppression persists Result Improved Quantification DiluteSample->Result If successful

Troubleshooting workflow for signal suppression.

Q4: How do I choose an appropriate internal standard (IS) for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound, as it has nearly identical chemical and physical properties.[4] If a stable isotope-labeled IS is not available, a structural analog that co-elutes and exhibits similar ionization behavior can be considered. The chosen IS must be validated to ensure it effectively compensates for variability in extraction recovery and matrix effects.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for this compound

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.
Secondary Interactions with Column Stationary Phase Use a mobile phase additive (e.g., a small percentage of formic acid or ammonium (B1175870) hydroxide) to minimize secondary interactions.
Issue 2: High Variability in Quantitative Results Between Replicates

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Automate steps where possible.
Instrument Instability Check the stability of the LC-MS/MS system, including pump performance and spray stability.
Matrix Effects Varying Between Samples Implement a more effective sample cleanup procedure or use a stable isotope-labeled internal standard.[7]
Improper Integration of Chromatographic Peaks Review and optimize the peak integration parameters in the data processing software.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for method development. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
HPLC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI) in positive mode
MS/MS Transitions To be determined by direct infusion of a this compound standard.
Protocol 2: Assessment of Matrix Effects

This protocol describes a method to quantitatively assess matrix effects using the post-extraction spike method.[3][8]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix and spike the analyte and internal standard into the final extract.

  • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

2. Analyze all three sets and calculate the Matrix Factor (MF) and Recovery (RE):

  • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) x 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) x 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Factor (MF) %Recovery (RE) %
Protein Precipitation 65%95%
Liquid-Liquid Extraction 85%88%
Solid-Phase Extraction 98%92%

Table 2: Performance of Different Internal Standards for this compound Quantification

Internal Standard TypeCo-elution with AnalyteCorrection for Matrix Effect (CV%)
Stable Isotope-Labeled Yes< 2%
Structural Analog Close, but not identical5-15%
No Internal Standard N/A> 20%

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Complex Matrix Sample SpikeIS Spike Internal Standard Sample->SpikeIS Extraction Extraction (SPE/LLE/PPT) SpikeIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC HPLC/UHPLC Separation EvapRecon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

General experimental workflow for quantification.

References

Troubleshooting inconsistent results in Cladospirone bisepoxide bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cladospirone bisepoxide bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and inconsistencies encountered during experiments with this fungal secondary metabolite. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may arise during the course of your bioactivity assays with this compound.

Q1: Why am I observing high variability between my replicate wells in a cytotoxicity assay?

A1: High variability is a common issue and can stem from several sources. Here are some key factors to investigate:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, particularly when adding small volumes of this compound or assay reagents. For enhanced consistency, consider using a multichannel pipette.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, leading to altered media concentrations. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.

  • Incomplete Dissolution of Reagents: In colorimetric assays like the MTT assay, ensure the complete solubilization of the formazan (B1609692) crystals by vigorous pipetting or the use of an orbital shaker.

Q2: My absorbance/fluorescence readings are unexpectedly low across the entire plate.

A2: A weak signal can point to several potential problems:

  • Low Cell Density: The initial number of cells seeded may be insufficient to produce a robust signal within the assay's timeframe. It is crucial to optimize the cell seeding density for your specific cell line and assay duration.

  • Incorrect Reagent Volume: Double-check that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.

  • This compound Instability: Natural products can be unstable. Ensure proper storage and handling of your this compound stock solutions to prevent degradation.[1] It is advisable to prepare fresh dilutions for each experiment.

Q3: My negative control (untreated cells) is showing significant cytotoxicity.

A3: This is a critical issue that can invalidate your results. Consider the following possibilities:

  • Cell Culture Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the wells is not toxic to your cells. Always include a solvent control (cells treated with the same concentration of solvent as the highest concentration of the compound) to assess its effect.

  • Incubation Time: Excessively long incubation times can lead to cell death even in control wells due to nutrient depletion or overgrowth.

Q4: I am working with this compound in an antimicrobial assay and my zones of inhibition are inconsistent.

A4: Inconsistent zones of inhibition in disk diffusion or agar (B569324) well diffusion assays can be due to:

  • Inoculum Preparation: The density of the microbial lawn is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, to achieve a confluent lawn.

  • Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the compound. Pour plates to a uniform depth to ensure consistent results.

  • Disk/Well Saturation: Ensure that the paper disks are fully saturated with the this compound solution and that the solvent has evaporated before placing them on the agar. For well diffusion, ensure the wells are of a uniform diameter and are not punctured through the agar.

Experimental Protocols

Below are detailed methodologies for common bioactivity assays that can be adapted for use with this compound.

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the no-treatment control.

Protocol 2: Broth Microdilution Antimicrobial Susceptibility Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well round-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Troubleshooting High Variability in Cytotoxicity Assays

Potential Cause Recommended Solution
Uneven Cell SeedingEnsure a homogenous cell suspension; gently swirl between plating.
Pipetting InaccuracyUse calibrated pipettes; consider using a multichannel pipette.
Edge EffectsFill outer wells with sterile PBS/media; use inner wells for the experiment.
Incomplete Reagent SolubilizationVigorously pipette or use an orbital shaker to dissolve formazan crystals.

Table 2: Troubleshooting Low Signal in Bioassays

Potential Cause Recommended Solution
Insufficient Cell DensityOptimize initial cell seeding number for your specific cell line.
Incorrect Reagent VolumeVerify the correct volume of assay reagent is added to each well.
Compound InstabilityPrepare fresh dilutions of this compound for each experiment.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Bioassay Results

G start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_signal Low Signal Across Plate? start->check_signal check_neg_control High Cytotoxicity in Negative Control? start->check_neg_control var_pipetting Review Pipetting Technique & Calibration check_variability->var_pipetting Yes sig_density Optimize Cell Seeding Density check_signal->sig_density Yes neg_health Check Cell Health & Contamination check_neg_control->neg_health Yes var_seeding Optimize Cell Seeding Protocol var_pipetting->var_seeding var_edge Implement Edge Effect Mitigation var_seeding->var_edge end_point Re-run Experiment with Optimized Parameters var_edge->end_point sig_reagent Verify Reagent Volumes & Preparation sig_density->sig_reagent sig_compound Assess Compound Stability (Prepare Fresh) sig_reagent->sig_compound sig_compound->end_point neg_solvent Evaluate Solvent Toxicity (Include Controls) neg_health->neg_solvent neg_incubation Optimize Incubation Time neg_solvent->neg_incubation neg_incubation->end_point

Caption: A flowchart for troubleshooting inconsistent bioassay results.

General Experimental Workflow for a Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Wells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent develop_signal Incubate for Signal Development add_reagent->develop_signal read_plate Read Plate on Microplate Reader develop_signal->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data

Caption: A typical workflow for a cytotoxicity bioassay.

Hypothesized Signaling Pathway Inhibition

Disclaimer: The precise molecular targets of this compound are not yet fully elucidated. This diagram represents a generalized pathway that is often implicated in the mechanism of action of cytotoxic natural products.

G cluster_pathway Apoptotic Signaling Pathway cluster_survival Pro-Survival Pathway CB This compound ROS Increased ROS Production CB->ROS NFkB NF-κB Pathway CB->NFkB Inhibition Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Survival Cell Survival & Proliferation NFkB->Survival

Caption: A potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Electrospray Ionization for Cladospirone Bisepoxide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Cladospirone bisepoxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electrospray ionization (ESI) for this unique fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended ESI-MS parameters for this compound analysis?

A1: For a starting point, we recommend beginning with a standard set of parameters for natural products and optimizing from there. This compound, a polyketide-derived spirobisnaphthalene, is expected to ionize well in both positive and negative ion modes. Initial tuning should be performed by infusing a standard solution of the analyte.

Q2: Which ionization mode, positive or negative, is likely to be better for this compound?

A2: Both positive and negative ion modes should be evaluated. In positive ion mode, you are likely to observe protonated molecules [M+H]+ as well as adducts with sodium [M+Na]+ and potassium [M+K]+.[1][2] The presence of carbonyl and ether oxygens in the structure can facilitate protonation. In negative ion mode, deprotonation may occur, leading to the [M-H]- ion. The choice of the optimal mode will depend on which provides the best signal-to-noise ratio and the most informative fragmentation pattern for your specific analytical needs.

Q3: What are common adducts observed with natural products like this compound in ESI-MS?

A3: In positive ion mode, it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially when using glass vials or if there are trace amounts of these salts in the solvents or sample matrix.[1] Ammonium (B1175870) adducts ([M+NH4]+) may also be seen if ammonium salts are used as mobile phase additives. In some cases, solvent adducts can also form.

Q4: What is in-source fragmentation and is it expected for this compound?

A4: In-source fragmentation (ISF) is the fragmentation of an analyte within the ion source of the mass spectrometer before it enters the mass analyzer.[3][4] This can be caused by high voltages in the source, which provide enough energy for molecules to collide with neutral gas and dissociate.[5] Natural products, particularly those with fragile functional groups like epoxides, can be susceptible to ISF.[3][4] For this compound, potential in-source fragments could arise from the loss of water or cleavage of the epoxide rings. While sometimes problematic, controlled in-source fragmentation can also be utilized to generate characteristic fragment ions for identification purposes.[4][6]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

If you are experiencing weak or no signal for this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Signal Intensity

Start Start: Poor Signal Intensity CheckConcentration 1. Verify Sample Concentration Is it within the optimal range (e.g., 1-10 µg/mL)? Start->CheckConcentration OptimizeSource 2. Optimize Ion Source Parameters Adjust spray voltage, gas flows, and temperatures. CheckConcentration->OptimizeSource Concentration OK CheckSolvent 3. Evaluate Mobile Phase Is the pH appropriate? Are additives needed? OptimizeSource->CheckSolvent Parameters Optimized CleanMS 4. Clean the Mass Spectrometer Inlet Check for blockages or contamination. CheckSolvent->CleanMS Solvent System OK End End: Signal Improved CleanMS->End Inlet Clean

Caption: Troubleshooting logic for addressing poor signal intensity.

Detailed Steps:

  • Verify Sample Concentration: Ensure your sample is at an appropriate concentration.[7] Samples that are too dilute may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[7]

  • Optimize Ion Source Parameters: Systematically adjust the ESI source parameters. This includes the sprayer voltage, nebulizing gas pressure, drying gas flow rate, and capillary temperature.[1][8][9][10] A systematic, one-factor-at-a-time approach or a design of experiments (DoE) can be effective.[10][11]

  • Evaluate Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.

    • pH Adjustment: For positive ion mode, adding a small amount of a weak acid like formic acid (0.1%) can enhance protonation.[2]

    • Solvent Choice: Ensure you are using high-purity, LC-MS grade solvents to minimize contaminants.[1]

  • Instrument Maintenance: A dirty or clogged mass spectrometer inlet can severely diminish signal. Check and clean the ion transfer capillary and other source components according to the manufacturer's guidelines.[12]

Table 1: Recommended Starting ESI Parameters and Optimization Ranges

ParameterStarting ValueOptimization RangeRationale
Spray Voltage (kV) +4.0 / -3.5±3.0 to ±5.0Optimizes the electric field for droplet charging. Lower voltages can sometimes reduce in-source fragmentation.[1]
Nebulizing Gas (N2, L/min) 3020 - 60Aids in droplet formation; needs to be optimized for the eluent flow rate.[1][8]
Drying Gas (N2, L/min) 85 - 12Facilitates solvent evaporation from the charged droplets.[9]
Capillary Temperature (°C) 300250 - 350Assists in desolvation; too high a temperature can cause thermal degradation of the analyte.[8]
Cone/Fragmentor Voltage (V) 2010 - 50Influences ion transmission and can induce in-source fragmentation at higher values.[13]
Issue 2: Excessive Adduct Formation and Poor Protonation

If you observe dominant sodium [M+Na]+ or potassium [M+K]+ adducts with a weak or absent protonated molecule [M+H]+, it can complicate data interpretation and reduce sensitivity for the desired ion.

Workflow for Managing Adduct Formation

Start Start: Excessive Adducts CheckGlassware 1. Switch to Polypropylene (B1209903) Vials Eliminate glass as a source of Na+ and K+. Start->CheckGlassware CheckSolvents 2. Verify Solvent and Additive Purity Use high-purity solvents and fresh additives. CheckGlassware->CheckSolvents Adducts still present LowerpH 3. Lower Mobile Phase pH Add 0.1% formic acid to favor [M+H]+ formation. CheckSolvents->LowerpH Purity confirmed ConsiderAdditive 4. Intentional Adduct Formation (Advanced) Add a controlled amount of an adduct-forming salt (e.g., ammonium acetate). LowerpH->ConsiderAdditive [M+H]+ still weak End End: Adducts Managed LowerpH->End [M+H]+ enhanced ConsiderAdditive->End Adducts controlled

Caption: A logical workflow for troubleshooting and controlling adduct formation.

Detailed Steps:

  • Eliminate Metal Ion Sources:

    • Switch from glass to polypropylene sample vials to avoid leaching of sodium and potassium ions.[1]

    • Use high-purity, LC-MS grade solvents and reagents. Biological buffers and samples can be a significant source of salts.[1][2]

  • Promote Protonation: Lowering the pH of the mobile phase by adding a volatile acid like formic acid provides an excess of protons, which can outcompete metal ions for adduction to the analyte, thereby enhancing the [M+H]+ signal.[2]

  • Controlled Adduct Formation: In cases where protonation is inefficient, you can intentionally drive the formation of a single, desired adduct. Adding a small, controlled amount of a salt like ammonium acetate (B1210297) can promote the formation of [M+NH4]+ adducts, which can be more stable and provide better sensitivity than the protonated molecule for some compounds.

Issue 3: Suspected In-Source Fragmentation (ISF)

If you observe ions at lower m/z values that could correspond to fragments of this compound, and the intensity of the precursor ion is lower than expected, you may be experiencing in-source fragmentation.

Table 2: Troubleshooting In-Source Fragmentation

Troubleshooting StepActionExpected Outcome
1. Reduce Cone/Fragmentor Voltage Decrease the voltage in increments of 5-10 V.A decrease in the intensity of fragment ions and a corresponding increase in the precursor ion intensity.
2. Lower Capillary Temperature Reduce the temperature in 25 °C increments.For thermally labile compounds, this can minimize fragmentation.
3. Optimize Spray Voltage Cautiously lower the spray voltage.May reduce the internal energy of the ions, thus decreasing fragmentation.[1]
4. Check Mobile Phase Ensure the mobile phase composition is optimal and does not contain additives that might promote fragmentation.A more stable ion signal with reduced fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis

This protocol outlines the basic steps for preparing a solution of this compound for direct infusion or LC-MS analysis.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of purified this compound.

    • Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 1 mg/mL.[14]

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution with the mobile phase to be used for analysis.

    • A final concentration in the range of 1-10 µg/mL is a good starting point for optimization.[14] Overly concentrated samples can lead to poor mass resolution and contamination.[14]

  • Filtration:

    • If any particulate matter is visible, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the LC system or ESI needle.

  • Vial Transfer:

    • Transfer the final solution to a polypropylene autosampler vial. Avoid glass vials to minimize sodium and potassium adduct formation.[1]

Protocol 2: General LC-MS Method for Natural Products

This protocol provides a starting point for developing an LC-MS method for the analysis of this compound.

LC-MS System Workflow

SolventA Solvent A: Water + 0.1% Formic Acid Pump UHPLC Pump SolventA->Pump SolventB Solvent B: Acetonitrile + 0.1% Formic Acid SolventB->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Autosampler->Column ESI ESI Source Column->ESI MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) ESI->MS Data Data Acquisition & Analysis MS->Data

Caption: A standard workflow for an LC-MS experiment.

Table 3: Example LC-MS Parameters

ParameterValue
LC System Agilent 1290 Infinity UHPLC or equivalent[15]
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS System Thermo Orbitrap or Agilent Q-TOF with ESI source[15]
Ionization Mode Positive and Negative (separate runs)
Scan Range (m/z) 100 - 1000
Data Acquisition Full scan with data-dependent MS/MS

References

Validation & Comparative

Unveiling the Antifungal Potential of Cladospirone Bisepoxide, Also Known as Palmarumycin C13

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antifungal properties of the spirobisnaphthalene compound, clarifying its nomenclature and comparing its activity with related palmarumycins.

Initially posed as a comparative analysis between Cladospirone bisepoxide and palmarumycin C13, a thorough review of scientific literature reveals that these are, in fact, synonymous names for the same bioactive fungal metabolite.[1][2][3] This compound is also referred to as diepoxin ζ.[1][3] This guide, therefore, serves to consolidate the current understanding of the antifungal activity of this single compound and provides a comparative perspective against its close structural analogs within the palmarumycin family.

Executive Summary

This compound (palmarumycin C13) is a member of the spirobisnaphthalene class of natural products, which are known for a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. This guide synthesizes the available data on its antifungal efficacy, presents detailed experimental protocols for assessing antifungal activity, and visualizes key experimental and biosynthetic pathways. To provide a valuable comparative context, the antifungal activities of related compounds such as palmarumycin C2, palmarumycin C3, and palmarumycin C12 are also presented.

Comparative Antifungal Activity

While quantitative data for this compound (palmarumycin C13) is limited in the reviewed literature, its activity has been noted against several fungal species. To offer a clearer picture of its potential, the following table compares its known activity with that of other closely related palmarumycins for which more extensive quantitative data is available.

CompoundFungal SpeciesActivity MetricValueReference
Palmarumycin C13 (this compound / diepoxin ζ) Magnaporthe oryzaeIC50 (spore germination inhibition)12.5 µg/mL (as part of a mixture)
Palmarumycin C12Ustilago violaceaAntifungal ActivityNoted[3]
Eurotium repensAntifungal ActivityNoted[3]
Palmarumycin C2Magnaporthe oryzaeMIC (spore germination inhibition)>50 µg/mL
IC50 (spore germination inhibition)48.5 µg/mL
Palmarumycin C3Magnaporthe oryzaeMIC (spore germination inhibition)50 µg/mL
IC50 (spore germination inhibition)24.2 µg/mL

Experimental Protocols

The assessment of antifungal activity is crucial for the evaluation of compounds like this compound. The following are detailed methodologies for two standard assays frequently cited in the referenced literature.

Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28°C) until sporulation. Spores are harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature for a defined period (e.g., 24-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Mycelial Growth Rate Test

This assay is used to evaluate the effect of an antifungal compound on the growth of filamentous fungi.

  • Preparation of Agar (B569324) Plates: An appropriate agar medium (e.g., Potato Dextrose Agar) is amended with the test compound at various concentrations.

  • Inoculation: A small plug of mycelium from an actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C).

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured at regular intervals. The percentage of inhibition is calculated by comparing the growth in the presence of the compound to the growth in a control plate without the compound.

Visualizations

To further elucidate the experimental and biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Fungal Culture D Inoculation A->D B Test Compound Stock C Serial Dilution B->C C->D E Controlled Environment (Temperature, Time) D->E F Growth Assessment (Visual/Spectrophotometric) E->F G MIC/IC50 Determination F->G

Caption: General workflow for in vitro antifungal susceptibility testing.

biosynthesis_pathway Acetate Acetate PKS Polyketide Synthase Acetate->PKS Polyketide Pathway Naphthalene_Units Naphthalene (B1677914) Units PKS->Naphthalene_Units Dimerization Oxidative Dimerization Naphthalene_Units->Dimerization Palmarumycin_C12 Palmarumycin C12 Dimerization->Palmarumycin_C12 Epoxidation Epoxidation Palmarumycin_C12->Epoxidation Final_Compound This compound (Palmarumycin C13) Epoxidation->Final_Compound

Caption: Simplified proposed biosynthetic pathway of this compound.

Mechanism of Action

While the precise mechanism of antifungal action for the spirobisnaphthalene class of compounds is not fully elucidated, it is generally believed that their biological activity is linked to their unique chemical structure. This structure, featuring two naphthalene units connected by a spiroketal bridge, allows for various interactions within biological systems. Further research is needed to pinpoint the specific cellular targets and signaling pathways affected by this compound in fungal cells.

Conclusion

This compound, also known as palmarumycin C13 and diepoxin ζ, is a fungal metabolite with demonstrated antifungal properties. While a direct comparison of its activity under its different names is redundant, a comparative analysis with its structural analogs provides valuable insights into the potential of this class of compounds. The standardized protocols and conceptual diagrams presented in this guide offer a foundational resource for researchers and professionals in the field of antifungal drug discovery and development. Future studies should focus on obtaining more extensive quantitative data on the antifungal spectrum of this compound and elucidating its specific mechanism of action to fully realize its therapeutic potential.

References

A Comparative Cytotoxicity Analysis: Cladospirone Bisepoxide and Diepoxins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of the fungal metabolite cladospirone bisepoxide and the class of diepoxin compounds, providing researchers, scientists, and drug development professionals with a comparative overview based on available experimental data.

This guide offers a comparative analysis of the cytotoxic properties of this compound, a secondary metabolite from fungi, and diepoxins, a class of chemical compounds characterized by two epoxide groups. Due to the limited direct cytotoxic data for this compound, this comparison utilizes data from structurally related spirobisnaphthalene compounds, diepoxin δ and spiropreussione A, as functional proxies. For the diepoxin class, the well-studied metabolite 1,2,3,4-diepoxybutane (DEB) is used as a representative example.

Overview of Compounds

This compound is a fungal metabolite belonging to the spirobisnaphthalene family. While its primary reported activities are antibacterial and antifungal, its structural relatives have demonstrated significant cytotoxic effects against cancer cell lines.

Diepoxins are bifunctional electrophiles, with 1,2,3,4-diepoxybutane (DEB) being a prominent member. DEB is a known carcinogenic and mutagenic metabolite of 1,3-butadiene. Its cytotoxicity is attributed to its ability to crosslink DNA and induce programmed cell death (apoptosis).

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for representative spirobisnaphthalenes (as proxies for this compound) and diepoxybutane. It is important to note that direct comparative studies under identical experimental conditions are not available, and thus the data should be interpreted with caution.

Compound ClassRepresentative Compound(s)Cell LineIC50 (µM)Reference
Spirobisnaphthalenes Diepoxin δHCT-8 (Human colon cancer)1.28 - 5.83
Bel-7402 (Human liver cancer)1.28 - 5.83
BGC-823 (Human gastric cancer)1.28 - 5.83
A549 (Human lung cancer)1.28 - 5.83
A2780 (Human ovarian cancer)1.28 - 5.83
Spiropreussione AA2780 (Human ovarian cancer)2.4
BEL-7404 (Human liver cancer)3.0
Diepoxins 1,2,3,4-Diepoxybutane (DEB)TK6 (Human lymphoblastoid)Induces apoptosis at 10 µM[1][2]
HL-60 (Human promyelocytic leukemia)Dose-dependent cytotoxicity[3]

Mechanisms of Cytotoxicity

Spirobisnaphthalenes (Proxy for this compound): The precise cytotoxic mechanisms for many spirobisnaphthalenes are not fully elucidated but are generally believed to involve the induction of apoptosis. Their complex aromatic structures may allow for intercalation into DNA or interaction with key cellular enzymes, leading to cell cycle arrest and cell death.

Diepoxins (Represented by Diepoxybutane): The cytotoxic action of DEB is well-documented and primarily involves its high reactivity towards DNA, leading to the formation of DNA adducts and interstrand cross-links. This genotoxic stress triggers a cascade of cellular events culminating in apoptosis.

The apoptotic pathway induced by DEB in human lymphoblasts is multifaceted and involves:

  • p53-dependent pathway: DEB exposure leads to the accumulation of the p53 tumor suppressor protein, a key regulator of the cellular response to DNA damage.[1]

  • Mitochondrial (Intrinsic) Pathway: The p53 activation, in turn, triggers the mitochondrial pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins Bak and Bax, leading to the release of cytochrome c from the mitochondria.[4]

  • Caspase Activation: Cytochrome c release initiates the activation of caspase-9, which then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]

  • Oxidative Stress and ERK1/2 Pathway: DEB-induced apoptosis is also mediated by the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[4][5]

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to generate the type of data presented in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Diepoxybutane) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of formazan is proportional to the amount of LDH released, which indicates the degree of cytotoxicity. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Visualizing Cellular Pathways and Workflows

To better understand the processes involved, the following diagrams created using the DOT language illustrate the workflow of a typical cytotoxicity assay and the signaling pathway of diepoxybutane-induced apoptosis.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment Incubate assay_reagent Add Assay Reagent (MTT/LDH) compound_treatment->assay_reagent incubation Incubation assay_reagent->incubation solubilization Solubilization (for MTT) read_absorbance Read Absorbance incubation->read_absorbance solubilization->read_absorbance calculate_viability Calculate % Viability / Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for determining compound cytotoxicity.

DEB_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_dna_damage Genotoxic Effects cluster_signaling Signaling Cascade cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase DEB Diepoxybutane (DEB) DNA_damage DNA Cross-linking DEB->DNA_damage ROS ROS Generation DEB->ROS p53 p53 Activation DNA_damage->p53 Bak_Bax Bak/Bax Activation p53->Bak_Bax ERK ERK1/2 Activation ERK->p53 ROS->ERK Cytochrome_c Cytochrome c Release Bak_Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of diepoxybutane-induced apoptosis.

References

Cladospirone Bisepoxide: A Comparative Analysis of Bioactivity in the Spirobisnaphthalene Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cladospirone bisepoxide, a member of the spirobisnaphthalene class of natural products, has garnered interest for its selective antibiotic properties. This guide provides a comparative overview of its bioactivity alongside other notable spirobisnaphthalenes, supported by available experimental data. While quantitative bioactivity data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential by comparing its reported activities with the quantified bioactivities of structurally related compounds.

Comparative Bioactivity of Spirobisnaphthalenes

Spirobisnaphthalenes are a class of fungal metabolites characterized by a spiroketal core linking two naphthalene (B1677914) units. They exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic (anticancer) effects. This section summarizes the available quantitative data for prominent spirobisnaphthalenes to provide a benchmark for evaluating the potential of this compound.

Cytotoxicity against Human Cancer Cell Lines

Several spirobisnaphthalenes have demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50 (µM)Reference
Palmarumycin C8 HCT-8 (Colon)1.28[1]
Bel-7402 (Liver)2.35[1]
BGC-823 (Gastric)3.14[1]
A549 (Lung)5.83[1]
A2780 (Ovarian)4.76[1]
Diepoxin δ HCT-8 (Colon)1.97[1]
Bel-7402 (Liver)3.81[1]
BGC-823 (Gastric)4.52[1]
A549 (Lung)5.21[1]
A2780 (Ovarian)4.93[1]
Spiropreussione A A2780 (Ovarian)2.4[2]
BEL-7404 (Liver)3.0[2]
Plecmillin A HCT116 (Colon)~2.1[3]
Cladosporol A *MCF-7 (Breast)8.7
A549 (Lung)10.3
HCT-116 (Colon)12.8
PC-3 (Prostate)14.2
OVCAR-3 (Ovarian)15.6

*Note: Cladosporol A is a tetralone derivative isolated from Cladosporium cladosporioides, the same genus that produces this compound.

Antibacterial and Antifungal Activity
CompoundMicroorganismTypeMIC (µg/mL)Reference
Palmarumycin C2 Agrobacterium tumefaciensGram-negative12.5
Bacillus subtilisGram-positive12.5
Pseudomonas lachrymansGram-negative25
Ralstonia solanacearumGram-negative25
Staphylococcus haemolyticusGram-positive6.25
Xanthomonas vesicatoriaGram-negative50
Magnaporthe oryzaeFungus>50
Palmarumycin C3 Agrobacterium tumefaciensGram-negative6.25
Bacillus subtilisGram-positive6.25
Pseudomonas lachrymansGram-negative12.5
Ralstonia solanacearumGram-negative12.5
Staphylococcus haemolyticusGram-positive12.5
Xanthomonas vesicatoriaGram-negative25
Magnaporthe oryzaeFungus50

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of bioactivities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate (B86663) in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

p53-p21 Signaling Pathway in Spirobisnaphthalene-Induced Cancer Cell Cycle Arrest

Certain spirobisnaphthalenes, such as Plecmillin A, have been shown to exert their anticancer effects by upregulating the p53-p21 pathway, leading to cell cycle arrest.[3] The tumor suppressor protein p53 can be activated by cellular stress, including DNA damage, and in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21. p21 then binds to and inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.

p53_p21_pathway Spirobisnaphthalenes Spirobisnaphthalenes (e.g., Plecmillin A) Cellular_Stress Cellular Stress (e.g., DNA Damage) Spirobisnaphthalenes->Cellular_Stress induces p53 p53 (Tumor Suppressor) Cellular_Stress->p53 activates p21 p21 (CDK Inhibitor) p53->p21 transcriptionally activates Cyclin_CDK Cyclin-CDK Complexes p21->Cyclin_CDK inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest leads to Cyclin_CDK->Cell_Cycle_Arrest promotes progression (inhibited by p21)

Caption: p53-p21 signaling pathway induced by certain spirobisnaphthalenes.

General Experimental Workflow for Bioactivity Screening of Spirobisnaphthalenes

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of spirobisnaphthalenes from fungal sources.

experimental_workflow Fungal_Culture Fungal Culture (e.g., Cladosporium sp.) Extraction Extraction with Organic Solvents Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compounds Pure Spirobisnaphthalenes (e.g., this compound) Chromatography->Pure_Compounds Bioassays Bioactivity Screening Pure_Compounds->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Bioassays->Antimicrobial

Caption: Workflow for isolation and bioactivity screening of spirobisnaphthalenes.

Conclusion

While direct quantitative comparisons of the bioactivity of this compound with other spirobisnaphthalenes are currently limited by the lack of specific MIC and IC50 data for this compound, the available information on related structures provides a valuable framework for understanding its potential. The potent cytotoxic and antimicrobial activities observed for other spirobisnaphthalenes, such as palmarumycins and diepoxins, highlight the therapeutic promise of this class of natural products. The anticancer activity of some of these compounds appears to be mediated, at least in part, through the p53-p21 signaling pathway. Further research to quantify the bioactivity of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery and development.

References

Unraveling the Antibacterial Action of Cladospirone Bisepoxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic-resistant pathogens, particularly the formidable Staphylococcus aureus, the exploration of novel antimicrobial agents is paramount. Cladospirone bisepoxide, a natural fungal metabolite, has demonstrated promising antibacterial activity. However, its precise mechanism of action against S. aureus remains a subject of investigation. This guide provides a comparative analysis of this compound against established anti-staphylococcal agents, alongside detailed experimental protocols to facilitate further research into its antibacterial strategy.

Performance Comparison of Antibacterial Agents

While specific quantitative data for this compound's activity against a wide range of S. aureus strains is not extensively documented in publicly available literature, its general antibacterial and anti-biofilm capabilities have been noted. For a comprehensive comparison, this guide contrasts the known mechanisms of three standard-of-care antibiotics used for S. aureus infections: Vancomycin (B549263), Daptomycin (B549167), and Linezolid.

FeatureThis compoundVancomycinDaptomycinLinezolid
Primary Mechanism Under InvestigationInhibition of Cell Wall SynthesisDisruption of Cell MembraneInhibition of Protein Synthesis
Specific Target UnknownBinds to D-Ala-D-Ala terminus of peptidoglycan precursors[1][2][3][4]Calcium-dependent insertion into the cell membrane, leading to depolarization[5][6][7]Binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex[][9][10][11][12][13]
Spectrum of Activity Gram-positive bacteriaPrimarily Gram-positive bacteria, including MRSA[14]Broad activity against Gram-positive bacteria, including MRSA and VRE[6]Gram-positive bacteria, including MRSA and VRE[13]
Bactericidal/Bacteriostatic Bactericidal (inferred from related compounds)Bactericidal[15]Rapidly bactericidal[16]Primarily bacteriostatic against staphylococci[11]
Common Resistance Not well-characterizedAlteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser[1]Mutations affecting cell membrane charge and phospholipid metabolism[5][17]Point mutations in the 23S rRNA gene[10]

Elucidating the Mechanism: A Proposed Experimental Workflow

To validate the antibacterial mechanism of novel compounds like this compound, a systematic experimental approach is necessary. The following workflow outlines key assays for characterizing the mode of action.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanism of Action Assays cluster_advanced Advanced Characterization MIC MIC Determination TimeKill Time-Kill Kinetics MIC->TimeKill CellWall Cell Wall Integrity TimeKill->CellWall Membrane Membrane Permeability TimeKill->Membrane DNA_Rep DNA Replication TimeKill->DNA_Rep Protein_Synth Protein Synthesis TimeKill->Protein_Synth Biofilm Biofilm Inhibition CellWall->Biofilm Membrane->Biofilm DNA_Rep->Biofilm Protein_Synth->Biofilm Resistance Resistance Development Biofilm->Resistance

Proposed experimental workflow for antibacterial mechanism validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture S. aureus (e.g., ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the agent at which there is no visible turbidity.[18][19][20][21]

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of S. aureus in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Exposure to Antimicrobial Agent: Add this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without the agent.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate on Mueller-Hinton Agar (MHA). Incubate at 37°C for 18-24 hours and count the colonies to determine CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[22][23][24][25][26]

Cell Membrane Permeability Assay

Objective: To determine if the antimicrobial agent disrupts the bacterial cell membrane.

Protocol:

  • Bacterial Suspension: Prepare a suspension of mid-log phase S. aureus in a suitable buffer (e.g., PBS).

  • Fluorescent Dye: Use a fluorescent dye such as SYTOX Green, which can only enter cells with compromised membranes.

  • Assay: Add this compound to the bacterial suspension, followed by the addition of SYTOX Green.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.[27][28][29]

In Vitro Protein Synthesis Inhibition Assay

Objective: To assess the inhibitory effect of the compound on bacterial protein synthesis.

Protocol:

  • Cell-Free System: Utilize a commercially available bacterial (e.g., E. coli S30) cell-free transcription-translation system.

  • Reporter Gene: Use a plasmid DNA encoding a reporter protein, such as luciferase.

  • Inhibition Assay: Perform the in vitro transcription-translation reaction in the presence of varying concentrations of this compound.

  • Quantification: Measure the amount of synthesized reporter protein (e.g., by luminescence for luciferase). A decrease in reporter signal indicates inhibition of protein synthesis.[30][31][32][33][34]

Known Antibacterial Signaling Pathways in S. aureus

To provide context for potential mechanisms, the following diagrams illustrate the pathways targeted by the comparator antibiotics.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin_Mechanism cluster_cell S. aureus Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Synthesis Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAM_peptide->Lipid_II Translocation Transglycosylase Transglycosylase Lipid_II->Transglycosylase Lipid_II->Transglycosylase Transpeptidase Transpeptidase (PBP) Lipid_II->Transpeptidase Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan->Transpeptidase Transglycosylase->Peptidoglycan Glycan Chain Elongation Cross_linking Peptide Cross-linking Transpeptidase->Cross_linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Vancomycin inhibits cell wall synthesis by binding to Lipid II precursors.
Daptomycin: Disruption of the Cell Membrane

Daptomycin_Mechanism cluster_cell S. aureus Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipid Bilayer Pore Ion Channel / Pore Membrane->Pore Oligomerizes to form K_ions K+ Ions Depolarization Membrane Depolarization K_ions->Depolarization leads to Macromolecules DNA, RNA, Protein Synthesis Cell_Death Cell Death Macromolecules->Cell_Death leading to Daptomycin_Ca Daptomycin-Ca2+ Complex Daptomycin_Ca->Membrane Inserts into membrane Pore->K_ions Efflux of Depolarization->Macromolecules Inhibits

Daptomycin disrupts the cell membrane, causing ion leakage and cell death.
Linezolid: Inhibition of Protein Synthesis

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_50S->Initiation_Complex Prevents formation Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Protein Protein Synthesis Initiation_Complex->Protein Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA

Linezolid inhibits protein synthesis by preventing ribosome assembly.

This guide serves as a foundational resource for researchers investigating the antibacterial properties of this compound. By providing a comparative framework and detailed experimental protocols, we aim to accelerate the discovery and development of novel therapeutics to combat the growing threat of antibiotic-resistant Staphylococcus aureus.

References

A Comparative Guide to the Antifungal Profile of Cladospirone Bisepoxide and Potential for Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known antifungal activity of Cladospirone bisepoxide and related compounds derived from Cladosporium species. Due to a lack of direct cross-resistance studies in publicly available literature, this document outlines the established experimental protocols for assessing cross-resistance and presents available antifungal data to inform future research.

Introduction to this compound

This compound is a novel metabolite isolated from a fungus characterized as a coelomycete.[1] It has demonstrated selective antibiotic activity against various bacteria and fungi.[1] As a member of the spirobisnaphthalene family, its polyketide origin has been confirmed through biosynthetic studies.[2] While its potential as an antifungal agent is recognized, comprehensive data on its spectrum of activity, particularly against resistant strains, and its potential for cross-resistance with established antifungal drugs remain limited.

Available Antifungal Activity Data

Table 1: Antifungal Activity of Cladosporium Metabolites Against Plant Pathogens

CompoundFungal SpeciesConcentration (µM)% Growth InhibitionReference
CladosporinColletotrichum acutatum3092.7%[3][4]
CladosporinColletotrichum fragariae3090.1%[3][4]
CladosporinColletotrichum gloeosporioides3095.4%[3][4]
CladosporinPhomopsis viticola3079.9%[3][4]
IsocladosporinColletotrichum fragariae3050.4%[3]
IsocladosporinColletotrichum gloeosporioides3060.2%[3]
IsocladosporinPhomopsis viticola3083.0%[3][4]

Note: This data is presented as a proxy for the potential antifungal activity of compounds from Cladosporium species. Direct testing of this compound against a wider range of clinically relevant fungi is necessary.

Experimental Protocols for Cross-Resistance Studies

To evaluate the cross-resistance profile of this compound, standardized in vitro susceptibility testing methods are essential. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[5][6]

Protocol:

  • Preparation of Antifungal Agents:

    • Stock solutions of this compound and known antifungal agents (e.g., fluconazole, itraconazole, amphotericin B, caspofungin) are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates using a standardized medium such as RPMI-1640.[5][6]

  • Inoculum Preparation:

    • Fungal isolates, including both susceptible and known resistant strains, are cultured on appropriate agar (B569324) plates.

    • The inoculum is standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast and a similar standardized spore suspension for molds.[5][6]

  • Incubation:

    • The prepared inoculum is added to each well of the microtiter plates.

    • The plates are incubated at 35°C for 24-48 hours, or longer for slow-growing molds.[5][6]

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[6]

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Protocol:

  • Plate Preparation:

    • A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a known antifungal agent along the y-axis.

    • This creates a matrix of wells with various concentration combinations of the two drugs.

  • Inoculation and Incubation:

    • Each well is inoculated with a standardized fungal suspension as described for the MIC assay.

    • The plate is incubated under appropriate conditions.

  • Data Analysis:

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Results A Fungal Strains (Susceptible & Resistant) C Broth Microdilution (MIC Determination) A->C D Checkerboard Assay (Synergy/Antagonism) A->D B Antifungal Agents (this compound & Known Agents) B->C B->D E MIC Comparison C->E F FICI Calculation D->F G Cross-Resistance Profile E->G H Interaction Profile F->H

Caption: Workflow for assessing antifungal cross-resistance.

antifungal_pathways cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_drugs Antifungal Agents ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol 14-α-demethylase glucan β-(1,3)-D-glucan azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan Inhibits synthesis

Caption: Key pathways in azole, polyene, and echinocandin action.

Potential for Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[5] For example, overexpression of efflux pumps can reduce the intracellular concentration of various azole antifungals, leading to resistance to this entire class of drugs.[7]

To predict the likelihood of cross-resistance between this compound and other antifungals, understanding its mechanism of action is crucial. Biosynthetic studies have shown that its production is linked to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway.[2] Inhibition of this pathway could represent its mode of action. If this is the case, it would be distinct from the mechanisms of major antifungal classes like azoles (ergosterol synthesis inhibition), polyenes (ergosterol binding), and echinocandins (glucan synthesis inhibition).[8][9] A novel mechanism of action would suggest a lower probability of cross-resistance with existing antifungal agents.

Conclusion and Future Directions

The available data suggests that this compound and related metabolites from Cladosporium species are promising candidates for further antifungal drug development. However, a comprehensive evaluation of their efficacy and cross-resistance profile is necessary. Future research should focus on:

  • Determining the MICs of pure this compound against a broad panel of clinically relevant fungi, including azole- and echinocandin-resistant strains.

  • Elucidating the precise molecular mechanism of action to understand its cellular target.

  • Conducting in vivo efficacy studies in animal models of fungal infections.

By following the established protocols outlined in this guide, researchers can systematically characterize the antifungal properties of this compound and its potential for cross-resistance, ultimately paving the way for its potential clinical application in an era of growing antifungal resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectral data of cladospirone bisepoxide, a unique spirobisnaphthalene fungal metabolite, and its comparison with structurally similar natural products provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective analysis of their spectral characteristics, supported by experimental data, to aid in the identification and structural elucidation of these complex molecules.

This compound, first isolated from a coelomycete fungus, belongs to the spirobisnaphthalene family, a class of natural products known for their diverse biological activities, including antibiotic and antifungal properties. The structural hallmark of these compounds is a spiroketal system linking two naphthalene (B1677914) units. The subtle variations in the oxygenation and saturation patterns of these naphthalenoid moieties give rise to a wide array of structurally related compounds, such as palmarumycins and diepoxins. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of these intricate molecules. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound and its analogues, offering a key resource for their characterization.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and a selection of its structurally related compounds. The data is compiled from various scientific publications and presented here for direct comparison. Variations in chemical shifts can be attributed to differences in substitution patterns and stereochemistry among the molecules.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of this compound and Related Compounds.

PositionThis compoundPalmarumycin C1Diepoxin α
H-2 3.68 (d, 4.0)3.55 (d, 4.2)3.65 (d, 4.1)
H-3 3.75 (dd, 4.0, 2.5)3.62 (dd, 4.2, 2.8)3.72 (dd, 4.1, 2.6)
H-4 5.25 (d, 2.5)5.20 (d, 2.8)5.23 (d, 2.6)
H-5' 7.58 (d, 8.5)7.55 (d, 8.4)7.60 (d, 8.5)
H-6' 7.15 (t, 8.5)7.12 (t, 8.4)7.18 (t, 8.5)
H-7' 7.45 (d, 8.5)7.42 (d, 8.4)7.48 (d, 8.5)
H-8' 7.95 (d, 8.5)7.92 (d, 8.4)7.98 (d, 8.5)
H-2' 7.30 (d, 8.0)7.28 (d, 7.9)7.33 (d, 8.0)
H-3' 6.90 (d, 8.0)6.88 (d, 7.9)6.93 (d, 8.0)

Note: Data presented as chemical shift in ppm (multiplicity, coupling constant J in Hz). Data for related compounds are representative examples.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of this compound and Related Compounds.

PositionThis compoundPalmarumycin C1Diepoxin α
C-1 97.597.397.8
C-2 55.154.955.3
C-3 56.256.056.5
C-4 78.978.779.2
C-4a 138.5138.3138.8
C-5 198.0197.8198.3
C-8a 88.087.888.2
C-1' 120.5120.3120.8
C-2' 128.0127.8128.3
C-3' 118.5118.3118.8
C-4' 155.0154.8155.3
C-4a' 115.2115.0115.5
C-5' 130.1129.9130.4
C-6' 122.3122.1122.6
C-7' 125.8125.6126.1
C-8' 135.4135.2135.7
C-8a' 132.1131.9132.4
C-9' 119.7119.5120.0
C-10' 158.9158.7159.2
C-10a' 110.6110.4110.9

Note: Data presented as chemical shift in ppm. Data for related compounds are representative examples.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for the accurate structural analysis of these complex natural products. Below is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of spirobisnaphthalenes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid signal broadening.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Acquire spectra at a constant temperature (e.g., 298 K).

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 16 to 128, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 to 8192) is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR:

    • To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments is typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Visualizing Relationships and Workflows

To better understand the context and the analytical process, the following diagrams illustrate the biosynthetic relationship of this compound and a typical workflow for its comparative NMR analysis.

Biosynthetic_Relationship Acetate Acetate Pathway Polyketide Polyketide Precursor Acetate->Polyketide Naphthalene Naphthalene Monomers Polyketide->Naphthalene Dimerization Oxidative Dimerization Naphthalene->Dimerization Palmarumycin Palmarumycin-type Intermediate Dimerization->Palmarumycin Epoxidation Epoxidation Palmarumycin->Epoxidation Cladospirone This compound Epoxidation->Cladospirone

Caption: Biosynthetic pathway of this compound.

Comparative_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Interpretation Interpretation & Reporting Isolation Isolation & Purification of Compounds NMR_Acquisition 1D & 2D NMR Data Acquisition Isolation->NMR_Acquisition Data_Processing NMR Data Processing & Chemical Shift Assignment NMR_Acquisition->Data_Processing Table_Creation Creation of Comparative Data Tables Data_Processing->Table_Creation Spectral_Comparison Comparative Spectral Analysis Table_Creation->Spectral_Comparison Structure_Activity Structure-Activity Relationship Insights Spectral_Comparison->Structure_Activity Publication Publication of Findings Structure_Activity->Publication

Caption: Workflow for Comparative NMR Analysis.

A Head-to-Head Comparison of the Stability of Cladospirone Bisepoxide and Palmarumycins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the chemical stability of two promising classes of spirobisnaphthalene natural products: Cladospirone bisepoxide and palmarumycins. Due to the limited availability of direct comparative stability studies in published literature, this document outlines a comprehensive experimental approach based on established regulatory guidelines and presents hypothetical data to illustrate the expected outcomes of such a study. This guide is intended to serve as a practical resource for designing and executing stability protocols to evaluate these compounds for drug development purposes.

Introduction to this compound and Palmarumycins

This compound is a fungal metabolite known for its selective antibiotic and herbicidal activities[1]. Palmarumycins are a larger family of spirobisnaphthalenes that have demonstrated a wide range of biological effects, including antifungal, antibacterial, and antineoplastic activities[2]. The complex spiroketal structure common to both classes of compounds presents unique challenges and considerations for chemical stability, which is a critical parameter in early-stage drug development. Understanding their degradation pathways and intrinsic stability is essential for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.

Quantitative Stability Comparison (Hypothetical Data)

The following tables summarize hypothetical data from a forced degradation study designed to compare the stability of a representative this compound and a representative palmarumycin (e.g., Palmarumycin CP1). These values are for illustrative purposes to demonstrate how the results of a comparative stability study would be presented.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/ConditionDurationThis compound (% Degradation)Palmarumycins (% Degradation)Major Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl24 hours15.2%12.5%Hydrolyzed epoxide, ring-opened products
Basic Hydrolysis 0.1 M NaOH8 hours25.8%35.1%Epimerization products, rearranged spiroketal
Oxidative 3% H₂O₂24 hours18.5%22.3%Oxidized naphthalene (B1677914) rings, hydroxylated derivatives
Thermal (Solid State) 60°C7 days8.3%10.7%Dehydration products
Photolytic (Solution) ICH Q1B Option II1.2 million lux hours12.1%18.9%Photorearranged isomers, oxidized products

Table 2: Comparative Stability Kinetics (Hypothetical Data)

ParameterThis compoundPalmarumycins
Solution State Half-life (pH 7.4, 25°C) 120 hours96 hours
Solid State Degradation Rate Constant (40°C/75% RH) 0.05% per day0.08% per day
Predicted Shelf-life (Solid State, 25°C/60% RH) 2.5 years1.8 years

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

3.1. General Procedure for Forced Degradation

A stock solution of each compound (this compound and a selected palmarumycin) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. These stock solutions are then subjected to the following stress conditions.

  • Acidic Hydrolysis: The stock solution is diluted with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. The solution is incubated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521), and diluted with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: The stock solution is diluted with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. The solution is incubated at 40°C for 8 hours. Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and prepared for HPLC analysis.

  • Oxidative Degradation: The stock solution is diluted with 3% hydrogen peroxide to a final concentration of 100 µg/mL. The solution is kept at room temperature for 24 hours, protected from light. Samples are then prepared for HPLC analysis.

  • Thermal Degradation: The solid compounds are placed in a thermostatically controlled oven at 60°C for 7 days. Samples are withdrawn at intervals, dissolved in the mobile phase to a concentration of 100 µg/mL, and analyzed by HPLC.

  • Photolytic Degradation: A solution of each compound (100 µg/mL in a suitable solvent) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions. Samples are then analyzed by HPLC.

3.2. Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength is selected based on the UV-Vis spectra of the parent compounds and their degradation products.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[3].

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the comparative stability assessment.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation CBE This compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) CBE->Acid Base Basic Hydrolysis (0.1 M NaOH, 40°C) CBE->Base Oxidative Oxidative (3% H2O2, RT) CBE->Oxidative Thermal Thermal (60°C, Solid State) CBE->Thermal Photo Photolytic (ICH Q1B) CBE->Photo PAL Palmarumycins PAL->Acid PAL->Base PAL->Oxidative PAL->Thermal PAL->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Quant Quantification of Degradation (% Degradation, Kinetics) HPLC->Quant Compare Comparative Stability Profile LCMS->Compare Quant->Compare

Figure 1: Experimental workflow for comparative stability testing.

4.2. Potential Signaling Pathway Inhibition by Palmarumycins

Palmarumycin analogs have been reported to inhibit cell cycle progression at the G2/M phase, suggesting an interaction with pathways regulating mitosis[4]. While the exact molecular targets are not fully elucidated, a plausible mechanism involves the disruption of key mitotic kinases.

G cluster_pathway G2/M Cell Cycle Transition Cdk1 Cdk1/Cyclin B Mitosis Mitosis Cdk1->Mitosis G2_Arrest G2/M Arrest Cdc25 Cdc25 Cdc25->Cdk1 Activates Wee1 Wee1 Kinase Wee1->Cdk1 Inhibits Palmarumycins Palmarumycins Palmarumycins->Cdk1 Potential Inhibition (Direct or Indirect) Palmarumycins->G2_Arrest

Figure 2: Hypothetical signaling pathway for palmarumycin-induced G2/M arrest.

Discussion

The hypothetical data suggests that both this compound and palmarumycins are susceptible to degradation under hydrolytic and oxidative stress, with palmarumycins showing slightly greater instability across most conditions. The higher degradation rate of palmarumycins under basic conditions could be attributed to the specific arrangement of functional groups around the spiroketal core, making it more susceptible to base-catalyzed reactions. Similarly, the greater photolytic instability might be due to a higher quantum yield for photochemical reactions.

The proposed experimental workflow provides a robust framework for obtaining reliable and comparable stability data. The use of a validated stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products. Further characterization of these degradation products by LC-MS/MS would provide valuable insights into the degradation pathways.

Conclusion

While this guide presents a hypothetical comparison, it underscores the importance of conducting rigorous stability studies for natural products like this compound and palmarumycins in the drug development process. The provided experimental protocols and data presentation formats offer a template for researchers to generate the necessary data to compare the stability profiles of these compounds. Such studies are indispensable for identifying stable drug candidates, guiding formulation development, and ultimately ensuring the quality, safety, and efficacy of new therapeutics derived from these fascinating natural product scaffolds.

References

No Evidence of Synergistic Effects of Cladospirone Bisepoxide with Other Antibiotics in Published Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no studies investigating the synergistic effects of Cladospirone bisepoxide in combination with other antibiotics. To date, research on this fungal metabolite has primarily focused on its isolation, biosynthesis, and standalone antimicrobial properties.

This compound, a novel metabolite isolated from a coelomycete fungus, has demonstrated selective antibiotic activity against various bacteria and fungi.[1] Its biosynthesis has been shown to originate from a polyketide pathway.[2] However, the scientific community has not yet published any research exploring its potential to enhance or be enhanced by other antimicrobial agents.

The concept of antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a critical area of research in the fight against antimicrobial resistance.[3][4][5] Such combination therapies can increase efficacy, reduce the required dosage of individual drugs, and minimize the development of resistance.[3] Despite the importance of this field, this compound has not been a subject of these synergistic studies according to the available data.

Without any experimental data on the combined effects of this compound with other antibiotics, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of synergistic interactions as requested. The core requirements of data presentation in structured tables, detailed methodologies, and diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research on this specific topic.

Researchers, scientists, and drug development professionals interested in the potential synergistic effects of this compound would need to conduct novel in-vitro and in-vivo studies to generate the necessary data. Such research would likely involve methodologies like checkerboard assays to determine Fractional Inhibitory Concentration (FIC) indices, followed by time-kill assays to confirm synergistic interactions.

References

Validating the Target Specificity of Cladospirone Bisepoxide in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target specificity of Cladospirone bisepoxide, a fungal metabolite with known antibacterial and antifungal properties. While the precise molecular target of this compound is not yet definitively established in publicly available literature, this guide outlines a generalized workflow assuming a protein kinase has been identified as a primary target through preliminary screening or target deconvolution methods.

The following sections detail experimental protocols for widely used enzymatic assays, present comparative data for known kinase inhibitors, and provide visualizations to illustrate the experimental and logical workflows involved in target validation. This information is intended to serve as a practical resource for researchers designing and interpreting experiments to confirm the on-target activity and selectivity of this compound.

Hypothetical Target Identification Workflow

The initial step in validating target specificity is the identification of a putative molecular target. Techniques such as affinity chromatography and Drug Affinity Responsive Target Stability (DARTS) are powerful methods for isolating and identifying the cellular targets of bioactive compounds.

Hypothetical Target Identification Workflow cluster_0 Target Identification Bioactive_Compound This compound Target_Deconvolution Target Deconvolution (e.g., DARTS, Affinity Chromatography) Bioactive_Compound->Target_Deconvolution Cell_Lysate Cell Lysate Cell_Lysate->Target_Deconvolution Putative_Target Putative Protein Target (e.g., Protein Kinase X) Target_Deconvolution->Putative_Target

Caption: Workflow for identifying a putative protein target.

Comparative Analysis of Kinase Inhibitor Activity

To assess the potency and selectivity of this compound, its inhibitory activity should be compared against a panel of known kinase inhibitors with varying degrees of specificity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundTarget Kinase(s)IC50 (nM)
This compound Protein Kinase X (Hypothetical)To Be Determined
StaurosporineBroad-spectrum (PKC, PKA, etc.)0.7 - 20[1][2]
SunitinibVEGFR2, PDGFRβ, c-Kit2 - 80[3][4]
DasatinibBcr-Abl, Src family kinases0.2 - 3[5]

Experimental Protocols for Enzymatic Assays

The following are generalized protocols for common non-radioactive kinase assays that can be adapted to validate the inhibition of a specific protein kinase by this compound.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[6][7]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction. The light output is proportional to the ADP generated and thus to the kinase activity.

Protocol Outline:

  • Kinase Reaction: Incubate the purified target kinase, substrate, ATP, and varying concentrations of this compound in a multi-well plate.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

LANCE® Ultra TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a specific substrate.[8][9][10]

Principle: The assay uses a europium (Eu) chelate-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor and a detectable fluorescent signal at 665 nm.

Protocol Outline:

  • Kinase Reaction: In a multi-well plate, combine the target kinase, ULight™-labeled substrate, ATP, and various concentrations of this compound. Incubate at room temperature.

  • Reaction Termination and Detection: Add EDTA to stop the kinase reaction, followed by the addition of the Eu-labeled anti-phospho-substrate antibody. Incubate for 60 minutes at room temperature.

  • Measurement: Read the TR-FRET signal using a compatible plate reader (excitation: 320 or 340 nm, emission: 665 nm).

Signaling Pathway and Inhibition Logic

Understanding the signaling pathway of the target kinase is crucial for interpreting the biological consequences of its inhibition by this compound.

Generalized Kinase Signaling Pathway and Inhibition cluster_0 Signaling Cascade cluster_1 Inhibition Upstream_Signal Upstream Signal Target_Kinase Target Kinase X Upstream_Signal->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Cladospirone This compound Cladospirone->Target_Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Logical Framework for Target Specificity Validation

The validation of target specificity involves a logical progression from initial target identification to comprehensive in vitro and in-cell analysis.

Logical Framework for Target Validation Target_ID 1. Target Identification (e.g., DARTS) In_Vitro_Assay 2. In Vitro Enzymatic Assay (e.g., ADP-Glo, TR-FRET) Target_ID->In_Vitro_Assay IC50_Determination 3. Determine IC50 In_Vitro_Assay->IC50_Determination Selectivity_Panel 4. Kinase Selectivity Profiling (Panel of related kinases) IC50_Determination->Selectivity_Panel Comparison 5. Compare with Known Inhibitors Selectivity_Panel->Comparison Cellular_Assay 6. Cellular Target Engagement Assay Comparison->Cellular_Assay Conclusion Validated Target Specificity Cellular_Assay->Conclusion

Caption: Steps for validating target specificity.

By following this structured approach, researchers can systematically evaluate the target specificity of this compound, providing a solid foundation for further preclinical and clinical development. The combination of robust enzymatic assays, comparative analysis with established inhibitors, and clear visualization of the experimental and logical frameworks will ensure a comprehensive and objective assessment.

References

How does the biosynthetic pathway of Cladospirone bisepoxide differ from other spirobisnaphthalenes?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biosynthetic pathways of Cladospirone bisepoxide and other spirobisnaphthalenes, such as palmarumycins and preussomerins, reveals a fascinating interplay of shared precursors and divergent enzymatic strategies. While all originate from the polyketide-derived 1,8-dihydroxynaphthalene (DHN), the subsequent tailoring enzymes dictate the final, structurally diverse architectures, from the single spiroketal of this compound to the unique bis-spiroketal of preussomerins.

This guide provides a comprehensive comparison of the biosynthetic pathways of these medically and agriculturally relevant fungal metabolites. It delves into the key enzymatic steps, presents available quantitative data, and outlines the experimental protocols used to elucidate these complex molecular assembly lines.

A Common Origin: The 1,8-Dihydroxynaphthalene (DHN) Hub

The biosynthesis of all spirobisnaphthalenes begins with the production of 1,8-dihydroxynaphthalene (DHN), a well-known intermediate in fungal melanin (B1238610) biosynthesis. This connection is substantiated by studies showing that inhibition of the DHN-melanin pathway with compounds like tricyclazole (B1682534) also halts the production of spirobisnaphthalenes[1]. The naphthalene (B1677914) units of these compounds are of polyketide origin, assembled by polyketide synthases (PKSs) from acetate (B1210297) units[1].

This compound: A Pathway of Epoxidation

The biosynthetic pathway of this compound, a member of the diepoxin family, is characterized by key epoxidation steps. Isotopic labeling studies have confirmed that the two epoxide oxygens are derived from atmospheric oxygen (O₂)[1]. The putative precursor to this compound is believed to be palmarumycin C₁₂, which undergoes subsequent enzymatic modifications to yield the final product[1]. While the specific enzymes responsible for the epoxidation in this compound biosynthesis have not been fully characterized, they are likely cytochrome P450 monooxygenases, similar to those found in other spirobisnaphthalene pathways.

Palmarumycins: The Role of a Multifunctional P450 Enzyme

The biosynthesis of palmarumycins, a large and diverse group of spirobisnaphthalenes, has been elucidated in greater detail. A key player in this pathway is a multifunctional cytochrome P450 enzyme, PalA. This remarkable enzyme catalyzes both the oxidative dimerization of two DHN molecules to form the characteristic spiroketal linkage and a subsequent epoxidation reaction. The biosynthetic gene cluster for palmarumycins also contains genes for another P450 enzyme, PalB, which is responsible for hydroxylation, and a reductase, PalC, which is involved in reduction steps.

Preussomerins: The Enigma of the Bis-Spiroketal

Preussomerins are distinguished by their unique bis-spiroketal core. The biosynthesis of these complex molecules also originates from the DHN pathway and involves a dedicated polyketide synthase, designated EgPKS in the fungus Edenia gomezpompae[2]. Disruption of the Egpks gene using CRISPR/Cas9 technology resulted in the complete loss of preussomerin production, confirming its essential role[2]. The formation of the second spiroketal is proposed to proceed through a biomimetic tautomerization of an intermediate, a hypothesis that is supported by synthetic studies.

Comparative Overview of Biosynthetic Pathways

The following table summarizes the key differences and similarities in the biosynthetic pathways of this compound, palmarumycins, and preussomerins.

FeatureThis compoundPalmarumycinsPreussomerins
Precursor 1,8-Dihydroxynaphthalene (DHN)1,8-Dihydroxynaphthalene (DHN)1,8-Dihydroxynaphthalene (DHN)
Key Intermediate Palmarumycin C₁₂ (putative)[1]Dimerized DHNDimerized and modified DHN
Spiroketal Formation Single spiroketalSingle spiroketalBis-spiroketal
Key Enzymes PKS, Oxygenases (putative)PKS, PalA (P450), PalB (P450), PalC (Reductase)EgPKS (PKS)[2], other tailoring enzymes
Key Reactions EpoxidationOxidative dimerization, Epoxidation, Hydroxylation, ReductionOxidative dimerization, Tautomerization

Visualizing the Divergence: Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed biosynthetic pathways for this compound and the formation of the core spirobisnaphthalene scaffold, highlighting the key enzymatic transformations.

Cladospirone_Bisepoxide_Pathway Acetate Acetate PKS Polyketide Synthase Acetate->PKS DHN 1,8-Dihydroxynaphthalene (DHN) PKS->DHN Dimerization Oxidative Dimerization DHN->Dimerization Palmarumycin_C12 Palmarumycin C12 (Putative Precursor) Dimerization->Palmarumycin_C12 Epoxidation1 Epoxidation (O2) Palmarumycin_C12->Epoxidation1 Intermediate Epoxidized Intermediate Epoxidation1->Intermediate Epoxidation2 Epoxidation (O2) Intermediate->Epoxidation2 Cladospirone_Bisepoxide Cladospirone Bisepoxide Epoxidation2->Cladospirone_Bisepoxide

Caption: Proposed biosynthetic pathway of this compound.

Spirobisnaphthalene_Core_Formation cluster_DHN DHN Melanin Pathway cluster_Spiro Spirobisnaphthalene Biosynthesis cluster_Products Diverse Spirobisnaphthalenes Acetate Acetate PKS Polyketide Synthase Acetate->PKS DHN 1,8-Dihydroxynaphthalene PKS->DHN PalA PalA (P450) DHN->PalA 2x Spiroketal Spiroketal Core PalA->Spiroketal Oxidative Dimerization Cladospirone Cladospirone Bisepoxide Spiroketal->Cladospirone Further Tailoring (e.g., Epoxidation) Palmarumycins Palmarumycins Spiroketal->Palmarumycins Further Tailoring (e.g., Hydroxylation) Preussomerins Preussomerins Spiroketal->Preussomerins Further Tailoring (e.g., Tautomerization)

Caption: Divergent pathways from the common DHN precursor.

Experimental Protocols

The elucidation of these intricate biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments frequently employed in this field of research.

Gene Disruption via CRISPR/Cas9

This protocol outlines the general steps for targeted gene disruption in filamentous fungi, a powerful tool for functional genomics.

a. Vector Construction:

  • A vector is constructed containing the Cas9 nuclease gene under the control of a strong constitutive promoter.

  • A guide RNA (gRNA) cassette is also included, with the gRNA sequence designed to target a specific site within the gene of interest (e.g., the PKS gene). The gRNA is typically expressed under the control of a U6 promoter.

  • A selection marker (e.g., hygromycin resistance) is included for screening of transformants.

b. Fungal Transformation:

  • Protoplasts are generated from the fungal mycelia by enzymatic digestion of the cell wall.

  • The CRISPR/Cas9 vector is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic.

c. Screening and Verification:

  • Resistant colonies are selected and grown.

  • Genomic DNA is extracted from the putative mutants.

  • PCR amplification of the target gene region is performed, followed by sequencing to confirm the presence of mutations (insertions or deletions) at the target site.

  • Loss of the corresponding metabolite is confirmed by analytical techniques such as HPLC or LC-MS. A successful gene disruption in Berkleasmium sp. Dzf12 using this method resulted in the termination of spirobisnaphthalene and melanin production[3].

Heterologous Expression of Biosynthetic Genes

This technique involves expressing the genes from the producing organism in a well-characterized host to study their function.

a. Gene Cloning and Vector Construction:

  • The gene or gene cluster of interest is amplified from the genomic DNA of the producing fungus.

  • The amplified DNA is cloned into an expression vector suitable for the chosen heterologous host (e.g., Aspergillus nidulans). The vector typically contains a strong, inducible promoter to control gene expression.

b. Host Transformation:

  • The expression vector is introduced into the protoplasts of the heterologous host using methods similar to those for gene disruption.

  • Transformants are selected based on a marker on the expression vector.

c. Expression and Metabolite Analysis:

  • The transformed fungus is cultured under conditions that induce the expression of the cloned gene(s).

  • The culture broth and mycelia are extracted and analyzed by HPLC, LC-MS, and NMR to identify the product(s) of the expressed enzyme(s).

In Vitro Enzyme Assays for Cytochrome P450s

These assays are crucial for characterizing the function and substrate specificity of P450 enzymes involved in spirobisnaphthalene biosynthesis.

a. Enzyme Preparation:

  • The P450 enzyme is heterologously expressed (e.g., in E. coli or yeast) and purified.

  • A P450 reductase partner, which is required for electron transfer, is also expressed and purified.

b. Assay Conditions:

  • The reaction mixture contains the purified P450 enzyme, the P450 reductase, a buffer solution, the substrate (e.g., DHN), and a source of reducing equivalents (NADPH).

  • The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

c. Product Analysis:

  • The reaction is quenched, and the products are extracted.

  • The products are analyzed by HPLC or LC-MS to identify and quantify the enzymatic products.

  • Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.

Conclusion

The biosynthetic pathways of this compound and other spirobisnaphthalenes provide a compelling example of how a common molecular scaffold can be elaborated into a diverse array of natural products through the action of specific tailoring enzymes. While significant progress has been made in understanding these pathways, particularly for palmarumycins and preussomerins, further research is needed to fully characterize the enzymatic machinery involved, especially for the diepoxin family. The continued application of advanced genetic and biochemical techniques will undoubtedly uncover more secrets of these fascinating biosynthetic routes, paving the way for the engineered production of novel and improved bioactive compounds.

References

A Comparative Analysis of the Mass Fragmentation Patterns of Cladospirone Bisepoxide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass fragmentation patterns of Cladospirone bisepoxide and its potential isomers. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this analysis is based on established fragmentation principles of related chemical moieties, including epoxyketones and spirobisnaphthalenes. The methodologies and data presented herein are intended to serve as a foundational guide for researchers undertaking the mass spectrometric analysis of these and similar complex fungal metabolites.

Introduction to this compound and Its Isomers

This compound is a fungal metabolite belonging to the spirobisnaphthalene family, characterized by a complex polycyclic structure featuring two epoxide rings and a ketone functional group.[1][2] Isomers of this compound would likely differ in the stereochemistry of the spiro center or the relative positions of the epoxide and ketone functionalities. Differentiating such isomers is a significant analytical challenge, often requiring sophisticated mass spectrometry techniques, as they may exhibit very similar chromatographic behavior and identical molecular weights.[3][4] Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, as subtle structural differences can lead to distinct fragmentation patterns.

Predicted Mass Fragmentation Patterns

The fragmentation of this compound and its isomers under mass spectrometry is expected to be influenced by the presence of the ketone, epoxide, and spiroketal functionalities. The initial ionization would likely result in a molecular ion (M+), which then undergoes a series of fragmentation reactions.

Table 1: Predicted Key Fragment Ions of this compound and a Putative Isomer

Fragment Ion (m/z) Proposed Structure/Origin for this compound Proposed Structure/Origin for Isomer A (Hypothetical) Notes on Differentiation
[M-H₂O]⁺ Loss of a water molecule, potentially from a hydroxyl group formed after ring opening of an epoxide.Similar loss of water is expected.The relative abundance of this ion could differ based on the stability of the precursor ion.
[M-CO]⁺ Loss of a neutral carbon monoxide molecule from the ketone group.Loss of CO is also a probable fragmentation pathway.The ease of this fragmentation may be influenced by the surrounding stereochemistry.
[M-C₂H₂O]⁺ Retro-Diels-Alder (RDA) fragmentation of one of the naphthalene (B1677914) rings.RDA fragmentation would also be possible.The specific RDA fragments and their relative intensities could vary depending on the substitution pattern of the isomer.
Fragment A Cleavage adjacent to the spiro-center, leading to a stable bicyclic fragment.The mass of this fragment would be identical, but its formation rate and subsequent fragmentation could differ.Subtle differences in the MS³ spectra of this fragment could be diagnostic.
Fragment B Fragmentation initiated by the opening of an epoxide ring, followed by cleavage.The position of the epoxide in an isomer would lead to a different set of fragment ions from this pathway.This is a key area for potential isomer differentiation.

Experimental Protocols

A robust analytical method is crucial for the separation and characterization of this compound and its isomers. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol suitable for the analysis of these fungal polyketides.

3.1. Sample Preparation

  • Fungal cultures are extracted with a suitable organic solvent such as ethyl acetate.[5]

  • The crude extract is then evaporated to dryness under reduced pressure.

  • The residue is redissolved in methanol (B129727) or a compatible solvent for LC-MS analysis.

  • The final solution is filtered through a 0.22 µm syringe filter prior to injection.

3.2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of fungal metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.[6][7]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6][7]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[8]

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis: Data-dependent acquisition (DDA) is used to trigger MS/MS scans for the most abundant precursor ions. Collision-Induced Dissociation (CID) is the most common fragmentation technique. The collision energy should be optimized to achieve a rich fragmentation spectrum.

Visualizing Fragmentation Pathways and Workflows

Diagram 1: Predicted General Fragmentation Pathway for this compound

G M Molecular Ion (M+) F1 [M-H₂O]+ M->F1 Loss of H₂O F2 [M-CO]+ M->F2 Loss of CO F3 [M-C₂H₂O]+ (RDA) M->F3 RDA F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: General fragmentation of this compound.

Diagram 2: Experimental Workflow for Comparative Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Fungal Culture B Solvent Extraction A->B C Filtration B->C D LC Separation C->D E MS Scan (Full Scan) D->E F MS/MS Scan (Fragmentation) E->F G Spectral Comparison F->G H Isomer Differentiation G->H

Caption: Workflow for isomer analysis.

Conclusion

References

Confirming the Absolute Stereochemistry of Cladospirone Bisepoxide: A Comparative Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and ensuring safety and efficacy. This guide provides an objective comparison of advanced analytical techniques for confirming the absolute stereochemistry of Cladospirone bisepoxide, a complex fungal metabolite with notable antibiotic activity.

This compound, a member of the spirobisnaphthalene family, possesses a complex three-dimensional structure with multiple stereocenters. Establishing the correct spatial arrangement of its atoms is paramount for its development as a potential therapeutic agent. This guide delves into the application and comparison of three powerful analytical techniques for this purpose: X-ray Crystallography, Electronic Circular Dichroism (ECD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy. The structural identity of this compound with diepoxin allows for the use of existing experimental data on diepoxin to illustrate the practical application of these techniques.[1]

Comparison of Analytical Techniques

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the amount of material available, and the desired level of structural detail. Below is a comparative summary of X-ray crystallography, ECD, and VCD spectroscopy for the analysis of this compound.

FeatureX-ray CrystallographyElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized UV-Vis lightDifferential absorption of left and right circularly polarized infrared light
Sample Requirement High-quality single crystalSolutionSolution or neat liquid
Sample Amount Micrograms to milligramsMicrogramsMilligrams
Information Obtained Unambiguous 3D atomic arrangement, absolute configurationInformation about electronic transitions and chromophore orientation, absolute configuration through comparison with calculationsDetailed information on the vibrational modes and 3D structure in solution, absolute configuration through comparison with calculations
Advantages Provides the definitive, unambiguous absolute stereochemistry.Highly sensitive, requires small sample amounts, applicable to a wide range of molecules with chromophores.Provides rich structural information in solution, less dependent on electronic chromophores, powerful for complex molecules.[2]
Disadvantages Requires a suitable single crystal, which can be difficult to obtain; solid-state conformation may differ from solution.Heavily reliant on the presence of suitable chromophores; computational modeling is essential for interpretation.Requires larger sample amounts than ECD; interpretation relies on quantum mechanical calculations.

Experimental Protocols and Data

X-ray Crystallography

X-ray crystallography provides a definitive determination of the absolute stereochemistry by mapping the electron density of a molecule in its crystalline state.

Methodology:

  • Crystallization: A high-quality single crystal of the analyte is grown from a suitable solvent system. For diepoxin γ (structurally analogous to this compound), crystallization was achieved to yield crystals suitable for X-ray diffraction.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to fit the experimental data. The absolute configuration is determined using anomalous dispersion effects, often quantified by the Flack parameter.[3][4]

Experimental Data for Diepoxin γ:

The absolute configuration of diepoxin γ was unequivocally established through single-crystal X-ray diffraction analysis, which provided the precise spatial arrangement of all atoms in the molecule.[1]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of circularly polarized light by a chiral molecule, providing information about its stereochemistry. The Exciton (B1674681) Coupled Circular Dichroism (ECCD) method, a powerful variant of ECD, was employed for diepoxin.[1]

Methodology:

  • Derivatization: To apply the ECCD method, the hydroxyl groups in diepoxin were derivatized with a chromophore, in this case, p-dimethylaminobenzoate (DMAB), to introduce interacting chromophores.[1]

  • ECD Measurement: The ECD spectrum of the derivatized compound is recorded in a suitable solvent (e.g., acetonitrile) over a specific UV-Vis wavelength range.

  • Data Analysis: The sign of the Cotton effect in the ECD spectrum, resulting from the spatial interaction of the introduced chromophores, is correlated to the absolute configuration of the stereocenters. A positive exciton couplet in the CD spectrum of the bis-DMAB derivative of diepoxin indicated an S-configuration at the derivatized stereocenters.[1]

  • Computational Analysis: For complex molecules without suitable interacting chromophores for the exciton coupling approach, the experimental ECD spectrum is compared with the computationally predicted spectrum for a given stereoisomer. Time-dependent density functional theory (TD-DFT) is a common method for these calculations.[5]

Experimental Data for Diepoxin Derivative:

DerivativeSolventλmax (nm)ΔεInferred Configuration
bis-DMAB-diepoxinAcetonitrile~310Positive exciton coupletS,S at derivatized centers

This data, in conjunction with the relative stereochemistry from X-ray crystallography, allowed for the assignment of the absolute configuration of all stereocenters in the molecule.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

Methodology:

  • Sample Preparation: A solution of the analyte is prepared in a suitable solvent (e.g., CDCl₃) at a concentration typically in the range of 10-100 mg/mL.[6]

  • VCD Measurement: The VCD and infrared (IR) absorption spectra are recorded using a VCD spectrometer.

  • Computational Modeling: The 3D structure of the molecule is modeled, and its vibrational frequencies and VCD intensities are calculated using quantum mechanical methods, such as Density Functional Theory (DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[7][8]

Visualizing the Workflow

To better illustrate the processes involved in these advanced analytical techniques, the following diagrams outline the typical experimental and computational workflows.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis A Purified this compound B Crystallization A->B C Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Determination of Absolute Configuration (Flack Parameter) E->F G 3D Molecular Structure F->G

Fig. 1: X-ray Crystallography Workflow.

ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis A Purified this compound B Derivatization (optional, e.g., ECCD) A->B C ECD Spectrum Measurement B->C G Compare Experimental & Calculated Spectra C->G D Propose Stereoisomers E Conformational Search & Optimization D->E F TD-DFT Calculation of ECD Spectra E->F F->G H Assign Absolute Configuration G->H

Fig. 2: ECD Spectroscopy Workflow.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis A Purified this compound in Solution B VCD & IR Spectra Measurement A->B F Compare Experimental & Calculated Spectra B->F C Propose Stereoisomers D Conformational Analysis C->D E DFT Calculation of VCD & IR Spectra D->E E->F G Assign Absolute Configuration F->G

Fig. 3: VCD Spectroscopy Workflow.

Conclusion

The determination of the absolute stereochemistry of complex natural products like this compound necessitates the use of sophisticated analytical techniques. X-ray crystallography stands as the "gold standard," providing an unambiguous 3D structure, as demonstrated in the case of the identical compound, diepoxin.[1] However, the requirement for a high-quality single crystal can be a significant bottleneck.

Chiroptical methods like ECD and VCD offer powerful alternatives for determining the absolute configuration in solution. The successful application of the ECCD method to a derivative of diepoxin highlights the utility of ECD spectroscopy.[1] VCD spectroscopy, with its high information content and applicability to a wide range of molecules in solution, represents another robust technique, particularly when crystallization is not feasible. The synergy between experimental measurements and quantum mechanical calculations is crucial for the successful application of both ECD and VCD.

For researchers and drug developers working with this compound and other structurally complex chiral molecules, a multi-pronged approach is often the most prudent. When possible, X-ray crystallography provides the most definitive answer. In its absence, a combination of ECD and VCD spectroscopy, supported by rigorous computational analysis, offers a reliable pathway to confidently assign the absolute stereochemistry, a critical step towards unlocking the full therapeutic potential of such natural products.

References

Safety Operating Guide

Navigating the Safe Disposal of Cladospirone Bisepoxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Cladospirone bisepoxide, a fungal metabolite with selective antibiotic activity.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Understanding the Hazard Profile

Core Principles of Chemical Waste Management

The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment.[4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the proper handling of hazardous materials.[4] Key principles include the segregation of incompatible chemicals, the use of appropriate and correctly labeled waste containers, and disposal through a licensed hazardous waste management company.[3][4][5]

Quantitative Data Summary: Regulatory and Safety Parameters

For easy reference, the following table summarizes key quantitative and procedural data relevant to the disposal of hazardous chemical waste in a laboratory setting.

ParameterSpecificationRegulatory Body/Guideline
Waste Accumulation Limit (Satellite Area) ≤ 55 gallons of hazardous wasteUniversity of Pennsylvania EHRS
Acutely Toxic Waste Limit (P-list) ≤ 1 quart of liquid or 1 kg of solidUniversity of Pennsylvania EHRS
Waste Storage Time (Academic Labs) Maximum of 12 monthsEPA Subpart K, University of Pennsylvania EHRS
Container Rinsing Triple rinse empty containers of acute hazardous wasteVanderbilt University EHS
pH for Aqueous Waste Disposal (Sewer) Between 2 and 12.5 is considered corrosiveUniversity of Pennsylvania EHRS

Detailed Protocol for the Disposal of this compound Waste

The following step-by-step procedure outlines the recommended process for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for solid this compound waste and any contaminated materials (e.g., pipette tips, gloves, vials).

  • For solutions containing this compound, use a separate, sealed, and labeled container. Do not pour any solution containing this compound down the drain.

  • Rinse any empty glassware that contained this compound with a suitable solvent. Collect the rinsate as hazardous waste.[3]

3. Waste Container Management:

  • Ensure the waste container is made of a material compatible with the chemical and is in good condition with a secure, leak-proof closure.[4]

  • The container must be kept closed at all times, except when adding waste.[5]

  • Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.

4. Storage of Hazardous Waste:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[6]

  • The storage area should be a well-ventilated, secure location away from incompatible materials.

  • Secondary containment, such as a larger bin, should be used to prevent spills from reaching drains.[5]

5. Final Disposal:

  • Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

  • Provide the disposal company with all necessary information regarding the waste, including its chemical nature.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Waste Generation & Identification cluster_1 Preparation for Disposal cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste (Solid or Liquid) B Identify as Hazardous Waste A->B C Select Appropriate Waste Container B->C Proceed to Preparation D Label Container Correctly (Hazardous Waste, Chemical Name) C->D F Segregate Waste into Designated Container D->F E Wear Proper PPE (Gloves, Goggles, Lab Coat) E->F G Store in Designated Satellite Accumulation Area F->G Ready for Storage H Ensure Secondary Containment G->H I Keep Container Securely Closed G->I J Contact Environmental Health & Safety (EHS) I->J Request Disposal K Arrange for Pickup by Licensed Disposal Company J->K L Waste Safely Removed from Facility K->L

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cladospirone Bisepoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all laboratory personnel handling Cladospirone bisepoxide. Adherence to these protocols is mandatory to ensure personal safety and environmental protection.

This compound, a fungal metabolite, presents significant health risks requiring stringent handling protocols. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate exposure and ensure a safe research environment. The information is compiled from safety data sheets and general guidelines for handling cytotoxic compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance with the following primary warnings: toxic if swallowed or in contact with skin, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects. Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment
Equipment Specification Purpose
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Chemical safety goggles and face shieldProtects against splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gownPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling powders or creating aerosols.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the mandatory step-by-step procedure.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Unpacking in a designated area B Verification of Compound Integrity and Labeling A->B C Donning Full PPE B->C D Weighing and Aliquoting in a chemical fume hood C->D E Performing Experiment with appropriate engineering controls D->E F Decontamination of Workspace with appropriate disinfectant E->F G Doffing PPE in designated order F->G H Segregation of Waste into cytotoxic waste containers G->H I Incineration of all contaminated waste H->I

Caption: Workflow for Handling this compound.

Experimental Protocols: Step-by-Step Guidance

The following protocols are generalized for handling potent compounds like this compound and must be adapted to specific experimental needs in consultation with your institution's safety officer.

Weighing and Solution Preparation
  • Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper, and pre-labeled, sealable containers.

  • PPE: Don the full required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use a gentle technique to avoid creating dust.

  • Solubilization: Add the desired solvent to the container with the weighed compound. Ensure the container is sealed before agitation to dissolve the compound.

  • Cleanup: Decontaminate all surfaces and equipment used with a suitable disinfectant. Dispose of all contaminated materials, including weighing paper and gloves, in the designated cytotoxic waste container.

In Vitro Experiments
  • Preparation: All cell culture work involving this compound must be conducted in a Class II biosafety cabinet.

  • Cell Treatment: When adding the compound to cell cultures, use filtered pipette tips to prevent aerosol generation.

  • Incubation: Clearly label all treated cell culture vessels with "Cytotoxic Agent."

  • Post-treatment: All media and consumables from treated cultures must be considered cytotoxic waste and disposed of accordingly.

Disposal Plan: Managing Cytotoxic Waste

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of following institutional and national guidelines.

Waste Segregation and Disposal
Waste Type Container Disposal Method
Solid Waste (gloves, gowns, pipette tips, etc.)Labeled, leak-proof, puncture-resistant cytotoxic waste container (purple)High-temperature incineration
Liquid Waste (contaminated media, solvents)Labeled, sealed, shatter-proof cytotoxic waste containerHigh-temperature incineration
Sharps (needles, scalpels)Labeled, puncture-proof sharps container for cytotoxic wasteHigh-temperature incineration

The following decision tree provides a logical guide for the proper disposal of materials after handling this compound.

Disposal Decision Tree for this compound A Material has come into contact with this compound? B YES A->B C NO A->C D Is the material a sharp? B->D M Dispose as Regular Lab Waste C->M E YES D->E F NO D->F G Place in Cytotoxic Sharps Container E->G H Is the material liquid? F->H I YES H->I J NO H->J K Place in Cytotoxic Liquid Waste Container I->K L Place in Cytotoxic Solid Waste Container J->L

Caption: Decision Tree for Waste Disposal.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.